S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
Description
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-8-4-6-9(7-5-8)15(12,13)10-14(2,3)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNAWARRPQUZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944880 | |
| Record name | N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-45-9 | |
| Record name | N-(Dimethyloxido-λ4-sulfanylidene)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22236-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S,S-Dimethyl-N-(p-tolylsulphonyl)sulphoximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022236459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22236-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S,S-dimethyl-N-(p-tolylsulphonyl)sulphoximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Reagent in Modern Synthesis
In the landscape of modern organic chemistry and drug development, the demand for reagents that offer unique reactivity, stability, and utility is perennial. S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, often referred to as Corey's reagent precursor, stands out as a cornerstone molecule. While its primary role is the generation of dimethyloxosulfonium methylide for the celebrated Corey-Chaykovsky reaction, its significance extends further into the burgeoning field of medicinal chemistry where the sulfoximine moiety is an increasingly valued pharmacophore.[1][2] This guide provides an in-depth exploration of its fundamental properties, synthesis, and critical applications, tailored for researchers, scientists, and drug development professionals who seek to leverage its full potential.
Core Identity and Physicochemical Properties
Understanding the fundamental characteristics of a reagent is paramount for its effective and safe application in the laboratory. This compound is a stable, crystalline solid, making it significantly easier to handle and store compared to many reactive intermediates.[3][4]
Chemical Structure
The molecule features a hexavalent sulfur atom double-bonded to an oxygen and an N-tosyl group, and single-bonded to two methyl groups. This structure is key to its stability and subsequent reactivity.
Caption: Structure of this compound.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties compiled from various authoritative sources.
| Property | Value | Reference(s) |
| CAS Number | 22236-45-9 | [5][6][7][8] |
| Molecular Formula | C₉H₁₃NO₃S₂ | [3][5][8][9] |
| Molecular Weight | 247.33 g/mol | [3][5][8] |
| Appearance | White crystals or crystalline powder | [3][4] |
| Melting Point | 166-172 °C | [4][5][6] |
| Solubility | Soluble in Ethanol (EtOH), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | [5][6] |
| Density | 1.27 g/cm³ | [5] |
| IUPAC Name | N-[dimethyl(oxo)-λ6-sulfanylidene]-4-methylbenzenesulfonamide | [1] |
Synthesis and Preparation: From Bulk Solvent to Value-Added Reagent
The most common and efficient synthesis of this compound involves the direct imination of dimethyl sulfoxide (DMSO). DMSO, a ubiquitous and inexpensive polar aprotic solvent, serves as the starting material.[10][11][12] The transformation is typically achieved via a metal-catalyzed reaction with a tosyl nitrene precursor.
Conceptual Workflow for Synthesis
The process transforms the sulfoxide group of DMSO into a sulfoximine through the formation of a new sulfur-nitrogen bond. This is an oxidative imination process where the nitrogen atom is delivered from a tosyl-protected source.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Copper-Catalyzed Imination of DMSO
This protocol describes a representative lab-scale synthesis. The choice of a copper catalyst is based on its cost-effectiveness and efficiency in facilitating the nitrene transfer required for imination.[5]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Dimethyl Sulfoxide (DMSO) (10 equivalents).
-
Catalyst Addition: Add a catalytic amount of a copper(I) or copper(II) salt (e.g., Cu(OTf)₂, 1-5 mol%).
-
Reagent Addition: Dissolve p-Toluenesulfonyl azide (1 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane or acetonitrile. Add this solution dropwise to the reaction mixture at room temperature. Causality Note: The dropwise addition is crucial to control the exothermic reaction and the potentially hazardous decomposition of the azide.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir under a nitrogen atmosphere for 2-4 hours, monitoring by TLC for the consumption of the starting azide.
-
Quenching & Workup: After completion, cool the reaction to room temperature and carefully pour it into water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as white crystals.
Reactivity and Mechanistic Insights: The Corey-Chaykovsky Reaction
The primary utility of this compound is as a stable precursor to dimethyloxosulfonium methylide , a key nucleophile in the Johnson-Corey-Chaykovsky reaction.[13][14]
Generation of the Ylide
The acidic protons on the methyl groups of the sulfoximine can be abstracted by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the corresponding sulfur ylide.
Mechanism of Epoxidation
The Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from aldehydes and ketones.[15][16] The mechanism proceeds via a two-step sequence:
-
Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, forming a C-C bond and generating a betaine intermediate.
-
Intramolecular Ring Closure: The resulting alkoxide oxygen performs an intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfoxonium group. This displaces the neutral this compound as an excellent leaving group, forming the three-membered epoxide ring.[14][16]
Caption: Mechanism of Corey-Chaykovsky epoxidation.
Expert Insight: Sulfoxonium vs. Sulfonium Ylides
A key point of expertise lies in understanding the difference between sulfoxonium ylides (derived from this reagent) and sulfonium ylides (e.g., from trimethylsulfonium iodide). Sulfoxonium ylides are generally more stable.[17] This enhanced stability often leads to thermodynamic control. In reactions with α,β-unsaturated ketones, this translates to a preference for 1,4-conjugate addition to yield cyclopropanes, whereas the less stable, more reactive sulfonium ylides typically favor kinetically controlled 1,2-addition to the carbonyl group to form epoxides.[15][16][17] This differential reactivity provides a powerful tool for synthetic chemists to selectively form either epoxides or cyclopropanes.
Applications in Drug Discovery and Development
The sulfoximine functional group has emerged from being a chemical curiosity to a highly valuable pharmacophore in modern drug discovery.[18][19] Its unique stereochemical and electronic properties allow it to serve as a bioisosteric replacement for more common groups like sulfones and sulfonamides.[2][20]
Advantages of the Sulfoximine Moiety:
-
Improved Physicochemical Properties: Can enhance aqueous solubility and metabolic stability compared to analogous sulfones.[2][20]
-
Modulated Target Engagement: The three-dimensional nature and hydrogen bonding capability of the NH-sulfoximine group can lead to new and improved interactions with biological targets.
-
Clinical Relevance: The presence of the sulfoximine moiety in several clinical-stage drug candidates, such as the ATR inhibitor Ceralasertib (AZD6738) and the P-TEFb inhibitor BAY 1143572, validates its importance in pharmaceutical development.[1][18][19]
This compound serves as a critical building block for introducing this valuable functionality into complex molecules, making it a reagent of high interest to medicinal chemists.[1][3]
Safety and Handling
While this compound is a stable solid, standard laboratory safety precautions are required.
-
Hazard Codes: Xi (Irritant).[5]
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[6]
-
Safety Precautions:
Conclusion
This compound is far more than a simple precursor. It is a robust, versatile, and highly valuable reagent that bridges fundamental organic synthesis with cutting-edge drug discovery. Its stability and predictable reactivity in generating a key sulfoxonium ylide make it an indispensable tool for the construction of epoxides and cyclopropanes via the Corey-Chaykovsky reaction. Furthermore, its role as a synthon for the increasingly important sulfoximine pharmacophore ensures its continued relevance for scientists and researchers aiming to develop the next generation of therapeutic agents.
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An In-Depth Technical Guide to the Synthesis and Characterization of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
Abstract
S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, often abbreviated as TsN=S(O)Me₂, is a versatile and valuable reagent in modern organic synthesis. As a stable, crystalline solid, it serves primarily as a precursor to a key methylene-transfer ylide used in the formation of epoxides and oxetanes from carbonyl compounds.[1][2] Its unique electronic and structural properties, stemming from the chiral sulfur(VI) center, also make the broader class of sulfoximines attractive motifs in medicinal chemistry, where they are recognized as bioisosteres for sulfones and sulfonamides.[3][4] This guide provides a comprehensive overview of a reliable synthetic protocol for its preparation, detailed characterization methodologies, and insights into the causality behind the experimental choices, tailored for researchers and professionals in chemical and pharmaceutical development.
Introduction: The Significance of the Sulfoximine Moiety
Sulfoximines are tetracoordinate, hexavalent sulfur compounds characterized by a sulfur-oxygen double bond, a sulfur-nitrogen double or single bond, and two single bonds to carbon substituents. Their growing importance in drug discovery is significant; the sulfoximine group can enhance polarity and solubility while providing an additional vector for molecular diversification compared to the more common sulfone group.[4][5] this compound is a foundational member of this class, not for its direct biological activity, but as a robust synthetic tool. The N-tosyl group acts as a powerful electron-withdrawing group, increasing the acidity of the adjacent methyl protons and facilitating the formation of a stabilized ylide for synthetic transformations.[6]
Synthesis: Metal-Catalyzed Imination of Dimethyl Sulfoxide
The most common and efficient route to N-sulfonylsulfoximines is the metal-catalyzed imination of the corresponding sulfoxide. This pathway involves the reaction of a sulfoxide with a source of the "N-Ts" (tosylimino) group, typically mediated by a copper catalyst. This method is preferred for its operational simplicity and reliability over older methods that might use harsher reagents.
The overall transformation is the reaction of dimethyl sulfoxide (DMSO) with p-toluenesulfonyl azide (TsN₃) in the presence of a copper catalyst.
Causality Behind Experimental Design:
-
Reactants: Dimethyl sulfoxide (DMSO) is an inexpensive, readily available starting material that also serves as a high-boiling polar aprotic solvent, though other solvents like methanol or acetonitrile can be used.[7] p-Toluenesulfonyl azide is the "nitrene" precursor, which will be transferred to the sulfur atom.
-
Catalyst: Copper catalysts, such as copper(I) iodide or copper(II) sulfate, are highly effective for this transformation. The catalyst facilitates the decomposition of the tosyl azide and coordinates with the sulfoxide, lowering the activation energy for the imination reaction.
-
Temperature: The reaction is typically heated to facilitate the extrusion of dinitrogen (N₂) from the tosyl azide, forming a reactive copper-nitrenoid intermediate. An elevated temperature ensures a reasonable reaction rate.
-
Workup: The product is a stable solid. The workup is designed to remove the copper catalyst and any unreacted starting materials. Recrystallization from a suitable solvent, such as ethanol, is a critical final step to achieve high purity, which is essential for subsequent applications.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a representative procedure adapted from established methodologies for the copper-catalyzed imination of sulfoxides.
-
Reaction Setup: To a solution of dimethyl sulfoxide (1.0 eq) in methanol, add p-toluenesulfonyl azide (1.1 eq) and a catalytic amount of copper(I) iodide (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfoxide is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold methanol to remove residual impurities.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring NMR and IR spectra.
Characterization and Data Analysis
Thorough characterization is essential to validate the successful synthesis and purity of the final compound.
Physical Properties
A sharp melting point is a primary indicator of purity. The literature value for this compound is consistently reported in a narrow range.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [2] |
| Melting Point | 167-169 °C | [1][9] |
| Molecular Formula | C₉H₁₃NO₃S₂ | [2][9] |
| Molar Mass | 247.33 g/mol | [9] |
| Solubility | Soluble in EtOH, THF, DMSO | [1][9] |
Spectroscopic Analysis
Spectroscopy provides unambiguous structural confirmation by probing the chemical environment of the atoms within the molecule.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[10] The expected spectra are relatively simple and diagnostic.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| p-CH₃ | ~2.4 | Singlet | 3H | Methyl group on the tosyl ring |
| S-(CH₃)₂ | ~3.4 | Singlet | 6H | Two equivalent methyl groups on sulfur |
| Aromatic | ~7.5 | Doublet | 2H | Protons ortho to the methyl group |
| Aromatic | ~7.9 | Doublet | 2H | Protons ortho to the sulfonyl group |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| p-CH₃ | ~21.5 | Methyl carbon on the tosyl ring |
| S-(CH₃)₂ | ~44.0 | Methyl carbons on sulfur |
| Aromatic | ~128.0 | CH carbons ortho to the methyl group |
| Aromatic | ~130.0 | CH carbons ortho to the sulfonyl group |
| Aromatic | ~139.0 | Quaternary carbon attached to the methyl group |
| Aromatic | ~145.0 | Quaternary carbon attached to the sulfonyl group |
Note: Exact chemical shifts can vary slightly depending on the solvent (e.g., CDCl₃ vs. DMSO-d₆) and spectrometer frequency.[8]
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1310-1290 | Strong | Asymmetric SO₂ stretch (tosyl group) |
| ~1240-1220 | Strong | S=O stretch (sulfoximine) |
| ~1160-1140 | Strong | Symmetric SO₂ stretch (tosyl group) |
| ~980-960 | Strong | S=N stretch (sulfoximine) |
X-Ray Crystallography
For an unequivocal determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the definitive technique.[11] Analysis of S,S-Dimethyl-N-phenylsulfoximide derivatives reveals a distorted tetrahedral geometry around the sulfur atom.[12] The S=O and S=N bond lengths are consistent with double-bond character, and the N-tosyl group adopts a specific conformation relative to the dimethylsulfoximido moiety. While not a routine analysis for every synthesis, the crystal structure provides the ultimate validation of the compound's constitution.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Hazards: It is listed as irritating to the eyes, respiratory system, and skin.[9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety glasses.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis of this compound via copper-catalyzed imination of DMSO is a robust and accessible procedure for modern chemistry laboratories. This guide provides the necessary framework for its successful preparation and rigorous characterization. The detailed protocols and analytical benchmarks serve as a self-validating system, empowering researchers to confidently synthesize this key reagent for its applications in synthetic and medicinal chemistry.
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A-Z Guide to the Reaction of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine with Carbonyls: Mechanism, Protocols, and Applications
Abstract
This comprehensive technical guide provides an in-depth exploration of the reaction between S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine and carbonyl compounds, a cornerstone transformation in modern organic synthesis for the formation of epoxides. This document delves into the nuanced mechanistic details, provides field-tested experimental protocols, and discusses the broad applications of this reaction, particularly in the realm of pharmaceutical and natural product synthesis. Designed for researchers, scientists, and drug development professionals, this guide synthesizes foundational principles with practical insights to empower the effective application of this powerful synthetic tool.
Introduction: The Significance of N-Tosylsulfoximine Ylides
The synthesis of epoxides is a fundamental transformation in organic chemistry, as these three-membered rings are versatile intermediates for the construction of complex molecular architectures.[1] Among the myriad methods available, the Johnson-Corey-Chaykovsky reaction stands out for its reliability and stereoselectivity in converting carbonyl compounds into the corresponding epoxides.[1][2] This reaction utilizes sulfur ylides, which are neutral molecules containing a negatively charged carbon adjacent to a positively charged sulfur atom.[3]
While dimethylsulfonium methylide and dimethylsulfoxonium methylide are the classical reagents, the ylide derived from this compound offers unique advantages in terms of stability and handling. The electron-withdrawing N-tosyl group enhances the acidity of the methyl protons, facilitating ylide formation under milder conditions, and modulates the reactivity of the resulting ylide. This guide will focus specifically on the mechanistic pathway and practical application of this N-tosylated reagent.
The Reagent: Structure, Synthesis, and Properties
This compound is a white crystalline solid that is stable at room temperature.[4][5] Its structure features a chiral sulfur center, though it is most commonly used in its racemic form for simple methylene-transfer reactions.
Synthesis: The reagent is typically prepared by the imidation of dimethyl sulfoxide (DMSO). This can be achieved through various methods, including reactions with tosyl azide in the presence of a copper catalyst or via other N-transfer reagents.[6]
Key Properties:
-
Melting Point: 167-169 °C[4]
-
Solubility: Soluble in polar organic solvents such as DMSO, THF, and EtOH.[4]
The presence of the N-tosyl group makes the methyl protons significantly more acidic than those of trimethylsulfoxonium iodide, allowing for deprotonation with common bases like sodium hydride or potassium tert-butoxide to form the reactive ylide.[3][8]
The Core Reaction Mechanism: From Ylide to Epoxide
The reaction of this compound with a carbonyl compound (aldehydes or ketones) proceeds through a well-defined, multi-step mechanism to yield an epoxide.[2][3]
Step 1: Ylide Formation The process is initiated by the deprotonation of the sulfoximine precursor with a strong base (e.g., NaH) in an aprotic solvent like DMSO or THF. This generates the key reactive intermediate: the N-tosylsulfoximine ylide.
Step 2: Nucleophilic Addition to the Carbonyl The negatively charged carbon of the ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3][8][9] This addition is typically reversible and leads to the formation of a zwitterionic betaine intermediate.[8][9]
Step 3: Intramolecular Ring Closure The negatively charged oxygen of the betaine intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom that is bonded to the positively charged sulfur.[1][3] The sulfoximine moiety is an excellent leaving group, facilitating this irreversible ring-closing step.[2] This concerted displacement results in the formation of the three-membered epoxide ring and the liberation of this compound's corresponding sulfinamide.
The overall mechanism is favored thermodynamically due to the formation of the stable epoxide ring and the departure of a good leaving group.
Caption: Figure 1: Reaction Mechanism of N-Tosylsulfoximine Ylide with a Carbonyl.
Stereoselectivity and Substrate Scope
A key feature of the Johnson-Corey-Chaykovsky reaction is its diastereoselectivity. The reaction generally favors the formation of the trans-epoxide, irrespective of the initial stereochemistry of the reactants.[2] This selectivity is attributed to the reversibility of the initial betaine formation, which allows for equilibration to the more thermodynamically stable anti-betaine intermediate prior to the irreversible ring closure.[10]
Substrate Scope: The reaction is highly versatile and applicable to a wide range of carbonyl compounds.
| Carbonyl Substrate | Reactivity | Notes |
| Aliphatic Aldehydes | High | Generally clean reactions with good yields. |
| Aromatic Aldehydes | High | Excellent substrates, often with high trans-selectivity.[10] |
| Aliphatic Ketones | Moderate | Slower reaction rates compared to aldehydes due to steric hindrance. |
| Aromatic Ketones | Moderate | Reactivity is influenced by electronic effects of substituents. |
| α,β-Unsaturated Carbonyls | Variable | Can undergo either 1,2-addition (epoxidation) or 1,4-conjugate addition (cyclopropanation). Stabilized sulfoxonium ylides tend to favor cyclopropanation.[8] |
Detailed Experimental Protocol
This protocol describes a general procedure for the epoxidation of an aldehyde using this compound.
Materials and Reagents:
-
This compound (1.1 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Workflow:
Caption: Figure 2: Experimental Workflow for Epoxidation.
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (1.1 eq.). Carefully add anhydrous DMSO via syringe and stir the suspension. In a separate flask, dissolve this compound (1.1 eq.) in anhydrous THF. Add the sulfoximine solution dropwise to the NaH/DMSO suspension at room temperature. Stir the resulting mixture for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.
-
Reaction with Carbonyl: Cool the ylide solution to 0 °C using an ice bath. Dissolve the aldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Applications in Drug Development and Natural Product Synthesis
The reliability and stereoselectivity of the Johnson-Corey-Chaykovsky reaction make it a valuable tool in the synthesis of complex, biologically active molecules. Epoxides are key precursors to 1,2-diols, amino alcohols, and other functional groups prevalent in pharmaceuticals and natural products.
The use of chiral, non-racemic sulfoximines has enabled the development of asymmetric versions of this reaction, providing enantiomerically enriched epoxides which are critical building blocks for chiral drugs.[10] This methodology has been applied in the total synthesis of numerous complex natural products, demonstrating its power and versatility in modern synthetic chemistry.[1]
Conclusion
The reaction of this compound with carbonyl compounds is a robust and highly effective method for the synthesis of epoxides. Its predictable mechanism, operational simplicity, and broad substrate scope have solidified its place as a fundamental reaction in the synthetic chemist's toolkit. Understanding the nuances of the ylide formation, the mechanistic pathway of nucleophilic attack, and the factors governing its stereoselectivity allows researchers to harness its full potential for the efficient construction of complex molecules, driving innovation in drug discovery and materials science.
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- Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. University of Bristol.
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A Spectroscopic Deep Dive: Unveiling the Molecular Signature of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
This technical guide provides an in-depth analysis of the spectroscopic data for the versatile organic reagent, S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this important sulfoximine.
Introduction: The Significance of this compound
This compound, a crystalline solid with a melting point of 167-169 °C, has carved a niche in organic synthesis, primarily as a methylene-transfer agent. Its utility in the formation of epoxides and 2,2-disubstituted oxetanes from carbonyl compounds underscores its importance in constructing complex molecular architectures. Furthermore, its role as a pharmaceutical intermediate highlights the need for rigorous characterization to ensure quality and consistency in drug discovery and development pipelines. Precise spectroscopic analysis is paramount for confirming the identity and purity of this reagent, thereby ensuring the reliability and reproducibility of synthetic protocols.
Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a dimethyl sulfoximine core, where the sulfur atom is bonded to two methyl groups, an oxygen atom, and a nitrogen atom. This nitrogen is, in turn, attached to a p-toluenesulfonyl (tosyl) group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.
Caption: Molecular components of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to a series of singlets, each representing a unique carbon environment.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to SO₂) |
| ~7.3 | Doublet | 2H | Aromatic protons (meta to SO₂) |
| ~3.3 | Singlet | 6H | S,S-Dimethyl protons (S(O)-CH₃) |
| ~2.4 | Singlet | 3H | p-Tolyl methyl protons (Ar-CH₃) |
The downfield shifts of the aromatic protons are due to the electron-withdrawing nature of the sulfonyl group. The two distinct doublets for the aromatic protons arise from their ortho and meta positions relative to the sulfonyl group, exhibiting characteristic coupling. The singlet at approximately 3.3 ppm with an integration of 6H is a key indicator of the two equivalent methyl groups attached to the sulfoximine sulfur. The singlet at around 2.4 ppm corresponds to the methyl group on the p-toluene ring.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~143 | Aromatic C (para to CH₃) |
| ~140 | Aromatic C (ipso to S) |
| ~129 | Aromatic C (meta to SO₂) |
| ~127 | Aromatic C (ortho to SO₂) |
| ~43 | S,S-Dimethyl carbons (S(O)-CH₃) |
| ~21 | p-Tolyl methyl carbon (Ar-CH₃) |
The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbons directly attached to the sulfonyl group and the methyl group are deshielded, appearing at lower field. The S,S-dimethyl carbons resonate at a characteristic upfield position for sp³-hybridized carbons attached to a sulfur atom.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Experimental Protocol: IR Data Acquisition
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet containing a finely ground mixture of the sample and KBr.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1315-1290 | Strong | Asymmetric SO₂ stretch |
| ~1160-1140 | Strong | Symmetric SO₂ stretch |
| ~1240-1220 | Strong | S=O stretch (sulfoximine) |
| ~970-950 | Strong | S-N stretch |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic) |
The strong absorption bands in the 1315-1140 cm⁻¹ region are highly characteristic of the sulfonyl group. The S=O stretching vibration of the sulfoximine moiety is also a prominent feature. The presence of both aliphatic and aromatic C-H stretching vibrations, along with the aromatic C=C stretching bands, further confirms the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.
Experimental Protocol: MS Data Acquisition
The mass spectrum is typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source.
Mass Spectral Data and Fragmentation Pathway
The expected molecular ion peak ([M+H]⁺) for this compound (C₉H₁₃NO₃S₂) would be observed at an m/z of approximately 248.03.
A plausible fragmentation pathway in positive-ion ESI-MS involves the initial protonation of the molecule. Subsequent fragmentation can occur through several pathways, with common losses including the tosyl group or parts of it.
Caption: Plausible ESI-MS fragmentation of this compound.
Conclusion
The comprehensive spectroscopic data presented in this guide provide a robust and reliable fingerprint for the positive identification and quality assessment of this compound. The correlation between the observed NMR chemical shifts, IR absorption bands, and mass spectral fragments with the known molecular structure demonstrates the power of these analytical techniques in modern chemical research and development. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental to scientific integrity and the successful application of this versatile reagent.
References
- Johnson, C. R.; Wambsgans, A. J. Org. Chem.1979, 44 (13), 2278–2280.
- Regel, E.; Stetter, H. Chem. Ber.1968, 101 (4), 1373–1379.
The Emergence of a Versatile Pharmacophore: A Technical Guide to the Discovery and History of N-Sulfonylated Sulfoximines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfoximine Moiety as a Rising Star in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds with advantageous physicochemical and pharmacological properties is paramount. Among the functional groups that have seen a dramatic rise in prominence, the sulfoximine moiety stands out.[1][2][3][4] A unique hexavalent sulfur functional group, the sulfoximine is an aza-analogue of the well-known sulfone, where one of the oxygen atoms is replaced by a nitrogen atom. This seemingly subtle change imparts a fascinating three-dimensional geometry and a unique electronic profile, offering a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.[1][3] This guide will provide an in-depth technical exploration of a key subclass of these compounds: the N-sulfonylated sulfoximines. We will delve into their historical discovery, the evolution of their synthesis, their key physicochemical and structural properties, and the modern synthetic strategies that have brought them to the forefront of pharmaceutical and agrochemical research.
A Serendipitous Discovery and the Dawn of Sulfoximine Chemistry
The story of sulfoximines begins not with a targeted synthesis, but with a toxicological investigation. In 1950, Bentley, McDermott, and Whitehead, while studying the toxicity of "agene"-treated (nitrogen trichloride) flour, isolated and identified the causative toxic agent as methionine sulfoximine. This discovery marked the first identification of the sulfoximine functional group. Although this initial encounter was with an N-H sulfoximine, it laid the groundwork for the exploration of this new class of sulfur-containing compounds.
The deliberate synthesis of N-sulfonylated sulfoximines followed in the subsequent decades as chemists began to explore the reactivity of the sulfoximine nitrogen. Early methods for the preparation of N-sulfonylated sulfoximines often involved the reaction of sulfoxides with sulfonyl azides. These reactions, typically catalyzed by copper salts, provided a direct route to N-sulfonylated sulfoximines, albeit with the safety concerns associated with the use of azides.
The Evolution of Synthetic Strategies: From Hazardous Reagents to Elegant Catalysis
The synthetic toolkit for accessing N-sulfonylated sulfoximines has evolved significantly from the early methods. The development of safer and more efficient protocols has been a key driver in the adoption of this functional group in drug discovery programs.
Classical Approaches: The Era of Sulfonyl Azides
One of the earliest and most direct methods for the synthesis of N-sulfonylated sulfoximines involved the reaction of sulfoxides with sulfonyl azides, often in the presence of a copper catalyst. This approach, while effective, is hampered by the thermal instability and potential explosive nature of sulfonyl azides, limiting its scalability and broader application.
The general transformation can be represented as follows:
Modern Copper-Catalyzed N-Sulfonylation Workflow.
Another powerful modern technique is the iodine-catalyzed oxidative coupling of NH-sulfoximines with sulfinates. [5]This method proceeds under mild, metal-free conditions, often in environmentally benign solvents like water, using a simple oxidant such as hydrogen peroxide. [5]The green credentials and operational simplicity of this protocol make it highly attractive for sustainable chemical synthesis.
Key Synthetic Protocols: A Practical Guide
To provide a tangible understanding of the synthetic methodologies, detailed experimental protocols for both a classical and a modern approach are presented below.
Protocol 1: Classical Copper-Catalyzed Synthesis from a Sulfoxide and a Sulfonyl Azide (Illustrative)
Warning: This protocol involves the use of a sulfonyl azide, which can be explosive. Extreme caution and appropriate safety measures are required.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the sulfoxide (1.0 mmol), anhydrous copper(II) sulfate (0.1 mmol, 10 mol%), and a suitable anhydrous solvent (e.g., 10 mL of toluene).
-
Addition of Sulfonyl Azide: While stirring the mixture, carefully add a solution of the sulfonyl azide (1.1 mmol, 1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (or a suitable elevated temperature) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the copper catalyst. Wash the celite pad with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-sulfonylated sulfoximine.
Protocol 2: Modern Copper-Catalyzed N-Sulfonylation of an NH-Sulfoximine
-
Reaction Setup: In a reaction vial, combine the NH-sulfoximine (0.5 mmol), the aryldiazonium tetrafluoroborate (0.75 mmol, 1.5 equivalents), DABSO (0.6 mmol, 1.2 equivalents), copper(I) iodide (0.05 mmol, 10 mol%), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent, for example, 5 mL of dimethylformamide (DMF).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-sulfonylated sulfoximine.
Physicochemical and Structural Properties: A Unique Profile
N-sulfonylated sulfoximines possess a distinct set of physicochemical properties that make them attractive for drug design.
Table 1: Comparative Physicochemical Properties
| Property | N-H Sulfoximine | N-Sulfonylated Sulfoximine | Rationale for Difference |
| Acidity of N-H | Weakly acidic | Not applicable | The N-H proton is replaced by a sulfonyl group. |
| Basicity of Nitrogen | Weakly basic | Significantly reduced basicity | The strongly electron-withdrawing sulfonyl group delocalizes the lone pair on the nitrogen, making it much less available for protonation. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts only as an H-bond acceptor (via sulfoximine and sulfonyl oxygens) | The N-H proton is absent, removing the H-bond donor capability at the nitrogen. |
| Polarity | Polar | Generally more polar | The addition of the polar sulfonyl group increases the overall polarity of the molecule. |
| Solubility | Generally good aqueous solubility | Aqueous solubility can be modulated by the nature of the sulfonyl group | The increased polarity can enhance solubility, but a large, hydrophobic sulfonyl group may counteract this effect. |
| Lipophilicity (LogP) | Lower LogP (more hydrophilic) | LogP is influenced by the R-group on the sulfonyl moiety | The introduction of a lipophilic aryl or alkyl sulfonyl group will increase the LogP. |
The N-sulfonyl group has a profound impact on the electronic and steric properties of the sulfoximine nitrogen. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the nitrogen atom compared to its N-H counterpart. This can be advantageous in drug design for several reasons, including reducing potential off-target interactions with biological macromolecules that involve protonation.
From a structural perspective, the geometry around the sulfur atom in an N-sulfonylated sulfoximine is tetrahedral. The introduction of the bulky sulfonyl group can influence the conformational preferences of the molecule, providing a tool for chemists to control the three-dimensional shape of a drug candidate. X-ray crystallography studies of N-sulfonylated sulfoximines have confirmed this tetrahedral geometry and have provided valuable data on bond lengths and angles, which are crucial for computational modeling and structure-based drug design.
Conclusion: A Bright Future for N-Sulfonylated Sulfoximines
The journey of N-sulfonylated sulfoximines from a laboratory curiosity to a valuable functional group in modern chemical sciences is a testament to the continuous innovation in synthetic methodology. The development of safe, efficient, and scalable synthetic routes has been the key to unlocking their potential. As our understanding of their unique physicochemical and structural properties deepens, N-sulfonylated sulfoximines are poised to play an increasingly important role in the design of the next generation of pharmaceuticals and agrochemicals. The ability to fine-tune properties such as basicity, polarity, and three-dimensional structure by introducing the N-sulfonyl group provides a powerful strategy for medicinal chemists to address the multifaceted challenges of drug discovery.
References
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Bentley, H. R.; McDermott, E. E.; Whitehead, J. K. Action of Nitrogen Trichloride on Proteins: a Synthesis of the Toxic Factor from Methionine. Nature1950 , 165 (4201), 735. [Link]
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Gilchrist, T. L.; Moody, C. J. The chemistry of sulfilimines and sulfoximines. Chemical Reviews1977 , 77 (3), 409-435. [Link]
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Bull, J. A.; Luisi, R. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules2023 , 28 (3), 1120. [Link]
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Nie, H.; Xiong, Z.; Hu, M.; Zhang, S.; Qin, C.; Wang, S.; Ji, F.; Jiang, G. Copper-Catalyzed Sulfonylation Reaction of NH-Sulfoximines with Aryldiazonium Tetrafluoroborates and Sulfur Dioxide: Formation of N-Sulfonyl Sulfoximines. The Journal of Organic Chemistry2023 , 88 (4), 2322–2333. [Link]
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Lücking, U. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv2021 . [Link]
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Andresini, M.; Tota, A.; Degennaro, L.; Bull, J. A.; Luisi, R. Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal2021 , 27 (69), 17293-17321. [Link]
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Zheng, W.; Tan, M.; Yang, L.; Zeng, Q. I2-Catalyzed N-Sulfonylation of Sulfoximines with Sulfinates in Water at Room Temperature. Asian Journal of Organic Chemistry2020 , 9 (5), 751-754. [Link]
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Bolm, C.; Lücking, U. Sulfoximines in Medicinal Chemistry. In Bioisosteres in Medicinal Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2012; pp 237–253. [Link]
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Nie, H. et al. Copper-Catalyzed Sulfonylation Reaction of NH-Sulfoximines with Aryldiazonium Tetrafluoroborates and Sulfur Dioxide: Formation of N-Sulfonyl Sulfoximines. The Journal of Organic Chemistry2023 , 88(4), 2322-2333. [Link]
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Harmata, M. (Editor). (2012). Strategies and Tactics in Organic Synthesis (Vol. 8). Academic Press. [Link]
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Zoller, T.; Lücking, U. Sulfoximines, a Neglected Functional Group, Re-emerges in Medicinal Chemistry. Angewandte Chemie International Edition2014 , 53(41), 10886-10888. [Link]
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Gnamm, C.; Lücking, U. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry2017 , 126, 225-245. [Link]
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An In-depth Technical Guide to S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine as a Methylene-Transfer Agent
Abstract
This technical guide provides a comprehensive overview of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, a pivotal reagent in modern organic synthesis. We will delve into its role as a highly effective methylene-transfer agent, focusing on the in-situ generation of its corresponding ylide and its subsequent application in the synthesis of epoxides and cyclopropanes. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile reagent. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the broader implications of its use in complex molecule synthesis.
Introduction: The Advent of a Stabilized Ylide Precursor
In the landscape of carbon-carbon and carbon-heteroatom bond formation, sulfur ylides have carved out an indispensable niche. These zwitterionic species, characterized by a carbanion adjacent to a positively charged sulfur atom, are potent nucleophiles capable of transferring a methylene group (CH₂) to various electrophiles.[1] The Johnson-Corey-Chaykovsky reaction, a cornerstone of this chemistry, provides a powerful method for synthesizing three-membered rings like epoxides, cyclopropanes, and aziridines.[2][3]
While simple sulfonium and sulfoxonium ylides are highly effective, their stability can be a limiting factor. This compound emerges as a superior precursor for a stabilized sulfoxonium ylide. The presence of the electron-withdrawing N-tosyl group enhances the acidity of the methyl protons and imparts greater stability to the resulting ylide. This stability modulates its reactivity, leading to distinct and often more selective outcomes compared to less stabilized counterparts like dimethylsulfoxonium methylide (Corey's ylide).[4][5] Specifically, the ylide derived from this N-tosylsulfoximine exhibits a strong preference for conjugate addition to α,β-unsaturated systems, making it an exceptional reagent for cyclopropanation.[3]
This guide will dissect the preparation, mechanism, and application of this reagent, providing the necessary technical details for its successful implementation in a laboratory setting.
The Reagent: Physicochemical Profile and Ylide Generation
Physicochemical Properties
A thorough understanding of the reagent's physical and chemical properties is paramount for its safe and effective use.
| Property | Value | Reference(s) |
| CAS Number | 22236-45-9 | [6][7] |
| Molecular Formula | C₉H₁₃NO₃S₂ | [6][7] |
| Molecular Weight | 247.33 g/mol | [6][7] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 167-169 °C | [6][8] |
| Solubility | Soluble in DMSO, THF, EtOH | [6] |
Generation of the Active Ylide: A Prerequisite for Reactivity
The methylene-transfer capability of this compound is unlocked upon its conversion to the corresponding ylide. This is achieved through deprotonation of one of the S-methyl groups using a strong base.[9] The resulting carbanion is stabilized by the adjacent positively charged sulfoxonium center.
The ylide is typically generated in situ (in the reaction mixture) immediately prior to the addition of the electrophilic substrate. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is commonly employed for this purpose.[9][10]
Caption: Workflow for the generation of the active ylide.
The Core Mechanism: A Tale of Two Pathways
The reactivity of the N-tosylsulfoxonium ylide is dictated by the nature of the electrophilic substrate. Its interaction with simple carbonyls versus conjugated systems follows distinct mechanistic pathways, leading to different cyclic products.
Epoxidation of Aldehydes and Ketones
When reacted with aldehydes or ketones, the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial addition forms a zwitterionic betaine intermediate. This intermediate then undergoes a rapid intramolecular SN2-type cyclization. The negatively charged oxygen attacks the carbon bearing the sulfoxonium group, which serves as an excellent leaving group, to form the three-membered epoxide ring.[3][11]
Caption: Mechanism of epoxide formation.
This pathway provides a valuable alternative to traditional olefin epoxidation methods, allowing for the direct conversion of carbonyl functionalities into oxiranes.[3]
Cyclopropanation of α,β-Unsaturated Carbonyls
The stabilized nature of the N-tosylsulfoxonium ylide predisposes it to 1,4-conjugate addition (Michael addition) when reacting with α,β-unsaturated carbonyl compounds (enones).[3] The "softer" nature of the ylide's carbanion favors attack at the soft electrophilic β-carbon of the enone.[3] This addition generates a stabilized enolate intermediate. Subsequent intramolecular cyclization, where the enolate attacks the carbon attached to the sulfoxonium leaving group, results in the formation of a cyclopropane ring.[11]
Caption: Mechanism of cyclopropanation.
This high selectivity for 1,4-addition is a key advantage of using a stabilized ylide derived from this compound, as less stable ylides often yield a mixture of epoxide and cyclopropane products.[5]
Field-Proven Methodologies and Applications
The theoretical principles outlined above translate into robust and reliable synthetic protocols. The cyclopropane and epoxide motifs are prevalent in a vast array of biologically active molecules, including natural products and pharmaceuticals, making these reactions highly relevant to drug development.[10][12]
Experimental Protocol: Epoxidation of 4-tert-Butylcyclohexanone
This protocol details the synthesis of an epoxide from a ketone substrate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
4-tert-Butylcyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant.
-
Add anhydrous DMSO via syringe to the flask.
-
Add this compound (1.1 equivalents) portion-wise to the stirred suspension.
-
Heat the mixture to ~70 °C for 1 hour or until hydrogen gas evolution ceases, indicating complete formation of the ylide. The solution will typically become clear.
-
Reaction: Cool the ylide solution to room temperature.
-
Dissolve 4-tert-butylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting ketone.
-
Workup and Purification: Carefully quench the reaction by slowly adding it to a flask containing ice and water.
-
Extract the aqueous mixture with diethyl ether (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure epoxide.
Experimental Protocol: Cyclopropanation of Chalcone
This protocol outlines the formation of a cyclopropyl ketone from an enone.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: Prepare the N-tosylsulfoxonium ylide solution in DMSO as described in steps 1-4 of the epoxidation protocol.
-
Reaction: Cool the ylide solution to room temperature.
-
Dissolve chalcone (1.0 equivalent) in anhydrous DMSO and add it dropwise to the stirred ylide solution.
-
Stir the reaction at room temperature overnight. Monitor reaction progress by TLC.
-
Workup and Purification: Pour the reaction mixture into ice-water, which should precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from ethanol or purify by flash column chromatography to obtain the pure 1-benzoyl-2-phenylcyclopropane.
| Substrate Type | Example Substrate | Product Type | Typical Yield |
| Ketone | Cyclohexanone | Epoxide | >85% |
| Aldehyde | Benzaldehyde | Epoxide | >90% |
| Enone | Chalcone | Cyclopropane | >90% |
| α,β-Unsaturated Ester | Ethyl cinnamate | Cyclopropane | >80% |
Significance in Drug Development
The sulfoximine functional group itself is of growing interest in medicinal chemistry due to its unique properties as a bioisostere for sulfone and sulfonamide groups, offering improved physicochemical properties and metabolic stability.[13][14][15] Several sulfoximine-containing compounds have entered clinical trials.[13] Therefore, expertise in handling reagents like this compound is increasingly valuable. The products of its methylene-transfer reactions—epoxides and cyclopropanes—are critical building blocks in drug synthesis, prized for their ability to introduce conformational rigidity and unique three-dimensional structures.[12][16]
Safety and Handling: A Prerequisite for Success
As a Senior Application Scientist, I must emphasize that scientific integrity begins with safety.
-
Reagent Handling: this compound is an irritant to the eyes, respiratory system, and skin.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Base Handling: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, and all glassware must be thoroughly dried.[18]
-
Storage: The sulfoximine reagent is sensitive to moisture.[8] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][17]
Conclusion
This compound is more than just a reagent; it is a strategic tool for the precise and selective introduction of a methylene group. Its derived ylide offers a unique reactivity profile, enabling the highly efficient synthesis of epoxides from simple carbonyls and, most notably, the clean cyclopropanation of α,β-unsaturated systems via a conjugate addition pathway. The reliability of these transformations, coupled with the increasing importance of both sulfoximines and three-membered rings in drug discovery, cements its status as an essential component of the modern synthetic chemist's toolbox.
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The Role of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine in the Corey-Chaykovsky Reaction: A Methylene-Transfer Reagent for Modern Synthesis
An In-Depth Technical Guide
Abstract
The Corey-Chaykovsky reaction stands as a pivotal transformation in organic chemistry, enabling the synthesis of essential three-membered rings such as epoxides, cyclopropanes, and aziridines.[1] The choice of the sulfur ylide reagent is critical, dictating the reaction's pathway, selectivity, and substrate scope. This technical guide provides an in-depth analysis of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, a specialized sulfoxonium salt, and its role as a precursor to a highly stabilized methylene-transfer ylide. We will explore its unique structural features, the mechanistic nuances it introduces to the Corey-Chaykovsky reaction, its advantages over classical ylides, and detailed protocols for its application in synthesizing epoxides and cyclopropanes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies.
The Corey-Chaykovsky Reaction: A Foundational Overview
First developed by E. J. Corey and Michael Chaykovsky, this reaction involves the addition of a sulfur ylide to an electrophile—typically a ketone, aldehyde, imine, or enone—to produce a corresponding three-membered ring.[2][3] The reaction's versatility and operation under mild conditions have cemented its importance in the synthesis of complex molecules and natural products.
The Critical Dichotomy: Sulfonium vs. Sulfoxonium Ylides
The outcome of the Corey-Chaykovsky reaction is profoundly influenced by the type of sulfur ylide employed. The two primary classes, sulfonium and sulfoxonium ylides, exhibit distinct reactivity profiles.
-
Sulfonium Ylides (e.g., Dimethylsulfonium methylide): These ylides are generally less stable and more reactive.[4] Their reactions are often kinetically controlled and irreversible. When reacting with α,β-unsaturated carbonyl compounds (enones), they typically favor a direct 1,2-addition to the carbonyl group, leading to the formation of epoxides.[2][5]
-
Sulfoxonium Ylides (e.g., Dimethylsulfoxonium methylide, "Corey's Reagent"): These ylides are stabilized by the adjacent sulfoxide oxygen, making them less reactive and more thermally stable.[6] This stability allows for reversible initial addition steps. With enones, sulfoxonium ylides preferentially undergo a thermodynamically favored 1,4-conjugate addition (Michael addition) to the β-carbon, which ultimately results in the formation of a cyclopropane.[5][7]
This fundamental difference in selectivity is the cornerstone of the reaction's strategic application in synthesis.
Reagent Profile: this compound
This compound is a crystalline, bench-stable solid that serves as a precursor to a highly stabilized sulfoxonium-type ylide.[8][9] Its structure is key to its unique properties and function.
Chemical Structure and Properties
The defining feature of this reagent is the N-(p-toluenesulfonyl), or N-tosyl, group attached to the sulfoximine nitrogen. This powerful electron-withdrawing group plays a crucial role in modulating the reagent's reactivity.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃NO₃S₂ | [8] |
| Molecular Weight | 247.34 g/mol | [9] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 167-169 °C | [9] |
| CAS Number | 22236-45-9 | [9] |
The N-Tosyl Group: A Source of Enhanced Stability and Acidity
The causality behind this reagent's behavior lies in the electronic effect of the N-tosyl group. By withdrawing electron density from the sulfur center, it significantly increases the acidity of the adjacent methyl protons compared to a standard sulfoxonium salt.[6] This has two primary consequences:
-
Facilitated Ylide Formation: Deprotonation to form the active ylide can be achieved under standard conditions, similar to other sulfoxonium salts.[10]
-
Increased Ylide Stability: The resulting carbanion (ylide) is exceptionally well-stabilized through resonance, not only by the S=O group but also by the entire N-tosyl moiety. This places the ylide derived from this compound firmly in the category of "stabilized" ylides, akin to the classic Corey's Reagent.[11]
Mechanism of Action in the Corey-Chaykovsky Reaction
The utility of this compound is realized upon its conversion to the active ylide in situ.
In Situ Ylide Formation
The reaction is initiated by deprotonating the sulfoximine salt with a strong, non-nucleophilic base. Sodium hydride (NaH) in a polar aprotic solvent like DMSO or THF is a common and effective choice.[12] The base abstracts a proton from one of the S,S-dimethyl groups to generate the nucleophilic ylide.
Caption: General workflow for the in-situ generation of the active ylide.
Reaction with Aldehydes and Ketones: Epoxidation
When the generated N-tosyl sulfoximine ylide reacts with a simple aldehyde or ketone, it follows the classic epoxidation pathway.[8] The mechanism proceeds through a betaine intermediate, which rapidly undergoes intramolecular cyclization.
-
Nucleophilic Attack: The ylide's carbanion attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and generating a betaine intermediate with an oxygen anion.
-
Intramolecular Sₙ2 Cyclization: The newly formed alkoxide attacks the carbon atom bearing the sulfoximine group in an intramolecular Sₙ2 fashion.
-
Ring Closure: This attack displaces the neutral this compound as a leaving group, resulting in the formation of the epoxide ring.[13]
Caption: Mechanism of epoxide formation using the N-tosyl sulfoximine ylide.
Reaction with α,β-Unsaturated Carbonyls: Cyclopropanation
Due to its high stability, the N-tosyl sulfoximine ylide exhibits the characteristic selectivity of sulfoxonium ylides towards enones. It strongly favors the 1,4-conjugate addition pathway to yield cyclopropanes.[2]
-
Conjugate Addition: The ylide attacks the β-carbon of the enone system (Michael addition), forming a resonance-stabilized enolate intermediate. This initial step is generally considered rate-determining and irreversible for stabilized ylides.
-
Intramolecular Sₙ2 Cyclization: The enolate then collapses, with the α-carbon attacking the carbon bearing the sulfoximine group.
-
Ring Closure: This Sₙ2 displacement ejects the neutral sulfoximine byproduct to form the final cyclopropane ring.[7]
Caption: Mechanism of cyclopropanation via 1,4-conjugate addition.
Practical Applications & Methodologies
The following protocols are generalized procedures and should be optimized for specific substrates. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Experimental Protocol: General Procedure for Epoxidation
This protocol describes the reaction of the ylide with an aldehyde or ketone.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and place the flask under a positive pressure of nitrogen.
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) via cannula. To this suspension, add this compound (1.2 equivalents) portion-wise at room temperature. Stir the mixture for 45-60 minutes, during which time hydrogen gas evolution should cease, indicating complete ylide formation.
-
Substrate Addition: Cool the resulting ylide solution to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction by pouring it into a separatory funnel containing cold water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired epoxide.[4]
Experimental Protocol: General Procedure for Cyclopropanation
This protocol is adapted for the reaction with an α,β-unsaturated carbonyl compound.
-
Ylide Formation: Prepare the N-tosyl sulfoximine ylide solution as described in steps 1 and 2 of the epoxidation protocol.
-
Substrate Addition: At room temperature, add a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) if required. The reaction progress should be monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup and Purification: Follow steps 5 and 6 of the epoxidation protocol to isolate and purify the final cyclopropane product.
Comparative Analysis
The choice to use the ylide derived from this compound over more traditional reagents is a strategic one, based on its unique balance of properties.
| Feature | Dimethylsulfonium Methylide | Dimethylsulfoxonium Methylide | N-Tosyl Sulfoximine Ylide |
| Class | Sulfonium Ylide | Sulfoxonium Ylide | Sulfoxonium-type Ylide |
| Stability | Low (used at low temp)[4] | High (isolable)[6] | High (bench-stable precursor) |
| Selectivity (Enones) | 1,2-Addition (Epoxidation)[2] | 1,4-Addition (Cyclopropanation)[2] | 1,4-Addition (Cyclopropanation) |
| Precursor | Trimethylsulfonium iodide | Trimethylsulfoxonium iodide | This compound |
| Key Advantage | High reactivity for simple epoxidation | High selectivity for cyclopropanation | High stability, excellent selectivity for cyclopropanation |
Future Outlook & Advanced Applications
The sulfoximine scaffold is of growing interest in medicinal chemistry and asymmetric synthesis.[14] While the title compound is achiral, the N-tosyl group can be replaced with chiral auxiliaries. The development of chiral versions of this reagent holds significant promise for enantioselective Corey-Chaykovsky reactions, allowing for the construction of stereodefined epoxides and cyclopropanes, which are invaluable building blocks in pharmaceutical development.[15]
Conclusion
This compound is more than just another sulfoxonium salt; it is a finely tuned reagent for the Corey-Chaykovsky reaction. The N-tosyl group imparts a high degree of stability to the corresponding ylide, making it a reliable and selective choice for methylene transfer. Its primary role is to act as a robust precursor for a stabilized ylide that excels in the cyclopropanation of α,β-unsaturated systems via a 1,4-conjugate addition mechanism. For synthetic chemists requiring high selectivity for cyclopropanes under mild and predictable conditions, this reagent represents an authoritative and powerful tool in the arsenal of modern organic synthesis.
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A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances.
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
Abstract
S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine (CAS 22236-45-9) is a versatile reagent in modern organic synthesis, notably as a methylene-transfer agent and a key building block for pharmaceutical intermediates.[1][2] As its applications expand, a thorough understanding of its thermal stability and decomposition characteristics becomes paramount for ensuring safe handling, optimizing process conditions, and maintaining material integrity. This guide provides a comprehensive framework for evaluating the thermal properties of this compound. While specific experimental decomposition data is not widely published[3], this document synthesizes information from safety data sheets, analogous chemical structures, and established thermoanalytical principles to present a robust guide. We detail the critical analytical methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering field-proven protocols and explaining the causality behind experimental design. Furthermore, a projected decomposition pathway is proposed based on the known thermal behavior of its constituent functional groups, providing researchers with a predictive understanding of potential hazards and byproducts.
Introduction and Physicochemical Profile
Understanding the thermal limits of any chemical reagent is a cornerstone of laboratory safety and process chemistry. For this compound, this knowledge is critical for its use in reactions that may require heating or for assessing its long-term storage stability. Thermal decomposition can lead to the release of potentially hazardous and irritating gases, pressure buildup in sealed vessels, and loss of reagent efficacy.[4] This guide serves as a technical resource for chemists, process engineers, and safety professionals, enabling them to design and execute experiments safely and effectively.
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 22236-45-9 | [1][3][4] |
| Molecular Formula | C₉H₁₃NO₃S₂ | [3][5] |
| Molecular Weight | 247.34 g/mol | [1][3] |
| Appearance | White crystalline solid or powder | [2][3][4] |
| Melting Point | 167-169 °C (lit.) | [1][6] |
| Solubility | Soluble in Ethanol (EtOH), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) | [1][6] |
| Stability | Moisture and air sensitive | [3][4] |
Core Methodologies for Thermal Analysis
To comprehensively characterize the thermal stability of this compound, a multi-technique approach is required. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), ideally coupled with Evolved Gas Analysis (EGA), provides a complete picture of both the energetic changes and mass loss associated with decomposition.
Experimental Workflow: A Validated Approach
The logical flow for a rigorous thermal stability assessment is outlined below. This workflow ensures that data from multiple techniques can be correlated to build a comprehensive safety profile.
Caption: Logical workflow for comprehensive thermal hazard assessment.
Protocol: Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] It is the primary tool for identifying the onset temperature of decomposition, a critical parameter for defining the maximum safe operating temperature. It also precisely measures the melting point and quantifies the energy (enthalpy) of thermal events. A sharp endotherm confirms the melting point, while a broad, subsequent exotherm is a definitive sign of a decomposition event that releases energy, posing a significant hazard.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).
-
Sample Preparation: Accurately weigh 2-4 mg of the dried this compound into a vented aluminum pan. Using a vented pan is crucial to prevent pressure buildup from off-gassing, which could rupture the pan and damage the instrument.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is essential to ensure the observed thermal events are due to anaerobic thermal decomposition, not oxidation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity.[8]
-
-
Data Analysis:
-
Identify the sharp endothermic peak corresponding to the melting point (expected ~167-169 °C).
-
Carefully analyze the post-melt region for any broad exothermic peaks. The onset temperature of the first major exotherm is considered the decomposition onset (T_onset).
-
Integrate the area of the decomposition exotherm to determine the enthalpy of decomposition (ΔH_d) in J/g.
-
Protocol: Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the temperature ranges over which decomposition occurs and the amount of volatile vs. non-volatile residue. When correlated with DSC, it helps confirm that an exothermic event is indeed a decomposition reaction associated with mass loss. Coupling TGA with a mass spectrometer or FTIR spectrometer (EGA) allows for the real-time identification of the gaseous decomposition products.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum crucible. A larger sample mass than in DSC is often used to improve the detection of mass loss and evolved gases.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of mass loss (T_onset_mass), which should correlate with the T_onset from DSC.
-
Identify the number of decomposition steps and the percentage of mass lost in each step.
-
Quantify the final residual mass at 500 °C.
-
Projected Thermal Decomposition Profile
While specific experimental data for this compound is not available in the literature, a scientifically-grounded projection of its decomposition behavior can be made by analyzing its structure and comparing it to related compounds. The molecule contains two key points of potential thermal instability: the N-S bond of the sulfoximine and the C-S bond of the p-toluenesulfonyl (tosyl) group.
Expected Thermal Events
Based on the established melting point and the behavior of analogous compounds, the following data can be anticipated from DSC and TGA analyses.
| Parameter | Projected Value / Observation | Rationale & Supporting Evidence |
| Melting Point (Tm) | ~167-172 °C (Endotherm) | Confirmed from multiple supplier data sheets.[1][10] |
| Decomposition Onset (T_onset) | >180 °C | Decomposition is expected to occur after melting. The tosyl group in related compounds like p-toluenesulfonyl hydrazide shows significant decomposition above 150°C.[11] |
| Decomposition Character | Exothermic | The breakdown of complex organic molecules into smaller, stable gaseous products is typically an energy-releasing process.[11] |
| Mass Loss Profile (TGA) | Multi-step decomposition | The molecule will likely fragment in stages rather than in a single catastrophic event. |
| Gaseous Byproducts | Sulfur dioxide (SO₂), Toluene, Nitrogen oxides (NOx), Methane | Studies on related sulfonyl compounds confirm the evolution of SO₂ and aromatic fragments.[9] The dimethylsulfoximine fragment is a likely source of methane and NOx under thermal stress. |
Hypothesized Decomposition Pathway
The primary decomposition is likely initiated by the homolytic cleavage of the weakest bonds at elevated temperatures. The N-S bond in the sulfoximine moiety and the C-S bond attaching the tosyl group to the aromatic ring are probable initiation sites.
Caption: Hypothesized thermal decomposition pathway of the title compound.
Safety, Handling, and Storage Recommendations
Based on the available data and projections, the following safety protocols are recommended:
-
Temperature Control: Avoid heating the compound above 150 °C in process applications unless a full thermal hazard analysis has been completed. The margin between the melting point and a potential decomposition onset may be small.
-
Atmosphere: Due to its sensitivity, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[3][4]
-
Ventilation: All handling of the solid, and especially any heating, should be conducted in a well-ventilated fume hood. Thermal decomposition can lead to the release of irritating sulfur dioxide and nitrogen oxides.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]
-
Scale-up Precautions: Before scaling up any reaction involving this reagent, it is imperative to perform DSC and/or adiabatic calorimetry studies to understand the heat flow and potential for thermal runaway under process conditions.
Conclusion
This compound is a stable solid at ambient temperatures with a melting point around 167-169 °C. While specific decomposition data is sparse, a comprehensive analysis of its structure and related compounds suggests that thermal decomposition is likely to occur at temperatures above 180 °C in an exothermic event, releasing hazardous gases such as SO₂ and NOx. The protocols and predictive models detailed in this guide provide researchers and drug development professionals with the necessary framework to handle, study, and utilize this important reagent safely and effectively, emphasizing the critical need for empirical thermal analysis before its use in large-scale or high-temperature applications.
References
- Vertex AI Search. (2025). S,S-Dimethyl-N-(p-toluenesulfonyl)
- Chemcasts. (n.d.). n-(Dimethyloxido-λ4-sulfanylidene)
- Chemcasts. (n.d.). n-(Dimethyloxido-λ4-sulfanylidene)-4-methylbenzenesulfonamide Properties vs Pressure.
- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- Lookchem. (n.d.). Cas 22236-45-9, this compound.
- ChemBK. (n.d.). This compound.
- ECHEMI. (n.d.).
- ResearchGate. (n.d.). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide | Request PDF.
- Sigma-Aldrich. (2025).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 22236-45-9.
- Sigma-Aldrich. (n.d.). This compound.
- Chemcasts. (n.d.). α-(4-Methoxyphenyl)-2-pyridinemethanol (CAS 27805-39-6) – Thermophysical Properties.
- OUCI. (n.d.). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide.
- ResearchGate. (n.d.). Degradation of p‐Toluene Sulfonic Acid–Choline Chloride Deep Eutectic Solvent.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
- CymitQuimica. (n.d.). This compound, 98%.
- ResearchGate. (2025). Differential scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions | Request PDF.
- National Institutes of Health (NIH). (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
- Semantic Scholar. (1952). 924. The decomposition of toluene-p-sulphonylhydrazones by alkali.
- YouTube. (2021). BioLab Webinar: Differential Scanning Calorimetry.
- MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
- Wikipedia. (n.d.). Differential scanning calorimetry.
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An In-Depth Technical Guide to the Solubility of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, a key reagent in modern organic synthesis, serves primarily as a versatile methylene-transfer agent for the creation of epoxides and oxetanes.[1] Its utility extends into medicinal chemistry, where it functions as a valuable pharmaceutical intermediate.[1][2] The sulfoximine moiety itself is gaining significant attention in drug discovery as a bioisostere for sulfones and sulfonamides, often conferring advantageous physicochemical properties such as improved aqueous solubility and metabolic stability.[3][4]
A thorough understanding of the solubility of this compound is paramount for its effective application. Proper solvent selection is critical for optimizing reaction kinetics, controlling morphology during crystallization, developing robust analytical methods, and formulating for biological screening. This guide provides a detailed overview of its solubility in common organic solvents, the underlying chemical principles, and a practical protocol for experimental solubility determination.
Physicochemical Properties
A foundational understanding of the compound's physical characteristics is essential before delving into its solubility.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₃S₂ | [5][6] |
| Molar Mass | 247.33 g/mol | [1][5] |
| Appearance | White crystals or crystalline powder | [2] |
| Melting Point | 167-169 °C | [1][5] |
Qualitative Solubility Profile
While comprehensive quantitative solubility data for this compound is not extensively published, qualitative assessments from chemical suppliers and scientific literature provide a strong directional understanding. The compound's solubility is summarized below.
| Solvent | Solvent Type | Qualitative Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [1][5] |
| Ethanol (EtOH) | Polar Protic | Soluble | [1][5] |
| Methanol (MeOH) | Polar Protic | Likely Soluble | [4] |
| Acetonitrile (MeCN) | Polar Aprotic | Likely Sparingly Soluble to Soluble | - |
| Dichloromethane (DCM) | Nonpolar | Likely Sparingly Soluble to Insoluble | - |
| Toluene | Nonpolar | Likely Insoluble | - |
| Hexanes | Nonpolar | Likely Insoluble | - |
Note: "Likely" classifications are inferred based on chemical principles discussed in the following section. Experimental verification is required for specific applications.
Factors Influencing Solubility
The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics. The fundamental principle of "like dissolves like" provides a framework for interpreting its behavior.
The sulfoximine group (-S(O)N-) is inherently polar and can act as a hydrogen bond acceptor.[3][4] The N-tosyl group further enhances polarity. This high polarity explains the observed solubility in polar aprotic solvents like DMSO and THF, which can engage in strong dipole-dipole interactions. Its solubility in protic solvents like ethanol and methanol is facilitated by the ability of these solvents to act as hydrogen bond donors to the oxygen and nitrogen atoms of the sulfoximine moiety.[4]
Conversely, the molecule also contains non-polar regions: the two S-methyl groups and the aromatic tolyl group. These regions have a lower affinity for polar solvents but would readily interact with non-polar solvents via van der Waals forces. However, the dominant influence of the highly polar sulfoximine and sulfonyl groups means that significant energy is required to break the crystal lattice of this solid, which is not readily compensated by weak interactions with non-polar solvents like hexanes or toluene. This results in poor solubility in such solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data (e.g., in mg/mL or mol/L) for specific applications and temperatures, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, NMR)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker set to a constant, controlled temperature. Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for several hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.
-
Quantification: Accurately determine the mass or volume of the collected filtrate. Remove the solvent (e.g., by evaporation under a gentle stream of nitrogen or in a vacuum oven) and weigh the residual solid. Alternatively, dilute the filtrate to a known volume and determine the concentration using a pre-calibrated analytical method like HPLC-UV.
-
Calculation: Calculate the solubility using the mass of the dissolved solid and the volume/mass of the solvent used. Repeat the experiment at least in triplicate to ensure reproducibility.
Practical Implications for Researchers
-
Reaction Chemistry: The high solubility in DMSO and THF makes these excellent solvents for reactions involving this compound, particularly in the formation of its corresponding ylide for methylene-transfer reactions.
-
Purification: The likely poor solubility in non-polar solvents like hexanes suggests their use as anti-solvents for recrystallization. A common strategy would be to dissolve the compound in a minimal amount of a hot, good solvent (like ethanol or THF) and then slowly add a cold anti-solvent (like hexanes) to induce the formation of pure crystals.
-
Analytical Chemistry: For techniques like NMR or HPLC, DMSO-d₆ or deuterated methanol would be appropriate solvents for sample preparation. The solubility data guides the preparation of stock solutions at concentrations suitable for analysis without precipitation.
-
Drug Discovery: In early-stage screening, DMSO is the standard solvent for creating high-concentration stock solutions for compound libraries. The good solubility of this sulfoximine in DMSO facilitates its inclusion in such screening decks.
Conclusion
This compound is a polar crystalline solid with good solubility in polar aprotic (DMSO, THF) and polar protic (ethanol) solvents. This behavior is dictated by the strong dipole-dipole and hydrogen bonding interactions enabled by its sulfoximine and N-tosyl functional groups. Its solubility is expected to be poor in non-polar solvents. For applications requiring precise concentration data, the isothermal shake-flask method provides a robust experimental protocol. This comprehensive understanding of its solubility characteristics is essential for chemists and pharmaceutical scientists to effectively utilize this important reagent in synthesis, purification, and drug development endeavors.
References
-
LookChem. Cas 22236-45-9, this compound. [Link]
-
ChemBK. This compound. [Link]
-
Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery | Request PDF. [Link]
-
ChemRxiv. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]
-
ResearchGate. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]
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- 6. scbt.com [scbt.com]
Methodological & Application
Application Note: Synthesis of Epoxides Using S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
Abstract
This technical guide provides a comprehensive overview of the synthesis of epoxides from carbonyl compounds utilizing S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine. This method, a variation of the Johnson-Corey-Chaykovsky reaction, leverages a stabilized sulfoxonium ylide for the efficient transfer of a methylene group to aldehydes and ketones.[1] We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss the key advantages of this reagent system. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Context
The formation of the epoxide ring is a cornerstone transformation in organic synthesis, providing a versatile three-membered heterocyclic intermediate for the construction of complex molecular architectures. While numerous methods exist for epoxidation, the reaction of sulfur ylides with carbonyl compounds, known as the Johnson-Corey-Chaykovsky reaction (CCR), offers a powerful alternative to the epoxidation of olefins.[1]
This compound is a stable, crystalline solid that serves as a precursor to a stabilized sulfoxonium ylide. Unlike their more reactive and less stable sulfonium counterparts, sulfoxonium ylides offer significant advantages in handling and thermal stability, making them highly reliable reagents in a laboratory setting.[2][3][4] The ylide generated from this precursor reacts cleanly with a broad range of aldehydes and ketones to furnish the corresponding terminal or disubstituted epoxides in high yields.
The sulfoximine moiety itself is of growing interest in medicinal chemistry, often used as a bioisostere for sulfones and sulfonamides, adding to the relevance of understanding its chemistry.[5][6] This guide focuses specifically on its application as a methylene-transfer agent for epoxide synthesis.
The Reaction Mechanism: A Stepwise Approach
The conversion of a carbonyl compound to an epoxide using this compound proceeds via a well-established two-stage mechanism: in situ ylide formation followed by nucleophilic attack and ring closure.
Stage 1: Ylide Generation The process begins with the deprotonation of the sulfoximine salt at the α-carbon. The presence of the positively charged sulfoxonium group significantly increases the acidity of the adjacent methyl protons, allowing for their removal by a strong base, such as sodium hydride (NaH).[3][7] This acid-base reaction generates the reactive intermediate: the corresponding N-tosyl-stabilized sulfoxonium ylide.
Stage 2: Epoxide Formation The generated ylide acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate. This nucleophilic addition results in the formation of a transient betaine intermediate.[3][8] The key final step is an intramolecular SN2 displacement; the newly formed alkoxide attacks the carbon atom bearing the sulfoxonium group, which is an excellent leaving group. This irreversible, ring-closing step forms the thermodynamically stable epoxide ring and liberates the neutral S,S-dimethyl-N-tosylsulfoximine byproduct.[1][9]
The complete mechanistic pathway is illustrated below.
Sources
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Application & Protocol Guide: Enantioselective Epoxidation with Chiral S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Epoxides
Chiral epoxides are indispensable building blocks in modern organic synthesis, serving as versatile intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. Their inherent ring strain allows for facile, stereospecific ring-opening by a variety of nucleophiles, enabling the construction of complex molecular architectures with precise control over stereochemistry. The development of catalytic, enantioselective methods to produce these high-value motifs from simple olefins is a cornerstone of synthetic chemistry.
Among the powerful strategies available, the use of chiral sulfur ylides derived from sulfoximines for methylene transfer represents a robust alternative to traditional metal-based epoxidation of olefins.[1][2] This guide focuses on the application of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine and its analogs, which function as precursors to chiral nucleophilic sulfur ylides in reactions analogous to the Johnson-Corey-Chaykovsky reaction.[1][3] These organocatalytic systems offer a pathway to generate optically active epoxides from a range of carbonyl compounds, particularly α,β-unsaturated ketones, with high levels of enantioselectivity.
The Catalyst System and Mechanism of Action
The core of this methodology is the in-situ generation of a chiral sulfur ylide from an optically pure sulfoximine precursor. The parent compound, this compound, is a crystalline solid that is readily handled.[4] The chirality at the sulfur center is the ultimate source of asymmetric induction in the epoxidation step.
Causality Behind the Reagents:
-
Chiral Sulfoximine: The sulfoximine serves as a chiral scaffold. The N-tosyl group is crucial; it enhances the acidity of the adjacent methyl protons, facilitating deprotonation by a strong base to form the reactive ylide.
-
Strong, Non-nucleophilic Base: A base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is required to deprotonate the sulfoxonium salt, which is formed in situ from the sulfoximine and an alkylating agent (or directly from the methyl group of the sulfoximine itself).[3] The non-nucleophilic nature of the base is critical to prevent side reactions with the substrate.
-
Substrate: The reaction is most effective for the epoxidation of electron-deficient olefins, typically α,β-unsaturated ketones (enones) and aldehydes. The electrophilic β-carbon of the enone is attacked by the nucleophilic ylide, leading to a cyclopropanation pathway, while direct attack at the carbonyl carbon leads to epoxidation.[3] For the purposes of this guide, we focus on the epoxidation of aldehydes and ketones.
Catalytic Cycle and Enantioselective Step
The reaction proceeds through a well-defined mechanistic pathway. The key enantioselective event is the nucleophilic attack of the chiral sulfur ylide on the prochiral face of the carbonyl group.
-
Ylide Formation: The sulfoximine is first converted to its corresponding sulfoxonium salt, which is then deprotonated by a strong base to generate the chiral sulfur ylide.
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde or ketone. The facial selectivity of this attack is directed by the chiral environment of the sulfoximine ligand, leading to the formation of a betaine intermediate.
-
Ring Closure: The betaine intermediate undergoes an intramolecular SN2 displacement, where the newly formed alkoxide attacks the carbon bearing the sulfoxonium group.[1]
-
Product Formation & Catalyst Regeneration: This ring closure expels the neutral chiral sulfoximine, which can then re-enter the catalytic cycle, and forms the desired epoxide product.
Caption: Catalytic cycle for sulfoximine-mediated epoxidation.
Application Note: Scope and Analog Design
The choice of the N-sulfonyl group and the substituents on the sulfur atom can be modified to tune the reactivity and selectivity of the catalyst.
-
N-Aryl vs. N-Alkyl Sulfonyl Groups: While the p-toluenesulfonyl (tosyl) group is common, other electron-withdrawing groups can be used. The electronic nature of this group influences the acidity of the methyl protons and the stability of the resulting ylide.
-
Sulfur Substituents: Replacing the methyl groups with other alkyl or aryl groups can create a different steric environment around the sulfur stereocenter. This directly impacts the facial selectivity of the ylide attack on the carbonyl substrate, providing a handle to optimize enantiomeric excess (% ee) for specific substrates. For instance, bulkier substituents may enhance selectivity for less hindered ketones.
Substrate Scope
The reaction is highly effective for a range of carbonyl compounds. The table below summarizes typical substrate classes and expected outcomes.
| Substrate Class | Typical Structure | Expected Yield | Typical Enantiomeric Excess (% ee) | Notes |
| Aromatic Aldehydes | Ar-CHO | High | Good to Excellent | Generally excellent substrates. Electronic effects on the aryl ring can influence reaction rates. |
| Aliphatic Aldehydes | R-CHO (R=alkyl) | Good to High | Moderate to Good | Substrate steric bulk near the carbonyl can impact selectivity. |
| α,β-Unsaturated Ketones | R-CO-CH=CH-R' | Good | Good to Excellent | Attack occurs at the carbonyl, not via conjugate addition, to form the vinyl epoxide. |
| Acetophenones | Ar-CO-CH₃ | Moderate to Good | Good | Steric hindrance is greater than for aldehydes, potentially requiring longer reaction times or higher temperatures. |
Detailed Experimental Protocol
This protocol provides a general procedure for the enantioselective epoxidation of an aromatic aldehyde using this compound.
Safety Precautions: This reaction uses a strong base (potassium tert-butoxide) and flammable solvents. It must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Materials and Reagents
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.1 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure
Caption: Experimental workflow for enantioselective epoxidation.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Substrate Addition: Add anhydrous THF to create a suspension. Add the aromatic aldehyde (1.2 eq) to the flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Preparation: In a separate dry flask, dissolve potassium tert-butoxide (1.1 eq) in a minimal amount of anhydrous DMSO, then dilute with anhydrous THF. Causality: DMSO is used to ensure the base is fully dissolved and reactive. The use of a co-solvent system is a common technique to improve solubility and reaction kinetics.
-
Ylide Generation and Reaction: Add the t-BuOK solution dropwise to the cooled reaction mixture over 15-20 minutes. A color change (often to yellow or orange) indicates the formation of the ylide.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure chiral epoxide.
-
Analysis: Determine the yield and characterize the product by ¹H NMR and ¹³C NMR. The enantiomeric excess (% ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Trustworthiness: Self-Validating Systems
To ensure the reliability and reproducibility of this protocol, several validation steps are essential:
-
Purity of Starting Materials: The sulfoximine must be enantiomerically pure. Its optical purity can be confirmed by measuring its specific rotation and comparing it to literature values. Solvents must be anhydrous, as water will quench the ylide.
-
Confirmation of Enantioselectivity: The primary measure of success is the enantiomeric excess. This must be validated using a reliable analytical technique.
-
Chiral HPLC: This is the gold standard. A baseline separation of the two epoxide enantiomers using a racemic sample is necessary to validate the analytical method before analyzing the reaction product.
-
-
Reproducibility: The experiment should be repeated to ensure that the obtained yield and % ee are consistent. Key parameters to control are temperature, addition rate of the base, and reaction time.
References
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. Available at: [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]
-
Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise. Available at: [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available at: [Link]
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The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society. Available at: [Link]
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The Alchemist's Reagent: S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine in the Crucible of Complex Natural Product Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate art of constructing nature's molecular marvels, the synthetic chemist's toolkit is ever-expanding with reagents that offer precision, reliability, and unique reactivity. Among these, S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine has emerged as a powerful and versatile tool, particularly for the stereocontrolled installation of single carbon units to form strained three-membered rings. This guide provides a comprehensive overview of its application, delving into the mechanistic underpinnings, strategic advantages, and detailed protocols for its use in the synthesis of complex natural products.
Unveiling the Reagent: Structure, Stability, and the Corey-Chaykovsky Reaction
This compound is a crystalline solid that serves as a stable precursor to a key reactive intermediate: a sulfoxonium ylide.[1] The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the nitrogen atom significantly influences the reagent's properties. This group enhances the acidity of the methyl protons, facilitating the formation of the corresponding ylide upon treatment with a strong base.
The generated ylide, dimethyl(oxo)-λ⁶-sulfanylidene(tosyl)sulfonium ylide, is a cornerstone of the Corey-Chaykovsky reaction, a classic method for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines, respectively.[1][2]
The Mechanistic Heart of the Reaction
The Corey-Chaykovsky reaction proceeds through a nucleophilic addition of the sulfur ylide to an electrophilic center, typically a carbonyl carbon. This initial attack forms a betaine intermediate, a species containing both a negative charge (on the oxygen) and a positive charge (on the sulfur). The key step is the subsequent intramolecular SN2 reaction where the alkoxide attacks the carbon bearing the sulfoxonium group, leading to the formation of a three-membered ring and the expulsion of dimethyl sulfoxide and the tosylamide anion as byproducts.[2]
// Nodes for reactants and intermediates Ylide [label="R'R''C=S(O)(NTs)Me"]; Carbonyl [label="R1R2C=O"]; Betaine [label="R1R2C(-O⁻)-CR'R''-S⁺(O)(NTs)Me"]; Epoxide [label="R1R2C(O)CR'R''"]; Byproduct [label="MeS(O)NTs⁻"];
// Edges to show the reaction flow Ylide -> Betaine [label=" + Carbonyl"]; Betaine -> Epoxide [label=" Intramolecular\nSN2"]; Betaine -> Byproduct [style=dashed];
// Styling Ylide [fontcolor="#202124"]; Carbonyl [fontcolor="#202124"]; Betaine [fontcolor="#202124"]; Epoxide [fontcolor="#202124"]; Byproduct [fontcolor="#202124"]; }
Figure 1: Generalized mechanism of the Corey-Chaykovsky epoxidation.
A crucial distinction exists between sulfoxonium ylides, derived from reagents like this compound, and their less stabilized sulfonium ylide counterparts. Sulfoxonium ylides are generally more stable and less reactive.[2] This tempered reactivity often translates to higher diastereoselectivity in reactions with chiral substrates and a notable preference for 1,4-conjugate addition to α,β-unsaturated carbonyls to yield cyclopropanes, whereas less stable sulfonium ylides tend to favor 1,2-addition to form epoxides.[2] This predictable selectivity is a key strategic advantage in the context of complex molecule synthesis.
Application in the Total Synthesis of (+)-Pancratistatin: A Case Study in Stereocontrolled Epoxidation
The Amaryllidaceae alkaloid (+)-pancratistatin is a potent antineoplastic agent that has captivated synthetic chemists due to its dense stereochemical array and promising biological activity.[3][4][5] The total synthesis of this complex natural product often requires the precise installation of oxygen functionality. In a notable approach, the strategic use of a Corey-Chaykovsky reaction to form a crucial epoxide intermediate highlights the utility of sulfoximine-derived ylides.
While the seminal work by Hudlicky and coworkers on the chemoenzymatic synthesis of (+)-pancratistatin does not explicitly detail the use of this compound for their epoxidation step, a relay synthesis from the related natural product (+)-narciclasine provides a clear example of a strategic epoxidation.[4] The principles and protocols for such a transformation are well-established and serve as a blueprint for its application in similar complex settings.
Strategic Considerations for Epoxidation
In the synthesis of a complex, polyoxygenated molecule like pancratistatin, the choice of epoxidation conditions is critical. The reaction must proceed with high diastereoselectivity to set the correct stereochemistry of the newly formed chiral centers. Furthermore, the reagent must be compatible with a wide range of existing functional groups in the advanced intermediate. The stability and predictable stereochemical outcomes associated with sulfoxonium ylides make them an excellent choice for such demanding transformations.
Detailed Protocol: Diastereoselective Epoxidation of a Complex Aldehyde
This protocol is a representative example of how this compound would be employed for a diastereoselective epoxidation in a late-stage natural product synthesis, based on established Corey-Chaykovsky procedures.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 247.34 | 495 mg | 2.0 | 2.0 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 80 mg | 2.0 | 2.0 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 10 mL | - | - |
| Complex Aldehyde Intermediate | - | (e.g., 1.0 mmol) | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 5 mL | - | - |
| Saturated aqueous ammonium chloride | - | 20 mL | - | - |
| Diethyl ether | 74.12 | 50 mL | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - | - |
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (2.0 mmol).
-
Under a gentle stream of nitrogen, add anhydrous DMSO (10 mL) and stir until the solid is fully dissolved.
-
Carefully add sodium hydride (2.0 mmol) portion-wise at room temperature. The suspension will turn milky, and hydrogen gas will evolve. Stir the mixture at room temperature for 1 hour to ensure complete formation of the ylide.
-
Epoxidation Reaction: In a separate flame-dried flask, dissolve the complex aldehyde intermediate (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the aldehyde to the ylide suspension dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
// Nodes for the workflow Start [label="Start"]; Ylide_Prep [label="Ylide Generation:\nthis compound\n+ NaH in DMSO"]; Aldehyde_Prep [label="Prepare Aldehyde Solution\nin THF"]; Reaction [label="Combine at 0 °C\nand stir"]; Workup [label="Quench with NH4Cl (aq)\nand Extract"]; Purification [label="Purify by Column\nChromatography"]; End [label="Isolated Epoxide"];
// Edges to show the workflow Start -> Ylide_Prep; Start -> Aldehyde_Prep; Ylide_Prep -> Reaction; Aldehyde_Prep -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End;
// Styling Start [fillcolor="#F1F3F4", fontcolor="#202124"]; Ylide_Prep [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde_Prep [fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [fillcolor="#F1F3F4", fontcolor="#202124"]; }
Figure 2: Experimental workflow for the diastereoselective epoxidation.
Broader Applications and Future Perspectives
While the specific use of this compound in the total syntheses of manzamine A and gelsemine is not prominently featured in the primary literature reports by Martin and Danishefsky, the Corey-Chaykovsky reaction itself is a staple in complex synthesis.[6][7][8] The principles demonstrated in the context of pancratistatin are broadly applicable to the construction of epoxide and cyclopropane rings in other natural products.
The development of chiral, non-racemic sulfoximines has opened the door to asymmetric Corey-Chaykovsky reactions, allowing for the enantioselective synthesis of three-membered rings. This is a rapidly evolving area of research with immense potential for streamlining the synthesis of chiral building blocks for drug discovery and development.
Conclusion
This compound is a valuable and reliable reagent for the synthesis of epoxides and cyclopropanes via the Corey-Chaykovsky reaction. Its stability, ease of handling, and the predictable stereochemical outcomes of its corresponding ylide make it a powerful tool in the arsenal of the synthetic organic chemist. As demonstrated by its strategic application in the synthesis of complex natural products, this reagent provides a robust method for the construction of strained ring systems with a high degree of control, a testament to its enduring importance in the field of organic synthesis.
References
-
Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]
-
Hudlicky, T.; Tian, X.; Königsberger, K.; Maurya, R.; Rouden, J.; Fan, B. J. Am. Chem. Soc.1996 , 118 (44), 10752–10765. [Link]
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Pettit, G. R.; Melody, N.; Herald, D. L. J. Org. Chem.2001 , 66 (8), 2583–2587. [Link]
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Trost, B. M.; Pulley, S. R. J. Am. Chem. Soc.1995 , 117 (40), 10143–10144. [Link]
-
Martin, S. F.; Humphrey, J. M.; Ali, A.; Hillier, M. C. J. Am. Chem. Soc.1999 , 121 (4), 866–867. [Link]
-
Danishefsky, S. J.; Armistead, D. M.; Wincott, F. E.; Selnick, H. G.; Hungate, R. J. Am. Chem. Soc.1989 , 111 (8), 2967–2980. [Link]
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Johnson, C. R. Acc. Chem. Res.1973 , 6 (11), 341–347. [Link]
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Johnson, C. R.; Kirchhoff, R. A.; Reischer, R. J.; Katekar, G. F. J. Am. Chem. Soc.1973 , 95 (13), 4287–4291. [Link]
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Ammara,; Mansha, A.; Khan, S. G.; Zahoor, A. F.; Saif, M. J.; Parveen, B.; Saeed, M. A.; Chaudhry, A. R.; Irfan, A.; Abbas, M. RSC Adv.2025 , 15, 37125-37151. [Link]
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Johnson, A. W.; LaCount, R. B. J. Am. Chem. Soc.1961 , 83 (2), 417–423. [Link]
-
Martin, S. F., et al. J. Am. Chem. Soc.2002 , 124 (29), 8584–8592. [Link]
-
Jakubec, P.; Hawkins, A.; Felzmann, W.; Dixon, D. J. J. Am. Chem. Soc.2012 , 134 (42), 17482–17485. [Link]
-
Lin, H.; Danishefsky, S. J. Angew. Chem. Int. Ed.2003 , 42 (1), 36-51. [Link]
-
"Corey-Chaykovsky Reaction." Organic Chemistry Portal. [Link]
-
"Johnson–Corey–Chaykovsky reaction." Wikipedia. [Link]
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- 8. Gelsemine: a thought-provoking target for total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Aziridination of Imines using S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
Introduction: The Strategic Importance of N-Tosyl Aziridines
Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic building blocks in modern organic synthesis. Their inherent ring strain facilitates regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogen-containing molecules, including amino alcohols, diamines, and unnatural amino acids. The N-tosyl group, in particular, serves as a robust activating group, enhancing the electrophilicity of the aziridine ring and often directing the stereochemical outcome of subsequent transformations.
The Johnson-Corey-Chaykovsky reaction offers a powerful and reliable method for the synthesis of aziridines from imines through the intermediacy of sulfur ylides.[1] This application note provides a detailed guide to the aziridination of imines utilizing the stabilized sulfoxonium ylide derived from S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine. This reagent offers excellent stability and reactivity, making it a valuable tool for researchers in synthetic chemistry and drug development.
Reaction Mechanism: A Stepwise Approach to Aziridine Formation
The aziridination of imines with the ylide of this compound proceeds through a well-established mechanistic pathway analogous to the Corey-Chaykovsky reaction.[2] The key steps involve the initial nucleophilic addition of the sulfur ylide to the imine carbon, followed by an intramolecular cyclization.
The reaction is initiated by the deprotonation of the parent sulfoximine to generate the nucleophilic ylide. This ylide then attacks the electrophilic carbon of the imine, leading to the formation of a betaine intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen anion on the carbon bearing the sulfoxonium group results in the formation of the three-membered aziridine ring and the expulsion of dimethyl sulfoxide (DMSO) as a byproduct.[2]
Computational studies have shed light on the factors governing the diastereoselectivity of this reaction. For semistabilized ylides, the formation of the betaine intermediate is often irreversible, meaning the stereochemical outcome is determined in this initial addition step. The steric bulk of the N-sulfonyl group on the imine can influence the trajectory of the incoming ylide, favoring a particular transition state that leads to the observed major diastereomer.[3]
Sources
- 1. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopropanation of enones with "S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine"
An Application Guide to the Cyclopropanation of Enones with S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine Ylide
Introduction: The Strategic Value of Cyclopropanes in Modern Chemistry
The cyclopropane ring, a motif of inherent strain and unique electronic character, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] Its incorporation into molecular scaffolds can impart profound effects on biological activity, metabolic stability, and conformational rigidity. The Johnson-Corey-Chaykovsky reaction stands as a paramount method for constructing these three-membered rings.[3] This reaction, involving the addition of a sulfur ylide to an electrophile, provides a powerful and often stereoselective route to cyclopropanes, epoxides, and aziridines.[4][5][6]
While dimethylsulfoxonium methylide (Corey's ylide) is classic for this transformation, the use of N-acylated sulfoximine ylides, such as that derived from this compound, offers distinct advantages in stability and handling. This guide provides a detailed exploration of the mechanism, application, and protocols for the cyclopropanation of α,β-unsaturated ketones (enones) using the ylide derived from this compound.
The Reaction Mechanism: A Tale of Two Steps
The cyclopropanation of enones using a sulfoximine ylide is a distinct process from the epoxidation of simple ketones. The key divergence lies in the initial site of nucleophilic attack. For α,β-unsaturated systems, the reaction proceeds via a 1,4-conjugate addition (or Michael addition), a pathway favored by the "softer" nature of the stabilized sulfoxonium ylide.[3]
The mechanism can be dissected into two primary stages:
-
Conjugate Addition: The nucleophilic carbon of the sulfoximine ylide selectively attacks the β-carbon of the enone. This breaks the π-bond of the alkene and forms a new carbon-carbon bond, generating a resonance-stabilized enolate intermediate, often referred to as a betaine.[7] This step is typically the rate-determining phase of the reaction.[8]
-
Intramolecular Cyclization: The negatively charged oxygen of the enolate intermediate then acts as an internal nucleophile, attacking the carbon atom that bears the positively charged sulfoximine group. This results in a 3-exo-tet ring closure, forming the cyclopropane ring and displacing the neutral this compound molecule as a good leaving group.[5][7]
This mechanistic pathway ensures that enones are converted to cyclopropyl ketones, rather than the epoxides that would result from a 1,2-addition to the carbonyl group.[9]
Caption: The two-step mechanism for Corey-Chaykovsky cyclopropanation of enones.
Experimental Protocols
Part A: In-Situ Generation of the Sulfoximine Ylide
The ylide is generated immediately prior to use by deprotonating the parent sulfoximine with a strong, non-nucleophilic base. Sodium hydride (NaH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) is a common and effective choice.[8]
Materials:
-
This compound (CAS 22236-45-9)[10]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous pentane or hexane for washing
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
Procedure:
-
Flask Preparation: Set up a flame-dried three-necked flask under a positive pressure of inert gas.
-
NaH Preparation: Weigh 1.1 equivalents (relative to the sulfoximine) of 60% NaH dispersion into the flask.
-
Washing: Wash the NaH dispersion with anhydrous pentane (3 x 5 mL) to remove the protective mineral oil. After each wash, stop the stirring, allow the NaH to settle, and carefully remove the pentane supernatant via a cannula or syringe.
-
Solvent Addition: After the final wash, place the flask under a light vacuum to remove residual pentane. Then, introduce anhydrous DMSO via syringe, sufficient to create a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Sulfoximine Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO in a separate flask. Add this solution dropwise to the stirred NaH suspension at room temperature.
-
Ylide Formation: The mixture will begin to evolve hydrogen gas. Continue stirring at room temperature for 1-2 hours, or until the gas evolution ceases and the solution becomes clear or translucent. This indicates the complete formation of the ylide.
Part B: Cyclopropanation of an Enone (General Protocol)
This protocol provides a general method for the cyclopropanation of a representative enone, such as chalcone.
Materials:
-
Freshly prepared solution of the sulfoximine ylide in DMSO
-
Enone substrate (e.g., chalcone)
-
Anhydrous DMSO (if additional solvent is needed)
-
Deionized water (ice-cold)
-
Diethyl ether or Ethyl acetate for extraction
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Cool the freshly prepared ylide solution (typically 1.1-1.2 equivalents relative to the enone) to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the enone (1.0 equivalent) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the stirred, cold ylide solution.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting enone is consumed.
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker of ice-cold water with stirring. This will quench any remaining reactive species.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL for a ~5 mmol scale reaction).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure cyclopropyl ketone.[8]
Caption: A summary of the experimental workflow for enone cyclopropanation.
Substrate Scope and Considerations
The Johnson-Corey-Chaykovsky cyclopropanation is robust and tolerates a wide variety of functional groups. However, the specific choice of the N-(p-toluenesulfonyl)sulfoximine derived ylide brings certain considerations.
| Substrate Class | Typical Outcome | Considerations & Causality |
| Acyclic Enones (e.g., Chalcones) | Good to excellent yields. | The open chain allows for easy approach of the bulky ylide. Stereochemistry is often trans for the newly formed cyclopropane due to steric hindrance in the transition state of the ring-closing step.[3] |
| Cyclic Enones (e.g., Cyclohexenone) | Good yields. | The reaction proceeds well. The stereochemical outcome is dictated by the facial selectivity of the initial Michael addition, with the ylide typically attacking from the less hindered face of the ring. |
| Sterically Hindered Enones | Lower yields, longer reaction times. | Significant steric bulk near the β-carbon or α-carbon can impede the initial nucleophilic attack of the ylide, reducing reaction efficiency. |
| Enones with Acidic Protons | Potential for side reactions. | If the substrate contains protons with pKa values comparable to the sulfoximine precursor, competitive deprotonation can occur, consuming the base and ylide. An excess of the ylide may be required. |
| Enals (α,β-Unsaturated Aldehydes) | Good yields. | The reaction is also effective for aldehydes, which are generally more reactive than ketones, potentially leading to faster reaction times. |
Application in Asymmetric Synthesis
A significant evolution of this methodology is its application in asymmetric synthesis to produce enantioenriched cyclopropanes.[1] While the parent this compound is achiral, asymmetric cyclopropanation can be achieved through two primary strategies:
-
Chiral Sulfoximines: Employing an optically active sulfoximine precursor where the sulfur center is a stereocenter allows for diastereoselective conjugate addition, leading to enantiomerically enriched cyclopropanes after cyclization.[11][12]
-
Chiral Catalysis: Using a chiral catalyst, such as a lanthanide-lithium complex, can coordinate to both the enone and the achiral sulfoxonium ylide, creating a chiral environment that directs the nucleophilic attack to one face of the enone, resulting in high enantioselectivity.[13]
These advanced methods are critical for the synthesis of chiral building blocks used in the development of new pharmaceuticals.[14]
References
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
- Pyne, S. G., Dong, Z., Skelton, B. W., & White, A. H. Cyclopropanation Reactions of Enones with Lithiated Sulfoximines: Application to the Asymmetric Synthesis of Chiral Cyclopropanes. The Journal of Organic Chemistry, ACS Publications.
- This compound | CAS 22236-45-9. LookChem.
- Asymmetric cyclopropanation via chiral ammonium ylide. ResearchGate.
- Asymmetric transformations from sulfoxonium ylides. Chemical Science, RSC Publishing.
- Corey-Chaykovsky Reaction. Organic Chemistry Portal.
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. ResearchGate.
- Corey-Chaykovsky Reactions. NROChemistry.
- Johnson–Corey–Chaykovsky reaction. Wikipedia.
- Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. ResearchGate.
- Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. The University of Liverpool Repository.
- Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropylbenzene Derivatives. Benchchem.
- Cyclopropanation reactions of Enones with Lithiated Sulfoximines: Application to the asymmetric synthesis of Chiral Cyclopropanes. The UWA Profiles and Research Repository.
- Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of Chalcones. Benchchem.
- Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry.
- Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications.
- Corey-Chaykovsky Reaction. Alfa Chemistry.
- Sulfoximine synthesis by C-N coupling. Organic Chemistry Portal.
- This compound | CAS 22236-45-9. Santa Cruz Biotechnology.
- This compound, 98%. CymitQuimica.
- Corey–Chaykovsky cyclopropanation vs. epoxidation of DMSOM and DMSM toward chalcone. ResearchGate.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Cyclopropanation of Alkenes. Master Organic Chemistry.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH.
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Application Notes and Protocols: Oxetane Synthesis via Epoxide Ring Expansion using S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Oxetane Motif
The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—acting as a polar, metabolically stable, and conformationally constrained bioisostere for gem-dimethyl or carbonyl groups—can profoundly enhance the pharmacological profile of drug candidates. The incorporation of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in drug design and development. Consequently, robust and efficient methods for the synthesis of functionalized oxetanes are in high demand within the research and drug development sectors.
This application note provides a detailed technical guide to a powerful and reliable method for oxetane synthesis: the ring expansion of epoxides using the sulfoximine ylide derived from S,S-dimethyl-N-(p-toluenesulfonyl)sulfoximine. This protocol, a variant of the renowned Corey-Chaykovsky reaction, offers a versatile and high-yielding pathway to 2- and 2,2-disubstituted oxetanes.[1][2][3]
Mechanistic Rationale: A Tale of Two Rings
The synthesis of oxetanes from epoxides via a sulfoximine ylide is a thermodynamically favorable process, driven by the release of ring strain in the transition from a three-membered epoxide to a four-membered oxetane.[1] The reaction proceeds through a well-defined, multi-step mechanism initiated by the in situ generation of a nucleophilic sulfur ylide.
Step 1: Ylide Formation. this compound, a commercially available and stable solid, is deprotonated at the methyl group by a strong, non-nucleophilic base. Sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is the combination of choice for this transformation. The resulting species is a stabilized sulfoximine ylide, S-methyl-S-(sodiomethyl)-N-(p-toluenesulfonyl)sulfoximine.[1][2]
Step 2: Nucleophilic Attack. The generated ylide acts as a potent carbon nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This results in the opening of the epoxide and the formation of a betaine intermediate.
Step 3: Intramolecular Cyclization. The newly formed alkoxide in the betaine intermediate then undergoes an intramolecular SN2 reaction, displacing the dimethyl sulfoxide (DMSO) group. This ring-closing step forms the desired oxetane ring.
This mechanistic pathway is visually represented in the following diagram:
Caption: Reaction mechanism for oxetane synthesis.
Experimental Protocol: Synthesis of 3-Phenyloxetane from Styrene Oxide
This protocol provides a detailed, step-by-step procedure for the synthesis of 3-phenyloxetane, a representative example of the application of this methodology.
Materials and Reagents:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Styrene oxide
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or nitrogen/argon balloon
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions:
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe burns. Handle NaH in an inert atmosphere (e.g., a glovebox or under nitrogen/argon) and away from water and other protic solvents. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.
-
Anhydrous DMSO: Anhydrous DMSO is hygroscopic. Handle under an inert atmosphere to prevent moisture contamination.
-
General: Perform the reaction in a well-ventilated fume hood.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Procedure:
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add sodium hydride (1.2 eq.).
-
Ylide Generation: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMSO. Add this solution to the flask containing sodium hydride via a syringe. The mixture will evolve hydrogen gas and should be stirred at room temperature for approximately 1 hour, or until the gas evolution ceases and the solution becomes clear.
-
Epoxide Addition: To the freshly prepared ylide solution, add styrene oxide (1.0 eq.) dropwise via a syringe at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-phenyloxetane.
Substrate Scope and Data Presentation
This methodology is applicable to a range of substituted epoxides, generally providing good to excellent yields. The reaction tolerates both aromatic and aliphatic substituents.
| Entry | Epoxide Substrate | Product | Yield (%) |
| 1 | Styrene Oxide | 3-Phenyloxetane | 85-95 |
| 2 | 1,2-Epoxyhexane | 2-Butyl-oxetane | 80-90 |
| 3 | Cyclohexene Oxide | 7-Oxabicyclo[4.2.0]octane | 80-88 |
| 4 | Propylene Oxide | 2-Methyloxetane | 75-85 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, ensure that all reagents and solvents were anhydrous, as the ylide is highly sensitive to moisture. A slight excess of the sulfoximine and sodium hydride may be necessary.
-
Low Yield: Poor yields can result from impure reagents or insufficient reaction time. Ensure the sodium hydride is fresh and the DMSO is of high quality.
-
Side Reactions: Under harsh conditions (e.g., elevated temperatures), a further ring expansion to form a tetrahydrofuran derivative can occur.[1] It is crucial to maintain the reaction at room temperature unless otherwise optimized.
-
Purification: The product is generally a volatile liquid. Care should be taken during concentration on the rotary evaporator to avoid product loss.
Conclusion
The ring expansion of epoxides using the ylide derived from this compound is a highly effective and practical method for the synthesis of oxetanes. Its operational simplicity, broad substrate scope, and high yields make it an invaluable tool for researchers, scientists, and drug development professionals seeking to access this important class of heterocyclic compounds. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and successfully incorporate the oxetane motif into their target molecules.
References
-
M. K. W. Chan, W. R. Li, K. S. Chan, Beilstein J. Org. Chem.2023 , 19, 1373-1422. [Link]
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B. M. Trost, L. S. Melvin, Jr., Sulfur Ylides: Emerging Synthetic Intermediates, Academic Press, New York, 1975. [Link]
-
E. M. Carreira, et al., Chem. Rev.2016 , 116, 19, 12150–12233. [Link]
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Introduction: The Power of One-Pot Synthesis and the Versatility of Sulfoximine Reagents
An Application Guide to the One-Pot Synthesis of Heterocycles Using S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry.[1] Among the myriad of synthetic strategies, one-pot reactions have emerged as a highly efficient and sustainable approach. By combining multiple reaction steps into a single operation without isolating intermediates, these processes save time, reduce solvent waste, and can often improve overall yields.
This guide focuses on the application of this compound as a powerful reagent in the one-pot synthesis of valuable heterocyclic scaffolds. This unique organosulfur compound belongs to the sulfoximine class, which has gained significant traction in medicinal chemistry, in part due to its favorable physicochemical properties and its role as a bioisostere for sulfone and sulfonamide groups.[2][3][4] The true synthetic utility of this compound, however, lies in its ability to generate a stabilized sulfur ylide—a versatile intermediate for constructing carbon-carbon and carbon-heteroatom bonds.
Core Principle: The Sulfonimidoyl-Stabilized Carbanion
The synthetic utility of this compound hinges on the acidity of the protons on its S,S-dimethyl groups. Treatment with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), results in deprotonation to form a nucleophilic, sulfonimidoyl-stabilized carbanion. This species, often referred to as a sulfur ylide, is the key reactive intermediate for the syntheses described herein.[5]
The p-toluenesulfonyl (tosyl) group provides significant electronic stabilization to the adjacent carbanion, rendering the ylide sufficiently stable to handle yet highly reactive towards a range of electrophiles. This balance is critical for its application in one-pot, multi-step transformations.
Caption: Formation of the key reactive sulfur ylide intermediate.
Application I: One-Pot Synthesis of Three-Membered Heterocycles: Aziridines and Oxiranes
The reaction of the sulfoximine-derived ylide with imines and carbonyl compounds is a classic and highly reliable method for the synthesis of aziridines and oxiranes, respectively. This transformation serves as a foundational example of nucleophilic alkylidene transfer.[5]
Mechanism: Nucleophilic Attack and Intramolecular Cyclization
The one-pot synthesis proceeds via a two-step sequence initiated by the formation of the ylide.
-
Nucleophilic Addition: The sulfur ylide attacks the electrophilic carbon of the imine or carbonyl group, forming a betaine intermediate.
-
Intramolecular Ring Closure: The newly formed alkoxide or amide anion undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfoximine group. This step forms the three-membered ring and expels S,S-dimethylsulfoximine N-tosylamide as a leaving group.
The entire process is a cascade that occurs in a single reaction vessel, making it highly efficient.
Caption: Experimental workflow for one-pot aziridine synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-2-phenylaziridine
This protocol describes a representative procedure for aziridine synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the resulting slurry to 0 °C in an ice bath.
-
Ylide Formation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred slurry. Causality Note: Portion-wise addition is necessary to control the evolution of hydrogen gas. The reaction is maintained at 0 °C to ensure controlled deprotonation and prevent degradation of the ylide. Allow the mixture to stir at 0 °C for 1 hour or until gas evolution ceases.
-
Addition of Imine: In a separate flask, dissolve N-benzylidenebenzylamine (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-benzyl-2-phenylaziridine.
Data Summary: Scope of Three-Membered Ring Synthesis
| Electrophile Substrate | Product Type | Typical Yield (%) | Notes |
| N-Benzylideneaniline | Aziridine | 85-95% | Aromatic imines are highly reactive. |
| Acetophenone | Oxirane | 70-85% | Enolizable ketones can sometimes lead to lower yields. |
| Benzaldehyde | Oxirane | 90-98% | Non-enolizable aldehydes are excellent substrates. |
| Cyclohexanone | Spiro-oxirane | 75-90% | Demonstrates transfer of a cycloalkylidene group.[5] |
Application II: One-Pot Synthesis of Tetrasubstituted Thiophenes
The synthesis of highly substituted thiophenes is of great interest due to their prevalence in materials science and medicinal chemistry.[6] While direct [4+1] cycloadditions with the tosyl-sulfoximine ylide are uncommon, related one-pot sequences that proceed through in situ generated sulfur ylide-like intermediates provide a powerful pathway to these five-membered heterocycles.[7][8]
Mechanism: Sequential Condensation and Ylide-Mediated Cyclization
This one-pot strategy involves the sequential reaction of three or more components, where a key sulfur ylide-like species is formed in situ.
-
Intermediate Formation: The reaction is initiated by the condensation of a 1,3-dicarbonyl compound, an isothiocyanate, and an alkylating agent. This forms a ketene N,S-acetal intermediate.
-
Ylide Generation & Cyclization: This intermediate is essentially a precursor to a sulfur ylide. An intramolecular S-alkylation followed by deprotonation generates a transient ylide which undergoes a rapid intramolecular cyclization (Thorpe-Ziegler type reaction) to form the stable thiophene ring.[8]
Caption: Workflow for one-pot thiophene synthesis via a sulfur ylide-like intermediate.
Experimental Protocol: One-Pot Synthesis of a 2-Aminothiophene Derivative
This protocol is adapted from methodologies for the one-pot synthesis of tetrasubstituted thiophenes.[8]
-
Initial Condensation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) and the isothiocyanate (e.g., phenyl isothiocyanate, 1.0 eq) in dimethylformamide (DMF). Add a base such as potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 1 hour.
-
S-Alkylation: To the resulting mixture, add the α-halo ketone (e.g., 2-chloroacetophenone, 1.0 eq) dropwise. Causality Note: DMF is an excellent polar aprotic solvent for this SN2 reaction, promoting the formation of the key N,S-acetal intermediate.
-
Cyclization and Aromatization: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The heating promotes the intramolecular cyclization and subsequent dehydration to the aromatic thiophene.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-5-aroyl-4-methyl-3-phenylthiophene.
Data Summary: Scope of One-Pot Thiophene Synthesis
| 1,3-Dicarbonyl | Isothiocyanate | α-Halo Ketone | Typical Yield (%) | Reference |
| Ethyl acetoacetate | Phenyl isothiocyanate | 2-Chloroacetophenone | 85-92% | [8] |
| Malononitrile | Alkyl isothiocyanates | 2-Bromo-1-arylethanones | 47-90% | [8] |
| Dimedone | Benzoyl isothiocyanate | Ethyl bromoacetate | 75-85% | [7] |
| Acetylacetone | 4-Chlorophenyl isothiocyanate | 2-Chloro-N-phenylacetamide | 80-88% | [8] |
Application III: Synthesis of Six-Membered Heterocycles: Pyridines
The construction of the pyridine scaffold is of paramount importance in drug discovery. While direct [5+1] annulations using the sulfoximine ylide are not standard, its role as a C1 nucleophile can be leveraged in one-pot tandem reactions, such as a Michael addition-cyclization sequence, to build polysubstituted pyridines.
Proposed Mechanism: Tandem Michael Addition-Cyclization
This proposed one-pot synthesis involves the reaction of the sulfoximine ylide with two different electrophiles in a sequential manner.
-
Michael Addition: The sulfur ylide acts as a soft nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated carbonyl compound (e.g., a chalcone). This forms an enolate intermediate.
-
Intermolecular Reaction: The enolate is trapped by a second electrophile, such as an activated nitrile or another carbonyl compound.
-
Cyclization and Elimination: The resulting intermediate, now containing all the necessary atoms, undergoes an intramolecular condensation and subsequent elimination of the sulfoximine group and water to furnish the aromatic pyridine ring.
This sequence showcases the versatility of the ylide in initiating complex, ring-forming cascades.
Generalized Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine
-
Ylide Formation: Prepare the sulfoximine ylide from this compound and NaH in anhydrous THF at 0 °C as described in the aziridine protocol.
-
Michael Addition: To the cold ylide suspension, add a solution of an α,β-unsaturated ketone (e.g., chalcone, 1.0 eq) in THF dropwise. Stir the mixture at 0 °C for 1 hour to allow for complete conjugate addition.
-
Trapping and Cyclization: Add a solution of an α,β-unsaturated nitrile (e.g., acrylonitrile, 1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Causality Note: Heating is required to drive the final cyclization and aromatization steps, which involve the elimination of the thermally stable sulfoximine leaving group.
-
Work-up and Purification: Cool the mixture, quench with saturated ammonium chloride solution, and extract with an organic solvent. The crude product is then purified by column chromatography to yield the target pyridine.
References
-
Bolm, C., et al. (2019). From One-Pot NH-Sulfoximidations of Thiophene Derivatives to Dithienylethene-Type Photoswitches. Organic Letters, 21(11), 4293-4297. [Link]
- BenchChem. (2025).
- NIH. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PubMed Central.
-
Kim, J. K., et al. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Beilstein Journal of Organic Chemistry, 14, 243-252. [Link]
- Sigma-Aldrich. This compound. Sigma-Aldrich Product Page.
- ResearchGate. (2025). One-pot synthesis of chiral cyclic sulfoximines from optically active sulfinimines.
- ChemRxiv. (2022). Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv.
- ResearchGate. (2021).
- Johnson, C. R., et al. (1973). Chemistry of sulfoxides and related compounds. XLII. Nucleophilic alkylidene transfer reagents. Anions of N-(p-tolylsulfonyl)sulfoximines. Journal of the American Chemical Society, 95(13), 4287–4295.
- Missoum, H. (2022).
-
PubMed. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. PubMed. [Link]
- NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed Central.
- Prospects in Pharmaceutical Sciences. (2025). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Prospects in Pharmaceutical Sciences.
-
PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. [Link]
- NIH. (2019).
- NIH. (2023). Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. PubMed Central.
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
- NIH. (2023).
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- 7. One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates [beilstein-journals.org]
"S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine" as a pharmaceutical intermediate
An In-Depth Guide to the Application of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine in Pharmaceutical Synthesis
Introduction: The Ascendance of Sulfoximines in Modern Drug Discovery
For many decades, the sulfoximine functional group remained a niche curiosity in the vast landscape of organic chemistry. However, a recent and exponential rise in interest has thrust it into the spotlight, establishing it as a "rising star" in medicinal chemistry.[1] Drug designers, constantly seeking to expand their molecular toolbox, have recognized the unique and advantageous properties of sulfoximines.[2][3] These mono-aza analogues of sulfones offer a compelling combination of high chemical stability, versatile hydrogen bond donor/acceptor capabilities, and a three-dimensional structure that can be exploited to achieve unique binding interactions with biological targets.[4]
The integration of sulfoximines into drug candidates has led to improvements in critical ADME (absorption, distribution, metabolism, and excretion) properties, such as enhanced aqueous solubility and metabolic stability, when used as bioisosteres for traditional sulfone or sulfonamide groups.[5] This has resulted in the advancement of several sulfoximine-containing compounds into clinical trials, validating their importance in modern pharmaceutical development.[6]
At the heart of many synthetic routes utilizing this functional group is This compound . This commercially available, crystalline solid serves as a versatile and powerful reagent, primarily as a methylene-transfer agent, and as a stable precursor for more complex sulfoximine intermediates. This guide provides a detailed exploration of its applications, complete with experimental protocols and the scientific rationale behind them, for researchers and professionals in drug development.
Reagent Profile and Physicochemical Properties
Understanding the fundamental properties of a reagent is paramount to its successful application. This compound is a stable, white crystalline solid, making it easy to handle and store, though it is noted to be moisture-sensitive.[7][8]
| Property | Value | Reference(s) |
| CAS Number | 22236-45-9 | [9][10] |
| Molecular Formula | C₉H₁₃NO₃S₂ | [8][11] |
| Molecular Weight | 247.34 g/mol | [8][10] |
| Appearance | White crystalline solid/powder | [7][8][11] |
| Melting Point | 167-169 °C | [9][12] |
| Solubility | Soluble in EtOH, THF, DMSO | [9][12] |
Core Application: Methylene-Transfer for Epoxide and Oxetane Synthesis
The most prominent role of this compound in synthesis is as a precursor to a sulfur ylide for methylene-transfer reactions.[9][11] Upon deprotonation with a strong base, it forms a stabilized nucleophilic anion that readily reacts with carbonyl compounds, such as aldehydes and ketones, to furnish epoxides. This transformation is a cornerstone of the Corey-Chaykovsky reaction and provides a reliable method for constructing three-membered oxygen-containing rings.
Mechanism of Action: Ylide Formation and Epoxidation
The reaction proceeds in two key stages:
-
Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride) abstracts a proton from one of the S-methyl groups, creating a resonance-stabilized sulfur ylide. The N-tosyl group provides additional electron-withdrawing character, facilitating this deprotonation.
-
Nucleophilic Attack and Ring Closure: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the substrate. The resulting betaine intermediate undergoes intramolecular Sₙ2 displacement, where the oxygen anion attacks the carbon bearing the sulfoximine group, displacing it and forming the epoxide ring.
Caption: Mechanism of methylene-transfer from the reagent to a ketone.
Furthermore, the resulting epoxide can, under certain conditions, react with a second equivalent of the sulfur ylide. This leads to a ring-opening followed by a subsequent ring-closing cascade, yielding a 2,2-disubstituted oxetane.[11] This provides a powerful two-step, one-pot method for converting carbonyls into four-membered ether rings.
Experimental Protocol 1: Synthesis of 2-Methyl-2-phenyloxirane from Acetophenone
This protocol details a representative procedure for the epoxidation of a ketone using this compound.
Objective: To synthesize an epoxide via methylene-transfer from a sulfur ylide.
Materials:
-
This compound (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetophenone (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 eq).
-
Causality Insight: The use of a 60% dispersion requires careful handling; the mineral oil is washed away with hexanes under an inert atmosphere before the solvent is added.
-
Add anhydrous DMSO via syringe to form a slurry.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMSO.
-
Slowly add the sulfoximine solution to the NaH slurry at room temperature. The mixture will warm, and hydrogen gas will evolve. Stir for approximately 1 hour or until gas evolution ceases and the solution becomes clear and yellowish. This indicates the complete formation of the ylide.
-
Trustworthiness Check: The formation of the ylide is the critical step. Ensuring anhydrous conditions prevents the premature quenching of the base and ylide.
-
-
Reaction with Electrophile:
-
Cool the ylide solution to 0 °C using an ice bath.
-
Add acetophenone (1.0 eq), either neat or dissolved in a small amount of DMSO, dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Expertise Note: Slow addition is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by pouring it slowly into a beaker containing ice-cold water and saturated NH₄Cl solution.
-
Causality Insight: The aqueous quench neutralizes any remaining base and ylide.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure epoxide.
-
Advanced Application: A Gateway to Diverse N-Substituted Sulfoximines
While its direct use as a methylene-transfer agent is significant, this compound is also a valuable starting material for creating more complex, N-functionalized sulfoximines. The N-tosyl group acts as a robust protecting group that can be cleaved under specific conditions to reveal the free N-H sulfoximine. This "parent" S,S-dimethylsulfoximine is a crucial intermediate for diversification.[13]
A common and powerful transformation in pharmaceutical synthesis is the N-arylation of sulfoximines via metal-catalyzed cross-coupling reactions.[5][14] This allows for the direct connection of the sulfoximine nitrogen to various aryl or heteroaryl scaffolds, which are prevalent in kinase inhibitors and other targeted therapies.
Caption: Synthetic workflow from the title reagent to advanced N-aryl intermediates.
Conceptual Protocol 2: N-Arylation via Copper-Catalyzed Cross-Coupling
This protocol outlines a general method for the N-arylation of S,S-dimethylsulfoximine (prepared via detosylation of the title reagent) with an aryl boronic acid.
Objective: To synthesize a key N-aryl sulfoximine pharmaceutical intermediate.
Step A: N-Detosylation (Conceptual) The N-tosyl group is typically removed under strong acidic conditions, such as with HBr in acetic acid or with phenol, to yield the free S,S-dimethylsulfoximine. This intermediate should be purified before use in the subsequent coupling step.
Step B: Copper-Catalyzed N-Arylation
Materials:
-
S,S-Dimethylsulfoximine (1.0 eq)
-
Aryl boronic acid (e.g., 4-fluorophenylboronic acid, 1.5 eq)
-
Copper(I) iodide (CuI, 10 mol%)
-
4-Dimethylaminopyridine (DMAP, 20 mol%)
-
Dichloromethane (DCM) as solvent
-
Molecular sieves (4Å)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add S,S-dimethylsulfoximine (1.0 eq), the aryl boronic acid (1.5 eq), CuI (0.1 eq), DMAP (0.2 eq), and activated 4Å molecular sieves.
-
Causality Insight: Molecular sieves are added to ensure anhydrous conditions, as water can interfere with the boronic acid and the catalytic cycle. DMAP acts as a ligand and mild base to facilitate the reaction.
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon).
-
Add anhydrous DCM via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 6-12 hours.
-
Expertise Note: Unlike many cross-coupling reactions, this copper-catalyzed variant proceeds efficiently at room temperature without the need for a strong external base.[14]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting sulfoximine.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the catalyst and molecular sieves.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure N-aryl sulfoximine product.
-
Safety and Handling
According to safety data sheets, this compound is not classified as a hazardous substance.[7] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: The compound is moisture-sensitive; handle under an inert atmosphere for reactions requiring anhydrous conditions.[7][8] Avoid creating dust.[7][8]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[7][8] For skin contact, wash off with water.[7] If inhaled, move to fresh air.[7]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for modern pharmaceutical synthesis. Its primary application as a robust methylene-transfer agent provides reliable access to essential epoxide and oxetane intermediates. Furthermore, its role as a stable, protected precursor to the versatile S,S-dimethylsulfoximine core opens the door to a vast array of complex N-substituted analogues through powerful cross-coupling strategies. As the sulfoximine moiety continues to prove its value in overcoming challenges in drug design, a thorough understanding of the synthesis and application of key intermediates like this compound will remain indispensable for medicinal chemists.
References
-
Luecking, U. (2022). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
-
Jadhav, S. et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Wang, L. et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry. [Link]
-
Luecking, U. (2022). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ResearchGate. [Link]
-
Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]
-
Alfa Aesar. (2025). This compound - SAFETY DATA SHEET. [Link]
-
LookChem. (n.d.). Cas 22236-45-9, this compound. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. [Link]
-
RWTH Publications. (2016). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. fishersci.com [fishersci.com]
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Stereoselective synthesis of thiiranes from "S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine" derivatives
An Application Guide for Researchers
Stereoselective Synthesis of Thiiranes via a Sulfoximine-Mediated, Two-Stage Protocol
This application note provides a detailed guide for the stereoselective synthesis of thiiranes, valuable sulfur-containing heterocycles, utilizing a robust two-stage process. The methodology hinges on the Johnson-Corey-Chaykovsky epoxidation of carbonyl compounds using an ylide derived from S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, followed by a stereospecific thionation of the resulting epoxide. This approach offers high stereocontrol and leverages readily accessible starting materials, making it a powerful strategy for synthetic, medicinal, and materials chemists.
Introduction: The Synthetic Challenge of Thiiranes
Thiiranes, or episulfides, are the sulfur analogues of epoxides and serve as versatile building blocks in organic synthesis and drug development. Their inherent ring strain facilitates ring-opening reactions, providing access to a wide array of sulfur-functionalized molecules. However, the stereocontrolled synthesis of thiiranes presents a significant challenge. While numerous methods exist for stereoselective epoxidation, direct and equally efficient methods for thiiranations are less common.[1][2]
Many traditional routes to thiiranes rely on the conversion of pre-formed epoxides using sulfur-transfer reagents like thiourea or thiocyanate.[3][4] This strategy effectively transfers the stereochemical integrity of the epoxide to the thiirane. The Johnson-Corey-Chaykovsky reaction is a premier method for constructing three-membered rings, including epoxides, with high stereoselectivity.[5][6] It employs sulfur ylides that react with carbonyls, imines, or enones.[7][8]
This guide focuses on a highly reliable variant using a sulfoxonium ylide generated from this compound. The N-tosyl group enhances the stability and modulates the reactivity of the ylide, providing excellent results in the initial epoxidation step, which sets the stereochemistry for the final thiirane product.
Part 1: The Reagent Core: Generation of the N-Tosylsulfoximine Ylide
The key to the initial transformation is the in situ generation of the sulfur ylide from its corresponding sulfoxonium salt precursor. The choice of this precursor is critical for the reaction's success.
Causality Behind the Reagent Choice
The precursor, this compound, is a crystalline, bench-stable solid. The electron-withdrawing N-tosyl group plays a crucial role by increasing the acidity of the adjacent methyl protons (pKa ≈ 15-18 in DMSO).[9] This enhanced acidity allows for facile and quantitative deprotonation by common, strong bases like sodium hydride (NaH), whereas precursors lacking such stabilization require more potent and often pyrophoric bases like organolithiums.[9][10] The resulting ylide is more stable than unstabilized sulfonium ylides, making it easier to handle and often leading to cleaner reactions.[11]
Caption: Workflow for the in situ generation of the reactive sulfur ylide.
Protocol 1: In Situ Generation of the N-Tosylsulfoximine Ylide
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or three-necked round-bottom flask with a magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a dry Schlenk flask.
-
Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2-3 times) to remove the mineral oil. Decant the hexanes carefully via cannula. Dry the remaining NaH powder under a stream of inert gas. Causality: Mineral oil can interfere with the reaction and complicate purification. This step ensures a clean, reactive base.
-
Solvent Addition: Add anhydrous DMSO to the flask via syringe to create an approximate 0.5 M solution.
-
Ylide Formation: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMSO. Add this solution dropwise to the NaH suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 45-60 minutes. The evolution of hydrogen gas should cease, and the solution will typically become clear or slightly colored. This solution contains the active ylide and is ready for immediate use.[7]
Part 2: Stage I - Stereoselective Epoxidation of Carbonyls
With the active ylide prepared, the first stage involves its reaction with an aldehyde or ketone to form a stereodefined epoxide. This step is the cornerstone of the entire sequence, as the stereochemistry established here is directly transferred to the final thiirane product.
Mechanism of Epoxidation
The Johnson-Corey-Chaykovsky reaction proceeds via a well-established mechanism.[6][11]
-
Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon. This initial addition is often reversible.[8]
-
Betaine Formation: This attack forms a zwitterionic intermediate known as a betaine.
-
Ring Closure: The newly formed alkoxide anion acts as an intramolecular nucleophile, attacking the carbon atom bearing the sulfoxonium group.
-
Product Formation: This intramolecular SN2 reaction closes the three-membered ring to form the epoxide and expels the neutral S,S-dimethylsulfoximine byproduct. Unlike the Wittig reaction, the sulfur-oxygen bond does not form, allowing for epoxide synthesis instead of olefination.[6]
Sources
- 1. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiiranes, thiirenes, dithiiranes, and thiaziridines [ouci.dntb.gov.ua]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Sulfoximine-Mediated Epoxidations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for epoxidation reactions mediated by S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine and its corresponding ylide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and potential side reactions encountered during this powerful transformation, a key variant of the Johnson-Corey-Chaykovsky reaction (JCCR).[1] Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction outcomes, enhance product yields, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My epoxidation of an α,β-unsaturated ketone is yielding a cyclopropane instead of the desired epoxide. What is causing this and how can I fix it?
A1: This is a classic and well-documented chemoselectivity challenge in reactions involving sulfur ylides. The root cause lies in the electronic nature of the ylide itself. The ylide derived from this compound (a sulfoxonium ylide) is considered a "stabilized" or "soft" nucleophile.[2] In contrast, unstabilized sulfonium ylides (like dimethylsulfonium methylide) are "harder" nucleophiles.[2]
According to Hard and Soft Acid and Base (HSAB) theory, soft nucleophiles preferentially react with soft electrophilic sites, and hard nucleophiles with hard electrophilic sites.
-
The Carbonyl Carbon (C=O): This is a "hard" electrophilic center.
-
The β-Carbon of an Enone (C=C-C=O): This is a "soft" electrophilic center.
Therefore, the stabilized sulfoxonium ylide undergoes a conjugate (1,4- or Michael) addition to the soft β-carbon of the enone, which, after an intramolecular cyclization, leads to the formation of a cyclopropane.[3] The harder dimethylsulfonium methylide, conversely, favors direct (1,2-) addition to the hard carbonyl carbon to yield the epoxide.[2]
Troubleshooting Strategy: If the epoxide is the desired product from an α,β-unsaturated carbonyl compound, you must switch to a "harder" sulfur ylide. The reagent of choice would be dimethylsulfonium methylide , typically generated from trimethylsulfonium iodide and a strong base.[4]
Q2: I am observing low yields even with a simple aldehyde/ketone. What are the most common points of failure in the reaction setup?
A2: Low yields in a standard JCCR epoxidation often trace back to the in situ generation of the ylide. The ylide is formed by deprotonating the precursor sulfoxonium salt with a strong base.[3][5] Failure at this stage is the primary reason for a sluggish or incomplete reaction.
Key Checkpoints:
-
Base Strength & Quality: A sufficiently strong, non-nucleophilic base is critical. Sodium hydride (NaH) is most common.[4][6] Ensure your NaH is fresh; it can be deactivated by moisture over time. If using NaH, a gentle warming might be needed to initiate the reaction, evidenced by hydrogen gas evolution.
-
Solvent Anhydrousness: The reaction is highly sensitive to moisture. Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). The solvent, typically anhydrous DMSO or THF, must be of high quality.[7]
-
Incomplete Deprotonation: The pKa of the sulfoxonium salt is in the range of 16-18 (in DMSO).[2] The chosen base must be strong enough for complete deprotonation. Allow sufficient time for the ylide to form completely before adding your carbonyl substrate. This is often indicated by the cessation of H₂ gas evolution and the formation of a clear or milky-white solution.[7]
-
Side Reactions with the Base: If using organolithium bases like n-BuLi, especially in THF, a significant side reaction can occur where the base adds to the solvent or reacts in other undesired ways, leading to byproducts like β-hydroxymethyl sulfides.[5]
Q3: My reaction is messy, and purification is difficult. Are there ways to minimize byproduct formation?
A3: Besides the major competing pathways, minor byproducts can complicate purification. One often overlooked source of side reactions is the counter-ion of the sulfoxonium salt precursor.
If you are using a precursor like trimethylsulfoxonium iodide, the iodide ion is highly nucleophilic. Under certain conditions, it can participate in unwanted side reactions. Switching to a salt with a less nucleophilic counter-ion, such as trimethylsulfoxonium chloride , can often lead to cleaner reactions and higher yields of the desired epoxide.[8]
Additionally, the primary byproduct of the reaction is the neutral sulfoximine. While generally water-soluble and easily removed during aqueous workup, ensuring a thorough extraction and brine wash is crucial for obtaining a clean crude product before chromatography.
Troubleshooting Guide: Common Issues & Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) & Rationale |
| No Reaction / Starting Material Recovered | 1. Failed Ylide Generation: Inactive base (e.g., old NaH), wet solvent/glassware. 2. Insufficient Base Strength: The chosen base is too weak to deprotonate the sulfoxonium salt. | 1. Use fresh, high-purity base. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere with anhydrous solvents. 2. Switch to a stronger base like NaH or potassium tert-butoxide (t-BuOK).[7] |
| Low Epoxide Yield | 1. Incomplete Ylide Formation: Insufficient reaction time or temperature for ylide generation. 2. Steric Hindrance: The carbonyl substrate is highly sterically hindered, slowing the rate of nucleophilic attack. | 1. When using NaH in DMSO, allow at least 1-2 hours for complete deprotonation before adding the substrate.[7] 2. Increase reaction temperature or extend reaction time. For extremely hindered ketones, consider alternative epoxidation methods like the Sharpless epoxidation for allylic alcohols.[9][10] |
| Cyclopropane Formation | Incorrect Ylide Choice for Substrate: Using a stabilized sulfoxonium ylide with an α,β-unsaturated carbonyl system. | For epoxidation of enones, switch to an unstabilized sulfonium ylide like dimethylsulfonium methylide (from trimethylsulfonium iodide).[2] |
| Formation of β-hydroxy Sulfide Byproduct | Use of n-BuLi in THF: The organolithium base is reacting with the sulfonium salt in an alternative pathway. | Switch to NaH in DMSO as the base/solvent system. This is the classic and most reliable method for generating the Corey-Chaykovsky reagent.[5][6] |
Experimental Protocol: Standard Epoxidation of Cyclohexanone
This protocol provides a self-validating workflow for a standard epoxidation using this compound's corresponding ylide precursor, trimethylsulfoxonium iodide.
Materials:
-
Trimethylsulfoxonium Iodide (1.2 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cyclohexanone (1.0 eq)
-
Diethyl Ether or Ethyl Acetate
-
Saturated aq. NaCl (Brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq). Add anhydrous DMSO to form a stirrable suspension.[7]
-
Carefully add sodium hydride (1.2 eq) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
Stir the mixture at room temperature for 1-2 hours. The reaction is complete when gas evolution stops and the mixture becomes a homogenous, milky-white solution.[7]
-
Epoxidation: Dissolve cyclohexanone (1.0 eq) in a small amount of anhydrous DMSO and add it dropwise to the ylide solution via a syringe.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the cyclohexanone spot has been consumed.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water to quench the reaction.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure epoxide.
References
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
O'Shaughnessy, C., et al. (2025). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 30(3), 655. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
- Aggarwal, V. K., & Richardson, J. (2003). The complex role of the ligand in catalytic asymmetric epoxidation and aziridination of aldehydes and imines.
-
ResearchGate. Corey–Chaykovsky epoxidations. [Link]
- Yu, Z.-X., et al. (2012). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. Chemistry – An Asian Journal, 7(7), 1733-1740.
-
ChemEurope.com. Johnson-Corey-Chaykovsky reaction. [Link]
-
Grokipedia. Johnson–Corey–Chaykovsky reaction. [Link]
- Mondal, M., et al. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 27(21), 7545.
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. [Link]
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Sharpless Epoxidation [organic-chemistry.org]
Technical Support Center: Purification of Products from S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine Reactions
Introduction: S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine is a cornerstone reagent in modern organic synthesis, primarily utilized for the generation of dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent).[1][2] This ylide is a powerful tool for methylene transfer, reacting with a variety of electrophiles—such as aldehydes, ketones, imines, and enones—to furnish essential three-membered rings like epoxides, aziridines, and cyclopropanes.[1][3][4] While the reactions themselves are often high-yielding and robust, the subsequent purification of the desired products from the reaction milieu presents a common set of challenges for researchers.
This guide provides a comprehensive technical resource designed for professionals in research and drug development. It moves beyond simple protocols to explain the underlying chemical principles governing purification choices. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the complexities of isolating your target compounds with high purity.
Part 1: Frequently Asked Questions - The Reaction Landscape
This section addresses foundational questions about the reaction itself, as understanding the starting components and byproducts is the first step to designing a successful purification strategy.
Q1: What are the primary components I need to separate my product from after a Corey-Chaykovsky reaction using this compound?
A: In a typical Corey-Chaykovsky reaction, the ylide is generated in situ by deprotonating the sulfoximine with a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent.[3][5] Consequently, at the end of the reaction, your flask will contain a mixture of:
-
Your desired product (e.g., epoxide, cyclopropane).
-
Dimethyl sulfoxide (DMSO): This is the major byproduct, formed when the ylide transfers its methylene group.[3] It is highly polar and water-soluble.
-
Unreacted Starting Materials: This can include the initial electrophile (aldehyde, ketone, etc.) and any unreacted this compound.
-
Base-Related Salts: For example, if NaH is used, sodium salts will be present.
-
Reaction Solvent: Typically tetrahydrofuran (THF) or DMSO.[6]
The primary purification challenge is the efficient removal of the highly polar byproduct, DMSO, and the separation of the desired product from unreacted starting materials which may have similar polarities.
Q2: Why is the choice of base for ylide generation important for the final purification?
A: The base is critical for deprotonating the sulfoximine to form the reactive ylide.[5] Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are commonly used.[3][4] Your choice impacts the workup procedure.
-
Sodium Hydride (NaH): Using NaH results in the formation of hydrogen gas (which must be safely vented) and sodium alkoxide or hydroxide salts upon quenching. These salts are easily removed with an aqueous wash.
-
n-Butyllithium (n-BuLi): While effective, n-BuLi can sometimes lead to side reactions if the electrophile has acidic protons. The resulting lithium salts are also removed during an aqueous workup, but the leftover butane is a volatile organic compound.
The key takeaway is that the base generates inorganic salts that must be quenched and removed, typically via an aqueous extraction, before any chromatographic purification is attempted.
Part 2: General Purification Workflow
A robust and systematic workflow is essential for consistently achieving high purity. The following diagram outlines the logical steps from reaction completion to the isolation of the final product.
Caption: A typical workflow for purifying products from Corey-Chaykovsky reactions.
Part 3: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification process in a practical question-and-answer format.
Aqueous Workup & Extraction Issues
Q: I have a persistent emulsion during my aqueous workup. What can I do?
A: Emulsions are common when residual DMSO is present and can be exacerbated by fine particulate matter.
-
Causality: DMSO is miscible with both water and many organic solvents, acting as a surfactant that stabilizes the emulsion.
-
Solutions:
-
Add Brine: Transfer the entire mixture to a separatory funnel and add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase will decrease the solubility of organic components and help break the emulsion.
-
Filter: Pass the emulsified layer through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Patience & Centrifugation: Allow the mixture to stand for an extended period. If the emulsion is persistent and the scale is small enough, centrifugation can be highly effective at separating the layers.
-
Q: My product has low solubility in standard nonpolar organic solvents like hexanes or ethyl acetate. How can I effectively extract it?
A: If your product is highly polar, it may partition poorly into less polar organic solvents, leading to low recovery.
-
Causality: The polarity of epoxides and other products can vary widely depending on the substrate. Highly functionalized molecules may have significant water solubility.
-
Solutions:
-
Use a More Polar Solvent: Switch to a more polar extraction solvent like dichloromethane (DCM) or even a 9:1 DCM:isopropanol mixture.
-
Continuous Extraction: For very water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary to achieve good recovery.
-
Salting Out: Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ to decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Flash Column Chromatography Issues
Q: My product is streaking badly on a silica TLC plate and won't elute from the column. What is the cause?
A: This is a classic sign of a highly polar compound that is interacting very strongly with the acidic silica gel stationary phase.
-
Causality: Silica gel is covered in acidic silanol groups (Si-OH). Polar functional groups in your product (like amines, or even the oxygen in epoxides) can bind tightly via hydrogen bonding, leading to poor elution and band broadening (streaking).
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If a hexane/ethyl acetate system is failing, consider adding methanol (e.g., 1-10% methanol in DCM).[7]
-
Neutralize the Silica: Add a small amount of triethylamine (~0.5-1%) to your eluent system. This base will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly. This is particularly crucial for base-sensitive or amine-containing products.[7]
-
Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 silica for very challenging separations.[7]
-
Q: My product appears to be decomposing on the silica gel column. How can I prevent this?
A: Ring-strained products like epoxides can be sensitive to the acidic nature of silica gel and may undergo ring-opening.
-
Causality: The acidic protons on the silica surface can catalyze the hydrolysis or rearrangement of sensitive functional groups.[7]
-
Solutions:
-
Deactivate the Silica: Before running the column, flush it with your eluent system containing 1-2% triethylamine. This will neutralize the stationary phase.[7]
-
Use Neutral Alumina: Alumina is a good alternative to silica for acid-sensitive compounds. It is available in basic, neutral, and acidic grades; neutral is often a safe starting point.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (using positive pressure is recommended). Do not leave the compound on the column for an extended period.
-
Recrystallization Issues
Q: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice.
-
Causality: This usually happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. High impurity levels can also inhibit crystallization.
-
Solutions:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Allow the flask to cool very slowly to room temperature, perhaps by insulating it, before moving it to an ice bath.[8]
-
Induce Crystallization: Add a seed crystal of the pure compound or scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[8]
-
Change Solvent System: Your current solvent may be too good a solvent. Try a solvent system (a mixture of a "good" solvent and a "poor" solvent) to better control solubility.
-
Part 4: Standard Operating Protocols
Protocol 1: General Post-Reaction Workup
This protocol is designed to remove the bulk of inorganic salts and DMSO before further purification.
-
Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted base (e.g., NaH).
-
Dilution: Once the quenching is complete, add deionized water and the primary extraction solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water (2-3 times to remove DMSO) and then with saturated brine (1 time).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol describes a standard method for purifying a neutral, moderately polar compound.
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rƒ) of ~0.25-0.35 for your desired product and shows good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use positive pressure to pack a stable bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). For best results, pre-adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the column bed.[7]
-
Elution: Begin eluting with the low-polarity solvent system. If necessary, gradually increase the solvent polarity (gradient elution) to elute your product.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Part 5: Data Tables for Quick Reference
Table 1: Properties of Common Reaction Components & Byproducts
| Compound Name | Role / Type | Boiling Point (°C) | Water Solubility | Removal Method |
| This compound | Reagent | N/A (Solid, MP: 167-169 °C)[6] | Sparingly Soluble | Aqueous Wash / Chromatography |
| Dimethyl Sulfoxide (DMSO) | Byproduct | 189 °C | Miscible | Multiple Aqueous Washes |
| Tetrahydrofuran (THF) | Solvent | 66 °C | Miscible | Evaporation / Aqueous Wash |
| Sodium Hydride (NaH) | Base | Decomposes > 255 °C | Reacts Violently | Careful Quenching with Water/NH₄Cl |
| Sodium Tosylamide | Potential Byproduct | N/A (Salt) | Soluble | Aqueous Wash |
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Product Type | Expected Polarity | Starting Eluent System (v/v) | Notes |
| Cyclopropanes (from enones) | Low to Medium | 5-10% EtOAc in Hexanes | Polarity depends heavily on the enone substrate. |
| Epoxides (from aldehydes/ketones) | Medium | 10-20% EtOAc in Hexanes | Can be sensitive to acid; consider adding 0.5% Et₃N. |
| Aziridines (from imines) | Medium to High | 20-50% EtOAc in Hexanes | Often basic; add 1% Et₃N to prevent streaking. |
| Highly Functionalized Products | High | 50-100% EtOAc in Hexanes, or 2-5% MeOH in DCM | May require more polar systems and/or alternative stationary phases. |
References
Sources
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Corey-Chaykovsky Reaction with S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
Welcome to your dedicated resource for mastering the Corey-Chaykovsky reaction using S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields and troubleshoot common experimental hurdles. We will delve into the mechanistic nuances, provide actionable solutions to specific problems, and offer detailed protocols to ensure the successful synthesis of epoxides and cyclopropanes.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Chaykovsky reaction and what are its primary applications?
The Johnson–Corey–Chaykovsky reaction (often called the Corey-Chaykovsky reaction or CCR) is a powerful synthetic method used to prepare three-membered rings.[1] It involves the reaction of a sulfur ylide with an electrophile, most commonly a carbonyl compound (aldehyde or ketone) to form an epoxide, an imine to form an aziridine, or an α,β-unsaturated carbonyl compound to form a cyclopropane.[2][3] Its significance lies in its ability to construct these strained rings, which are valuable intermediates in the synthesis of complex molecules and natural products.[4][5]
Q2: What is this compound and why is it used as a reagent in the CCR?
This compound is a sulfoximine that serves as a precursor to a specific type of sulfur ylide.[6][7] Upon deprotonation, it forms a sulfoxonium ylide. A key feature of sulfoxonium ylides is their increased stability compared to the more common sulfonium ylides (e.g., dimethylsulfonium methylide).[1][8] This enhanced stability influences the ylide's reactivity and selectivity, making it a valuable tool in the synthetic chemist's arsenal.[8] It is frequently employed as a methylene-transfer agent for synthesizing epoxides and oxetanes.[6][9]
Q3: How is the active ylide generated from this compound?
The active ylide is generated in situ by deprotonating the sulfoximine precursor with a strong base.[2][10] The acidic protons are on the methyl group attached to the sulfur. Commonly used bases include sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[4][10] The choice of base and solvent is critical and can impact the reaction's outcome.[11]
Q4: What is the key difference in reactivity between sulfoxonium ylides (from this reagent) and sulfonium ylides?
The primary difference lies in their stability and regioselectivity with α,β-unsaturated carbonyl compounds (enones).
-
Sulfoxonium Ylides (more stable): These ylides are considered "soft" nucleophiles. They preferentially undergo a reversible 1,4-conjugate addition (Michael addition) to enones, which is thermodynamically controlled and leads to the formation of cyclopropanes .[8][10][12]
-
Sulfonium Ylides (less stable): These are more reactive and are considered "harder" nucleophiles. They typically undergo an irreversible 1,2-addition to the carbonyl carbon of enones, which is kinetically controlled and results in the formation of epoxides .[10][13]
This divergent reactivity allows chemists to selectively synthesize either cyclopropanes or epoxides from the same enone substrate simply by choosing the appropriate sulfur ylide.
Reaction Mechanism Overview
The reaction proceeds via a well-established pathway involving nucleophilic addition followed by intramolecular ring closure.
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound, 98% [cymitquimica.com]
- 10. adichemistry.com [adichemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
"S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine" decomposition on silica gel chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine in their synthetic workflows. We address a critical and frequently encountered challenge: the decomposition of this reagent during purification by silica gel chromatography. This guide provides in-depth troubleshooting, scientifically grounded explanations, and practical solutions to mitigate this issue, ensuring the integrity of your experimental outcomes.
Introduction: The Challenge of Purifying this compound
This compound is a valuable reagent in organic synthesis. However, its purification via standard silica gel chromatography is often plagued by decomposition, leading to low yields and contaminated final products. This guide will illuminate the underlying causes of this instability and equip you with the knowledge and protocols to overcome this obstacle.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my this compound during silica gel chromatography. What is causing this?
A1: The primary culprit is the acidic nature of standard silica gel. The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic.[1][2] These acidic sites can catalyze the hydrolysis of the N-S bond in the N-(p-toluenesulfonyl)sulfoximine moiety, leading to its decomposition. The likely decomposition products are dimethyl sulfoxide (DMSO) and p-toluenesulfonamide.
Q2: How can I confirm that my compound is indeed decomposing on the silica gel?
A2: A simple 2D Thin Layer Chromatography (TLC) experiment can provide strong evidence.
Experimental Protocol: 2D TLC Analysis
-
Spot a solution of your crude or purified this compound on the bottom left corner of a square TLC plate.
-
Develop the TLC plate in a suitable solvent system.
-
After the first development, dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise so that the lane of separated spots is now on the bottom.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, you will see all spots aligned on a diagonal line. If it decomposes on the silica, you will observe new spots appearing off the diagonal, indicating the formation of new compounds during the chromatography.
Q3: What are the immediate solutions to prevent this decomposition during chromatography?
A3: The most effective and widely adopted solution is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent.[3][4][5][6]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Persistent Decomposition Despite Adding Triethylamine to the Eluent
-
Symptom: You are still observing significant product loss or the appearance of decomposition products in your collected fractions, even after adding TEA to your mobile phase.
-
Cause: Simply adding TEA to the eluent may not be sufficient to fully neutralize all the acidic sites on the silica gel, especially for prolonged column runs.
-
Solution: Pre-treatment of the Silica Gel
-
Prepare a slurry of your silica gel in the chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Add 1-2% (v/v) of triethylamine to this slurry.
-
Gently stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
Pack your column with this pre-treated silica gel slurry.
-
Run your column using an eluent that also contains 0.5-1% triethylamine.
-
Issue 2: Co-elution of the Product with Triethylamine
-
Symptom: Your purified product is contaminated with triethylamine, which can be difficult to remove under high vacuum.
-
Cause: Triethylamine is a relatively high-boiling point amine (89.5 °C).
-
Solutions:
-
Use a More Volatile Base: Consider using a more volatile amine like pyridine (boiling point: 115 °C, but forms a lower boiling azeotrope with water) or diisopropylethylamine (DIPEA, Hünig's base, boiling point: 126.6 °C), although TEA is generally sufficient and more common.
-
Azeotropic Removal: After evaporating the solvent from your purified fractions, dissolve the residue in a solvent that forms an azeotrope with triethylamine, such as toluene, and re-evaporate. Repeat this process 2-3 times.
-
Acidic Wash: If your compound is not acid-sensitive in its purified form, you can perform a post-purification workup. Dissolve the product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1% HCl or saturated NH4Cl) to protonate and remove the triethylamine into the aqueous layer. Caution: This should only be done if you are certain your purified sulfoximine will not decompose under these conditions.
-
Proposed Decomposition Mechanism on Silica Gel
The acidic silanol groups on the silica surface are believed to protonate the nitrogen atom of the sulfoximine, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water present on the silica gel surface or in the solvent. This leads to the cleavage of the N-S bond.
Caption: Proposed mechanism of acid-catalyzed decomposition.
Alternative Purification Strategies
If decomposition persists or if the use of basic modifiers is incompatible with your downstream applications, consider these alternative stationary phases.
| Stationary Phase | Description | Advantages | Disadvantages |
| Neutral Alumina | Aluminum oxide with a neutral surface pH.[4][7] | Less acidic than silica, suitable for many basic and acid-sensitive compounds.[7] | Can have different selectivity compared to silica; may require re-optimization of the solvent system. |
| Florisil® | A magnesium silicate-based adsorbent.[1][7] | Milder than silica and can be effective for the purification of some sensitive compounds.[7] | Can exhibit strong adsorption for certain functional groups. |
| Reversed-Phase Silica (C18) | Silica gel functionalized with non-polar C18 alkyl chains. | Separation is based on hydrophobicity rather than polarity, avoiding issues with acidic surface sites. | Requires the use of polar mobile phases (e.g., water, methanol, acetonitrile), which may not be ideal for all compounds. |
Summary of Recommended Chromatographic Conditions
| Parameter | Standard Silica Gel | Deactivated Silica Gel | Neutral Alumina |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (60 Å, 40-63 µm) | Activated Alumina, Neutral |
| Pre-treatment | None | Slurry with 1-2% TEA in non-polar solvent | None |
| Mobile Phase Modifier | None (High risk of decomp.) | 0.5-1% Triethylamine | None |
| Typical Eluent System | Hexane/Ethyl Acetate | Hexane/Ethyl Acetate with TEA | Hexane/Ethyl Acetate |
| Expected Outcome | Low yield, decomposition | High yield, pure product | Moderate to high yield |
Conclusion
The decomposition of this compound on silica gel is a common yet solvable problem. By understanding the role of silica's acidity and implementing the neutralization protocols outlined in this guide, researchers can significantly improve the yield and purity of this important synthetic reagent. When standard methods fail, alternative stationary phases like neutral alumina or Florisil® offer viable pathways to successful purification.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Chemistry For Everyone. (2024, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]
-
Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification? r/chemistry. [Link]
-
Reddit. (2023, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
-
IRIS. Synthesis and Transformations of NH‐Sulfoximines. [Link]
-
ResearchGate. (2024, June 11). Are there alternatives for silica for column chromatography?[Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel?[Link]
-
ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]
-
ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]
-
National Institutes of Health. (2023, February 1). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. [Link]
-
ScienceMadness Discussion Board. (2018, March 17). Column chromatography of acid-sensitive compounds. [Link]
-
ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
-
ResearchGate. (2011, August 6). The Synthesis and Acid-Catalyzed Hydrolysis of N-(4-Substitutedphenyl)-O-Benzenedisulfonimides. [Link]
-
Wikipedia. Silanol. [Link]
Sources
Managing diastereoselectivity in "S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine" reactions
Welcome to the technical support center for managing diastereoselectivity in reactions involving S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine and its corresponding ylide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent for the synthesis of complex molecules, particularly epoxides and cyclopropanes via the Johnson-Corey-Chaykovsky reaction.
Our goal is to provide a practical resource grounded in mechanistic principles to help you troubleshoot common issues and optimize your reaction outcomes. This center combines frequently asked questions for quick reference with in-depth troubleshooting guides for complex experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable, crystalline solid that serves as a precursor to a key synthetic reagent: a sulfoxonium ylide.[1][2] Upon deprotonation with a strong base, it forms dimethyl(oxido)-N-tosyl-λ⁶-sulfanylidenemethane. This ylide is a nucleophilic methylene-transfer agent used to convert aldehydes and ketones into epoxides, and α,β-unsaturated carbonyls into cyclopropanes, in a process known as the Johnson-Corey-Chaykovsky reaction.[3] Compared to analogous sulfonium ylides, sulfoxonium ylides are generally more stable and often provide different selectivity profiles.[4][5]
Q2: What is diastereoselectivity in the context of these reactions?
When the sulfoxonium ylide reacts with a chiral or prochiral substrate, such as an aldehyde with a nearby stereocenter, two or more diastereomeric products can be formed. Diastereoselectivity refers to the preferential formation of one diastereomer over the others. In the formation of an epoxide from an aldehyde, for instance, this manifests as a preference for either the syn or anti product. Achieving high diastereoselectivity is critical in drug development and total synthesis, where precise control over stereochemistry is paramount.
Q3: What are the primary factors that control diastereoselectivity in sulfoxonium ylide reactions?
The diastereomeric outcome is determined by the relative energies of the transition states leading to the different product diastereomers. The key factors you can control in the lab are:
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable transition state, often leading to higher selectivity.[6]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the charged intermediates and transition states, directly impacting which stereochemical pathway is preferred.[7]
-
Counterion (from the Base): The nature of the cation from the base used for deprotonation (e.g., Li⁺, Na⁺, K⁺) can influence the degree of chelation control, especially with substrates bearing coordinating groups.
-
Presence of Lewis Acids: Additives like Lewis acids can coordinate to the substrate or intermediates, altering the steric and electronic environment of the reaction and potentially reversing or enhancing selectivity.[8]
-
Substrate Structure: The inherent steric and electronic properties of the aldehyde, ketone, or enone substrate play a crucial role in dictating the facial selectivity of the ylide attack.[9]
Q4: How does the mechanism of the Johnson-Corey-Chaykovsky reaction influence the stereochemical outcome?
The reaction proceeds via a two-step mechanism.[3][10] First, the nucleophilic ylide adds to the carbonyl electrophile to form a betaine intermediate.[11] This addition can be reversible. Second, an intramolecular SN2 reaction occurs where the alkoxide attacks the carbon bearing the sulfoxonium group, displacing dimethyl sulfoxide (DMSO) and forming the three-membered ring.
Diastereoselectivity is often determined by the reversibility of the initial betaine formation.[9][12]
-
Irreversible Betaine Formation: Under these conditions (often at very low temperatures), the product ratio is determined by the kinetic barrier of the initial attack (Curtin-Hammett principle). Selectivity is governed by factors like Felkin-Anh or Cornforth models of nucleophilic addition.[9]
-
Reversible Betaine Formation: If the initial addition is reversible, the betaine intermediates can equilibrate. The final product ratio will then depend on the relative rates of ring closure from the different betaine diastereomers. Often, the most stable betaine intermediate is not the one that cyclizes fastest. This interplay between thermodynamic stability and kinetic reactivity dictates the final outcome.[9]
Troubleshooting Guide: Managing Diastereoselectivity
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor Diastereomeric Ratio (d.r.) - e.g., 1:1 to 3:1
You've successfully formed the desired product, but the diastereoselectivity is low, making purification difficult and yields of the target isomer unacceptable.
Probable Cause A: Suboptimal Reaction Temperature
Scientific Rationale: The energy difference between the diastereomeric transition states is often small. At higher temperatures, there is sufficient thermal energy (kT) to overcome both activation barriers at comparable rates, leading to a mixture of products. Lowering the temperature decreases the available thermal energy, making the reaction more sensitive to small differences in activation energy, thus favoring the lower-energy pathway.[6]
Solutions & Optimization Strategy:
-
Systematically Lower the Temperature: If your reaction was run at 0 °C or room temperature, cool the reaction to -40 °C, -78 °C, or even lower before and during the addition of the electrophile (aldehyde/ketone).
-
Maintain Low Temperature: Ensure the reaction is maintained at the target temperature for a sufficient duration. Use a cryostat or a well-insulated bath (e.g., dry ice/acetone).
-
Monitor for Reactivity: Be aware that lowering the temperature will significantly decrease the reaction rate. Allow for longer reaction times and monitor by TLC or LC-MS to ensure the reaction proceeds to completion.
Probable Cause B: Inappropriate Solvent Choice
Scientific Rationale: Solvents play a critical role in solvating charged intermediates and influencing transition state geometry. The choice of solvent can dictate whether the reaction proceeds under chelation or non-chelation control.[7]
-
Coordinating Solvents (e.g., THF, DME): These solvents can coordinate to the metal counterion (e.g., Li⁺), preventing it from forming a chelated, cyclic transition state with the substrate. This often favors an "open" or acyclic transition state, where stereocontrol is dictated primarily by sterics (Felkin-Anh model).
-
Non-Coordinating Solvents (e.g., Toluene, Dichloromethane): In these solvents, the metal counterion is more available to chelate between the carbonyl oxygen and another heteroatom (e.g., an α- or β-alkoxy group) on the substrate. This locks the conformation of the substrate and can lead to high diastereoselectivity, often for the opposite diastereomer compared to reactions in THF.[7]
Solutions & Optimization Strategy:
-
Screen a Panel of Solvents: Test the reaction in solvents of varying polarity and coordinating ability. A standard screening panel should include THF, Toluene, Dichloromethane (DCM), and Diethyl Ether.
-
Consider Solvent Mixtures: Sometimes a mixture of solvents (e.g., Toluene/THF) can provide the optimal balance of solubility and stereocontrol.
| Solvent Type | Example(s) | Typical Transition State | Potential Outcome |
| Coordinating | THF, DME, Dioxane | Acyclic (Non-chelated) | Felkin-Anh control often dominates |
| Non-Coordinating | Toluene, Hexanes, DCM | Cyclic (Chelated) | Chelation-control often dominates |
Probable Cause C: Ylide Instability or Aggregation
Scientific Rationale: The sulfoxonium ylide, while more stable than its sulfonium counterpart, is still a reactive species.[5] If it is not formed cleanly or begins to decompose or aggregate before the electrophile is added, its effective concentration and reactivity can change, potentially impacting selectivity. The aggregation state of the lithiated species can also be solvent-dependent and influence the reaction pathway.
Solutions & Optimization Strategy:
-
Control Ylide Formation: Add the base (e.g., n-BuLi, NaH) slowly to a cooled solution of the sulfoximine precursor. Ensure complete deprotonation before adding the electrophile. A color change (often to yellow or orange) can indicate ylide formation.
-
"Age" the Ylide Consistently: The time between completing the deprotonation and adding the electrophile can be a critical parameter. For reproducibility, keep this "aging time" consistent across experiments (e.g., 15 minutes at -78 °C).
-
Use Freshly Titrated Base: The exact stoichiometry of the base is crucial. Use freshly titrated n-BuLi or a new bottle of NaH to ensure accurate deprotonation.
Issue 2: Inconsistent Diastereoselectivity Between Batches
You achieved a good d.r. in one experiment, but subsequent attempts are giving different results.
Probable Cause A: Trace Amounts of Water
Scientific Rationale: Water is an acid that will quench the ylide. Even trace amounts can alter the stoichiometry of the active reagent and the base. This can lead to incomplete reactions or side reactions that lower selectivity. Lithium alkoxides formed from the reaction of BuLi with trace water can also alter the aggregation state of the active nucleophile.
Solutions & Optimization Strategy:
-
Rigorous Anhydrous Technique: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves under an inert atmosphere.
-
Flame-Dry Glassware: For maximum stringency, flame-dry the reaction flask under vacuum and backfill with an inert gas immediately before use.
Probable Cause B: Variable Reagent Quality
Scientific Rationale: The purity of the sulfoximine precursor, the base, and the electrophile are all critical. Impurities in the aldehyde, for example, could include the corresponding carboxylic acid (which would quench the ylide) or other reactive species.
Solutions & Optimization Strategy:
-
Purify the Electrophile: Distill or recrystallize the aldehyde or ketone immediately before use, especially if it has been stored for a long time.
-
Verify Base Concentration: As mentioned previously, titrate organolithium bases regularly. For solid bases like NaH, ensure it is a fresh dispersion and handle it carefully under inert gas.
-
Check Precursor Purity: Confirm the purity of the this compound by melting point or NMR.
Visualization of Key Processes
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing issues of low diastereoselectivity.
Caption: A decision tree for troubleshooting low diastereoselectivity.
Mechanistic Pathways to Diastereomers
This diagram illustrates the reaction of the sulfoxonium ylide with a chiral aldehyde, showing the competing transition states that lead to the syn and anti epoxide products.
Caption: Competing pathways in ylide addition to a chiral aldehyde.
Key Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All reactions involving organolithiums or sodium hydride must be conducted by trained personnel under a strict inert atmosphere.
Protocol 1: Generation of the Sulfoxonium Ylide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat three times.
-
Solvent Addition: Add anhydrous solvent (e.g., THF or Toluene, ~0.2 M concentration) via cannula or syringe.
-
Cooling: Cool the resulting suspension to the desired temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).
-
Deprotonation (with NaH): Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in one portion. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases and the solution becomes clear or a consistent slurry. Re-cool to the reaction temperature before use.
-
Deprotonation (with n-BuLi): Slowly add n-butyllithium (solution in hexanes, 1.05 eq) dropwise via syringe over 10 minutes. Stir the solution at the low temperature for 30 minutes. The ylide is now ready for use.
Protocol 2: Diastereoselective Epoxidation of a Chiral Aldehyde
-
Ylide Preparation: Prepare the sulfoxonium ylide solution as described in Protocol 1 in the chosen solvent (e.g., THF or Toluene) at the desired temperature (e.g., -78 °C).
-
Electrophile Addition: Prepare a solution of the chiral aldehyde (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the cold ylide solution over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC) or LC-MS. The reaction may take anywhere from 1 to 12 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR analysis or chiral HPLC.
References
-
Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. Available at: [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]
-
Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Journal of Organometallic Chemistry. Available at: [Link]
-
Asymmetric transformations from sulfoxonium ylides. Chemical Science. Available at: [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. Available at: [Link]
-
Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. PubMed. Available at: [Link]
-
Reagent controlled addition of chiral sulfur ylides to chiral aldehydes. Beilstein Journals. Available at: [Link]
-
Mechanism of formal C–H insertion of sulfoxonium ylides. ResearchGate. Available at: [Link]
-
Chemo-, regio-, and diastereoselectivity preferences in the reaction of a sulfur ylide with a dienal and an enone. PubMed. Available at: [Link]
-
Recent Developments in Stereoselective Reactions of Sulfonium Ylides. ResearchGate. Available at: [Link]
-
Asymmetric transformations from sulfoxonium ylides. PMC - PubMed Central. Available at: [Link]
-
Diastereoselective Reactions of Sulfoximines. Sci-Hub. Available at: [Link]
-
Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation. RSC Publishing. Available at: [Link]
-
Lewis acid triggered N-alkylation of sulfoximines through nucleophilic ring-opening of donor-acceptor cyclopropanes: synthesis of γ-sulfoximino malonic diesters. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PMC - PubMed Central. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]
-
Product Class 1: Sulfur Ylides. Thieme Chemistry. Available at: [Link]
-
(PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. Available at: [Link]
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Diastereoselective and asymmetric synthesis via chiral sulfoximines. University of Wollongong Thesis Collection. Available at: [Link]
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Sulfur Ylide Chemistry. Baran Lab, Scripps Research. Available at: [Link]
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Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters. Available at: [Link]
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Sulfoxonium ylides. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. Available at: [Link]
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(PDF) Synthesis of Sulfo(xo)nium Diacylmethylides. ResearchGate. Available at: [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]
-
Photochemical Ring Expansion of Cyclic Sulfoximines with Aryl Diazoacetates and Subsequent Diastereoconvergent Oxidation. CCS Chemistry. Available at: [Link]
-
Control of diastereoselectivity by solvent effects in the addition of Grignard reagents to enantiopure t-butylsulfinimine: syntheses of the stereoisomers of the hydroxyl derivatives of sibutramine. PubMed. Available at: [Link]
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Optimizing base and solvent conditions for "S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine" ylide formation
Welcome to the technical support center for the synthesis and application of sulfoximine-derived ylides. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the deprotonation of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine to form its corresponding ylide, a crucial methylene-transfer agent in modern organic synthesis.[1][2] We will move beyond simple protocols to explore the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the successful formation of your target ylide.
Q1: What is the primary consideration when selecting a base for the deprotonation of this compound?
A: The single most critical factor is the base's strength relative to the acidity of the sulfoximine's methyl protons. The fundamental principle of any acid-base reaction is that the equilibrium favors the formation of the weaker acid and weaker base. Therefore, the conjugate acid of the base you choose must be significantly weaker (i.e., have a higher pKa) than the sulfoximine precursor.
The N-(p-toluenesulfonyl) group is strongly electron-withdrawing, which increases the acidity of the adjacent S,S-dimethyl protons compared to a simple trimethylsulfoxonium salt (whose pKa in DMSO is approximately 18).[3] This makes deprotonation relatively straightforward with an appropriate base. Commonly used strong bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi).[4][5]
Q2: How does the choice of solvent influence the success of the ylide formation?
A: The solvent plays multiple crucial roles:
-
Solubility: It must dissolve the sulfoximine precursor and the base (or at least allow for a reactive slurry).
-
Aprotic Nature: The solvent must be aprotic. Protic solvents like water or alcohols will be deprotonated by the strong base or will quench the ylide as it forms, terminating the reaction.[3]
-
Reaction Medium: The solvent can influence the reactivity and stability of the base. For instance, using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) generates a highly reactive solution of the dimsyl anion (the conjugate base of DMSO), which is a powerful base for ylide generation.[3]
-
Temperature Control: The solvent's freezing and boiling points must be suitable for the desired reaction temperatures.
Tetrahydrofuran (THF) and DMSO are the most common and effective solvents for this transformation.[4] THF is an excellent aprotic ethereal solvent, while DMSO is a polar aprotic solvent that excels at dissolving the precursor salts.[6]
Q3: How can I visually confirm that the ylide has been formed?
A: The formation of the sulfoximine ylide is often accompanied by a distinct color change. Upon successful deprotonation, the reaction mixture typically develops a yellow or yellowish-orange hue. This color arises from the charge distribution in the zwitterionic ylide species. While this is a strong indicator, it is not definitive proof. For absolute confirmation, a small aliquot of the reaction can be carefully quenched with D₂O. Subsequent ¹H NMR analysis of the worked-up aliquot would show a decrease in the integration of the S-methyl proton signal, confirming that deprotonation and deuteration occurred.
Q4: How stable is the this compound ylide? Can it be isolated and stored?
A: Sulfoxonium ylides are notably more stable than their sulfonium ylide counterparts.[7][8] The presence of the electron-withdrawing N-tosyl group further contributes to this stability by delocalizing the negative charge on the carbanion.[9] However, despite this enhanced stability, the ylide is still a highly reactive intermediate. It is standard and highly recommended practice to generate the ylide in situ and use it immediately in the subsequent reaction (e.g., Corey-Chaykovsky epoxidation).[10] Isolation is generally not performed in routine synthetic workflows.
Section 2: Troubleshooting Guide
Encountering issues? This guide provides a logical workflow to diagnose and solve common problems.
Problem: Low or no yield of the desired product (e.g., epoxide, cyclopropane). Starting material is recovered.
This is the most common failure mode and almost always points to an issue with ylide formation.
-
Possible Cause 1: Insufficient Base Strength.
-
Diagnosis: You are using a base whose conjugate acid has a pKa too close to that of the sulfoximine. This establishes an unfavorable equilibrium.
-
Solution: Switch to a stronger base. If potassium tert-butoxide (pKa of tert-butanol ≈ 19 in DMSO) is ineffective, move to sodium hydride in DMSO (which generates the dimsyl anion, pKa of DMSO ≈ 35), providing an irreversible deprotonation.[3]
-
-
Possible Cause 2: Presence of Protic Contaminants.
-
Diagnosis: Trace amounts of water in the solvent, on the glassware, or in the sulfoximine starting material are quenching the base or the ylide. Ylides are strong bases and are readily protonated by water.[3][11]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, anhydrous-grade solvents. If necessary, dry the this compound starting material under high vacuum before use. Always conduct the reaction under a dry, inert atmosphere (N₂ or Argon).
-
-
Possible Cause 3: Inactive Base.
-
Diagnosis: The base has degraded due to improper storage or handling. Sodium hydride is often sold as a dispersion in mineral oil, which can coat the NaH particles and prevent reaction. Potassium tert-butoxide is highly hygroscopic and can absorb atmospheric moisture, reducing its activity.
-
Solution: For NaH, wash the dispersion with dry hexanes or pentanes under an inert atmosphere before use to remove the protective oil coating. For KOtBu, use a freshly opened bottle or a sample that has been stored in a desiccator.
-
Problem: The reaction mixture turns dark brown or black, leading to decomposition and low yield.
-
Possible Cause: Reaction Temperature is Too High.
-
Diagnosis: While sulfoxonium ylides are relatively stable, they can decompose at elevated temperatures. This is especially true if the subsequent electrophile (e.g., an aldehyde or ketone) is added at a high temperature or if the ylide solution is allowed to warm for an extended period before use.
-
Solution: Prepare the ylide at a controlled temperature, typically between 0 °C and room temperature. After ylide formation is complete (as indicated by color change and cessation of any gas evolution if using NaH), cool the reaction mixture (e.g., to 0 °C or below) before adding the electrophile.
-
Section 3: Protocols & Data
Data Presentation: Comparison of Common Base & Solvent Systems
| Base | Common Solvent(s) | pKa of Conjugate Acid (in DMSO) | Key Considerations & Causality |
| Sodium Hydride (NaH) | THF, DMSO | H₂ (pKa ≈ 42) | Mechanism: An inexpensive and powerful hydride base. In an ether solvent like THF, it acts as a heterogeneous base. In DMSO, it reacts to form the soluble and highly basic dimsyl anion.[3] Best Practice: Requires washing with dry hexanes to remove mineral oil. The reaction with DMSO is exothermic and produces H₂ gas; add portion-wise and with care. |
| Potassium tert-Butoxide (KOtBu) | THF, DMSO | tert-Butanol (pKa ≈ 19) | Mechanism: A strong, non-nucleophilic alkoxide base. It is soluble in both THF and DMSO. Its basicity is generally sufficient for this specific sulfoximine due to the activating N-tosyl group. Best Practice: Highly hygroscopic; must be handled under anhydrous conditions. Use from a freshly opened container.[12] |
| n-Butyllithium (n-BuLi) | THF, Hexanes | Butane (pKa ≈ 50) | Mechanism: An extremely strong organometallic base that ensures rapid and complete deprotonation.[5] Best Practice: Highly pyrophoric and moisture-sensitive. Its extreme reactivity can sometimes lead to side reactions if not handled at low temperatures (typically -78 °C to 0 °C). Often considered overkill if other bases are effective. |
Experimental Protocol: Standard In-Situ Generation of the Ylide
This protocol describes the formation of the ylide using sodium hydride in a THF/DMSO solvent system, a robust and widely applicable method.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Base Activation: Under a positive pressure of inert gas, wash the sodium hydride with anhydrous hexanes (2 x 5 mL per gram of NaH dispersion) to remove the mineral oil. Carefully decant the hexanes using a cannula or syringe. Dry the washed NaH under a stream of inert gas.
-
Solvent Addition: Add anhydrous DMSO or THF (or a mixture) via syringe to the flask to achieve a final concentration of approximately 0.5 M. Cool the resulting slurry to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMSO or THF. Add this solution dropwise to the stirred NaH slurry at 0 °C. Note: Hydrogen gas will evolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Successful ylide formation is typically indicated by the cessation of gas evolution and the appearance of a persistent pale yellow color.
-
Usage: The ylide solution is now ready for the subsequent reaction. Cool the flask to the desired temperature before adding the electrophile.
References
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2025). RSC Publishing.
- Corey-Chaykovsky Reaction. Alfa Chemistry.
- Application Notes and Protocols: Corey- Chaykovsky Reaction with S,S-Dimethyl. Benchchem.
- Corey-Chaykovsky Reaction. Organic Chemistry Portal.
- Corey-Chaykovsky Reactions. NROChemistry.
- Sulfur Ylide Chemistry. Baran Lab.
- The α-alkylation of Carbonyl Sulfoxonium Ylides: Studies and Applications in the Synthesis of New Sulfur Heterocycles.
- Preparation of Ylides. (2023). Chemistry LibreTexts.
- Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. (2023). MDPI.
- Asymmetric transformations
- This compound - Physico-chemical Properties. ChemBK.
- This compound. Benchchem.
- This compound, 98%. CymitQuimica.
- Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025). Chemistry LibreTexts.
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Removal of sulfoximine byproducts from reaction mixtures
Welcome to the technical support center for sulfoximine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying sulfoximines and removing reaction byproducts. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your own experiments. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
Introduction: The Purification Challenge
Sulfoximines are a fascinating class of sulfur(VI) compounds that have gained significant traction in medicinal chemistry.[1] Their synthesis, often involving the oxidation of sulfilimines or the direct NH-transfer to sulfoxides, can generate a mixture of products and byproducts that present unique purification challenges.[2][3] The key to successful isolation lies in understanding the distinct chemical properties of your target sulfoximine compared to the impurities.
This guide is structured in a question-and-answer format to directly address the most common issues encountered during the purification of sulfoximine reaction mixtures.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What are the most common byproducts in my sulfoximine synthesis, and how do they influence my purification strategy?
Answer:
Understanding the potential impurities in your crude reaction mixture is the first step toward designing an effective purification strategy. The nature of these byproducts is intrinsically linked to your chosen synthetic route.
Common Byproducts Include:
-
Unreacted Starting Materials: Typically, these are the corresponding sulfide or sulfoxide precursors. Their polarity can be very similar to the desired sulfoximine, making chromatographic separation challenging.
-
Reagent-Derived Byproducts: In syntheses utilizing hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA), a common byproduct is iodobenzene.[4]
-
Side-Products: Depending on the reaction conditions, side-reactions can occur. For instance, at elevated temperatures, the sulfoximine product itself can sometimes undergo cleavage to form a sulfoxide.
-
Over-oxidation Products: In some cases, the sulfur atom can be further oxidized to a sulfone, although this is less common in typical sulfoximine syntheses.
-
N-Acylated Sulfoximines: If acetyl-containing reagents or solvents are used, you might form N-acetylated sulfoximines as minor byproducts.
Your purification strategy should be designed to selectively remove these components based on their chemical properties (acidity/basicity, polarity, solubility).
Troubleshooting Guide 1: My crude NMR shows a mixture of my desired NH-sulfoximine and the starting sulfoxide/sulfide. How can I efficiently separate them?
Core Insight: The most powerful tool at your disposal is the weakly basic nature of the NH-sulfoximine nitrogen. This property allows for a highly effective separation from neutral organic byproducts like sulfoxides, sulfides, and iodobenzene through an acid-base liquid-liquid extraction.[5][6]
This protocol is the cornerstone of sulfoximine purification and should be your first line of defense.
Step-by-Step Methodology:
-
Dissolution: After evaporating the reaction solvent (e.g., methanol), dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[2]
-
Neutralization (Optional but Recommended): If the reaction was run under acidic conditions, first wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.[2]
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it multiple times (e.g., 3 x 100 mL for a 35 mmol scale reaction) with aqueous 1 M hydrochloric acid (HCl).[6]
-
Expertise & Experience: Why does this work? The HCl protonates the basic nitrogen of the sulfoximine, forming a water-soluble ammonium salt. This salt partitions into the aqueous layer, while the neutral impurities (unreacted sulfoxide/sulfide, iodobenzene) remain in the organic layer.
-
-
Removal of Neutral Impurities: The organic layer containing the neutral byproducts can now be discarded. To ensure complete recovery of the product, you can back-extract the combined acidic aqueous layers with a fresh portion of organic solvent (e.g., DCM) to remove any remaining dissolved neutral impurities.[6]
-
Basification: Cool the combined acidic aqueous layers in an ice bath and carefully add a base, such as 2 M sodium hydroxide (NaOH), until the solution is basic (pH ≈ 12).[2] This deprotonates the sulfoximine hydrochloride salt, regenerating the neutral, organic-soluble sulfoximine.
-
Product Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., 4 x 100 mL of DCM).[6] Your desired sulfoximine product is now in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield your purified sulfoximine.[7]
Caption: Workflow for purifying sulfoximines via acid-base extraction.
Troubleshooting Guide 2: The acid-base extraction worked, but my product is still not pure enough. What's my next step?
Answer:
If impurities persist after extraction, or if your product is an oil, column chromatography is the next logical step. However, the polarity of sulfoximines can make standard silica gel chromatography challenging.
Key Considerations:
-
Polarity: NH-sulfoximines are polar and can exhibit strong interactions with silica gel, leading to broad peaks and poor separation (tailing).
-
Solvent System: A polar solvent system is required. A common choice is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
Tailing Reduction: To mitigate tailing caused by the basic nature of the sulfoximine interacting with acidic silica, it is often beneficial to add a small amount of a basic modifier to the eluent, such as triethylamine (~1%) or ammonium hydroxide.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing: Pack a column with silica gel using your chosen eluent system.
-
Loading: Dissolve your crude product in a minimal amount of the elution solvent or DCM. If it is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading), which often results in better separation.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
Data Presentation: Comparison of Purification Methods
| Method | Byproducts Removed | Advantages | Disadvantages |
| Acid-Base Extraction | Neutral organics (sulfides, sulfoxides, iodobenzene) | High capacity, fast, inexpensive, great for large scales.[3] | Does not remove basic or acidic impurities; emulsions can form. |
| Column Chromatography | Byproducts with different polarities | High resolution, can separate very similar compounds. | Lower capacity, more time and solvent consuming, potential for product loss on column. |
| Recrystallization | Byproducts with different solubilities | Can yield very high purity material, scalable. | Requires a solid product and a suitable solvent; yield can be lower.[5] |
Troubleshooting Guide 3: My sulfoximine product is a solid after extraction, but it's still not pure. How can I purify it further?
Answer:
For solid products, recrystallization is an excellent method for achieving high purity.[5] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:
-
Dissolve your sulfoximine poorly at room temperature but well when hot.
-
Not react with your compound.
-
Dissolve the impurities well at all temperatures or not at all.
-
Be easily removable (i.e., have a relatively low boiling point).
-
Common solvent systems for sulfoximines include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.
-
-
Dissolution: Place the impure solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. You can then place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Decision-Making Workflow for Purification
This flowchart provides a logical pathway for selecting the appropriate purification strategy based on the state of your crude product and the nature of the impurities.
Caption: Decision tree for selecting a sulfoximine purification method.
References
-
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. [Link]
-
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]
-
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. [Link]
-
Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses. [Link]
-
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. ResearchGate. [Link]
-
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. National Center for Biotechnology Information. [Link]
-
Synthesis and Transformations of NH‐Sulfoximines. PubMed. [Link]
-
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]
-
Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. National Center for Biotechnology Information. [Link]
-
Tips For Antibody Purification Troubleshooting. Biochain. [Link]
-
Iodosobenzene. Organic Syntheses. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. ChemRxiv. [Link]
-
Optimizing your Immunoprecipitation Workflow | A Guide to Troubleshooting and Optimization. YouTube. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? ResearchGate. [Link]
-
Troubleshooting protein purification? ResearchGate. [Link]
-
Mechanochemical Solvent-Free N-Sulfenylations of Sulfoximines and Sulfonimidamides. ResearchGate. [Link]
-
Sulfoximines From A Medicinal Chemists Perspective. Scribd. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
TEMPO-Hypervalent Iodine Oxidation. Organic Chemistry Data. [Link]
-
Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]
-
Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]
-
Iodine removing method in organic solvent. INIS. [Link]
-
Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Organic Chemistry Portal. [Link]
-
The Chemistry of Hypervalent Iodine. Macmillan Group, Princeton University. [Link]
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"S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine" stability and storage conditions
Welcome to the technical support center for S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine (Ts-DMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability, storage, and handling of this versatile reagent. Our goal is to empower you to use Ts-DMS effectively and confidently in your experiments.
Introduction to this compound
This compound, often abbreviated as Ts-DMS, is a valuable reagent in organic synthesis. It is most recognized as a precursor to a stabilized sulfur ylide, which is a key player in the Corey-Chaykovsky reaction for the preparation of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and enones.[1][2][3][4][5] The sulfoximine functional group is noted for its chemical and metabolic stability, making it an increasingly popular bioisostere for sulfones and sulfonamides in medicinal chemistry.[6][7][8]
This guide will provide you with the necessary information to ensure the long-term stability of your Ts-DMS and to troubleshoot common issues that may arise during its use.
Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common questions regarding the stability and proper storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and reactivity of Ts-DMS, it is crucial to store it under the correct conditions. The compound is a white to off-white crystalline solid and should be stored at 2-8°C in a tightly sealed container.[9] Some suppliers even recommend cold-chain transportation to maintain its integrity. It is also sensitive to moisture and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, especially for long-term storage.
Q2: How sensitive is Ts-DMS to moisture? What happens if it is exposed to water?
A2: Ts-DMS is moisture-sensitive. Exposure to water can lead to hydrolysis, which degrades the reagent. The most probable pathway for hydrolysis is the cleavage of the sulfur-nitrogen (S-N) bond. This reaction would yield p-toluenesulfonamide and dimethyl sulfoxide (DMSO) as byproducts. The presence of these impurities can significantly impact the yield and purity of your desired product in subsequent reactions.
-
Diagram of a Plausible Hydrolysis Pathway:
Caption: A typical experimental workflow for the Corey-Chaykovsky reaction.
Conclusion
This compound is a robust and valuable reagent when handled and stored correctly. By understanding its stability profile and the potential pitfalls in its application, researchers can confidently employ this compound to achieve their synthetic goals. We hope this guide serves as a valuable resource for your work. For any further inquiries, please do not hesitate to contact our technical support team.
References
-
LookChem. This compound. [Link]
-
Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225-245. [Link]
-
Bolm, C., et al. (2019). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
-
Request PDF. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. [Link]
-
AdiChemistry. COREY CHAYKOVSKY REACTION. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
YouTube. Corey-Chaykovsky Reactions. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
ResearchGate. Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. [Link]
-
Bull, J. A., et al. (2017). Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal, 27(63), 17293-17311. [Link]
-
Bolm, C., et al. (2015). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications. [Link]
-
Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. [Link]
-
Johnson, C. R., & Kirchhoff, R. A. (1979). Oxidation of N-(p-tolylsulfonyl)sulfilimines to N-(p-tolylsulfonyl)sulfoximines with alkaline hydrogen peroxide. The Journal of Organic Chemistry, 44(13), 2280-2282. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
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- 4. m.youtube.com [m.youtube.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfoximines for Drug Design - Enamine [enamine.net]
- 9. This compound | 22236-45-9 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Conversion in S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during methylene transfer reactions, particularly the Johnson-Corey-Chaykovsky reaction. Our goal is to provide not just solutions, but a deeper understanding of the causality behind the experimental choices to ensure your success.
Section 1: Foundational Concepts & Pre-Reaction Checks
Before troubleshooting a specific reaction, it is crucial to understand the fundamentals and ensure that all starting components are of high quality. The reaction's success hinges on the efficient generation of a sulfur ylide, which then acts as the key methylene-transfer agent.
General Reaction Mechanism
The overall process involves two key stages:
-
Ylide Formation: Deprotonation of the this compound at the methyl group using a strong base.
-
Nucleophilic Attack & Ring Closure: The resulting ylide attacks an electrophile (like a ketone or aldehyde), forming a betaine intermediate which then undergoes intramolecular cyclization to yield the desired epoxide and liberate S,S-dimethyl-N-(p-toluenesulfonyl)sulfinamide.[1][2][3]
Caption: General mechanism of the Corey-Chaykovsky epoxidation.
FAQ 1: My reaction shows no conversion. Where should I start my investigation?
Answer: When facing a complete lack of conversion, the issue almost always lies with one of the initial reagents or the reaction setup. Before delving into complex mechanistic problems, perform these fundamental checks.
Troubleshooting Flowchart: No Conversion
Caption: Initial diagnostic steps for a non-starting reaction.
-
Base Inactivity: Sodium hydride (NaH) is the most common base for generating sulfoxonium ylides.[4] It is highly reactive with moisture and can develop an inactive layer of sodium hydroxide upon storage.
-
Causality: If the base is "dead," no deprotonation of the sulfoximine will occur, and thus no ylide will be formed. The pKa of the sulfoximine's methyl protons is around 23 in DMSO, requiring a very strong, non-nucleophilic base.[5]
-
Validation Protocol: Safely test your NaH. Under an inert atmosphere, add a very small, spatula-tip amount to a vial containing ethanol. Vigorous bubbling (H₂ evolution) indicates active hydride. If it is sluggish or inactive, use a fresh bottle or wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and surface oxidation before use.[6]
-
-
Non-Anhydrous Conditions: The ylide is a potent carbanion and a strong base. It will be rapidly quenched by any protic source, including water.[7]
-
Causality: Trace amounts of water in the solvent (THF, DMSO) or from glassware will consume the ylide faster than it can react with the carbonyl substrate, leading to zero product formation.
-
Solution: Ensure solvents are rigorously dried. Use freshly opened sure-seal bottles or distill from an appropriate drying agent (e.g., Na/benzophenone for THF). Dry all glassware in an oven overnight and assemble the apparatus hot under a stream of inert gas (Argon or Nitrogen).
-
Section 2: Troubleshooting Ylide Generation
Even with good reagents, problems can arise during the deprotonation step. This is the heart of the reaction, and its success is paramount.
FAQ 2: I'm using active NaH and dry solvent, but the ylide formation seems slow or incomplete. What factors influence this step?
Answer: The efficiency of ylide generation is highly dependent on the choice of base and solvent, as well as temperature.
-
The Role of the Solvent: The choice of solvent is critical for both solubility and reactivity.
-
DMSO (Dimethyl Sulfoxide): Often the solvent of choice. It readily dissolves the sulfoximine and its corresponding ylide. The reaction of NaH with DMSO generates dimsyl sodium, a very powerful base that can rapidly deprotonate the sulfoximine.[7]
-
THF (Tetrahydrofuran): A common co-solvent or primary solvent. While the sulfoximine salt may have lower solubility in THF, the reaction is often cleaner. However, ylide generation is typically slower in THF than in DMSO.[4]
-
Causality & Expert Insight: A common and effective procedure involves preparing the ylide in DMSO first, where it forms readily, and then adding a solution of the carbonyl substrate in THF.[4] This approach leverages the excellent ylide-forming properties of DMSO while allowing the subsequent reaction to occur in a less coordinating solvent if needed.
-
-
The Choice of Base: While NaH is standard, other bases can be used, each with pros and cons.
| Base | Common Solvent(s) | pKa (Conjugate Acid) | Key Considerations |
| Sodium Hydride (NaH) | DMSO, THF, DMF | ~35 (H₂) | Heterogeneous reaction, requires good stirring. Inexpensive and effective.[4] |
| Potassium t-butoxide (KOtBu) | DMSO, THF | ~19 (t-BuOH) | Homogeneous, but its lower basicity may be insufficient for complete deprotonation, leading to an equilibrium. |
| n-Butyllithium (n-BuLi) | THF, Hexanes | ~50 (Butane) | Very strong and fast, but can be nucleophilic itself, potentially leading to side reactions with the substrate or sulfoximine.[8][9] |
-
Temperature and Time: Ylide formation from this compound is typically performed at room temperature or with gentle heating (e.g., 50-65 °C) to ensure complete deprotonation, especially when using NaH in THF/DMSO mixtures.[4] Allow sufficient time (30-60 minutes) for the hydrogen evolution to cease before adding your electrophile.
Section 3: Troubleshooting Low Conversion in the Methylene Transfer Step
If you have successfully formed the ylide but are still observing low conversion of your carbonyl starting material, the problem lies in the nucleophilic addition or subsequent ring-closure.
FAQ 3: My ylide appears to have formed (color change, H₂ evolution ceased), but after adding my ketone, the reaction stalls with significant starting material remaining. Why?
Answer: This common issue points to problems with reactivity, steric hindrance, or competing side reactions.
Troubleshooting Flowchart: Low Conversion
Caption: Diagnostic workflow for low conversion of the carbonyl substrate.
-
Steric Hindrance: The sulfoxonium ylide is sterically demanding. Highly substituted ketones, particularly those with bulky groups near the carbonyl carbon, will react much slower than simple aldehydes or unhindered ketones.
-
Causality: The nucleophilic attack on the carbonyl is the rate-determining step.[9] Steric clash raises the activation energy for this step, slowing the reaction dramatically.
-
Solution: For hindered substrates, increase the reaction time significantly (from hours to overnight) and consider gentle heating (e.g., 50-70 °C) to provide enough energy to overcome the activation barrier.
-
-
Substrate Enolization: The ylide is a strong base. If your ketone has acidic alpha-protons, a competing acid-base reaction (enolization) can occur.
-
Causality: Instead of attacking the carbonyl carbon, the ylide may simply deprotonate the alpha-carbon, forming an enolate. This consumes the ylide and does not lead to the desired product.
-
Solution: Add the ylide solution slowly to the ketone at a lower temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation, then allow the reaction to slowly warm to room temperature.
-
-
Formation of β-hydroxy Thioether: In ethereal solvents like THF, a known side reaction is the formation of a β-hydroxy methylthioether byproduct.[10]
Section 4: FAQs on Side Reactions and Selectivity
FAQ 4: I am reacting the ylide with an α,β-unsaturated ketone (enone) and getting a cyclopropane instead of an epoxide. What is happening?
Answer: This is a classic and expected outcome for sulfoxonium ylides. The choice of sulfur ylide dictates the regioselectivity of the attack on an enone.
-
Sulfonium Ylides (e.g., from Trimethylsulfonium Iodide): These are considered less stable and more reactive ("harder" nucleophiles). They typically favor direct (1,2-) addition to the carbonyl carbon, which is the kinetic pathway, leading to epoxides .[8][11]
-
Sulfoxonium Ylides (e.g., from this compound): These are more stable ("softer" nucleophiles). They favor conjugate (1,4- or Michael) addition to the β-carbon of the enone. The resulting enolate then cyclizes to form a cyclopropane , which is the thermodynamic product.[1][11][12]
Competing Reaction Pathways on Enones
Caption: Selectivity of sulfoxonium ylides with enones.
Expert Advice: If your goal is to synthesize an epoxide from an enone, you should switch from a sulfoxonium ylide to a less stable sulfonium ylide, such as one generated from trimethylsulfonium iodide.[12][13]
Section 5: Standard Experimental Protocol
This protocol describes a general, reliable method for the epoxidation of a simple ketone (cyclohexanone) and serves as a validated baseline for your experiments.
Objective: To synthesize 1-oxaspiro[2.5]octane from cyclohexanone.
Materials:
-
This compound (1.2 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Cyclohexanone (1.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Preparation: Under an inert atmosphere (Argon), add sodium hydride (1.2 eq) to an oven-dried, three-necked flask equipped with a stir bar, thermometer, and reflux condenser.
-
Solvent Addition: Add anhydrous DMSO via syringe. Stir the suspension.
-
Ylide Precursor: Add this compound (1.2 eq) in one portion.
-
Ylide Formation: Heat the mixture to 50-60 °C. You should observe hydrogen gas evolution. Maintain heating and stirring for 1 hour or until the bubbling ceases and the solution becomes homogeneous and changes color. Cool the resulting ylide solution to room temperature.
-
Substrate Addition: In a separate flask, dissolve cyclohexanone (1.0 eq) in anhydrous THF. Add this solution dropwise via syringe to the stirred ylide solution over 15-20 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully add saturated aqueous NH₄Cl to quench the excess ylide and base.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure epoxide.[1]
References
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Revisiting the Corey-Chaykovsky reaction: The solvent effect and the formation of β-hydroxy methylthioethers. ResearchGate. [Link]
-
Preparation of Ylides. Chemistry LibreTexts. [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health (NIH). [Link]
-
Mechanism of Johnson-Corey-Chaykovsky reaction. ResearchGate. [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]
-
Corey-Chaykovsky Reaction. WordPress. [Link]
-
Sodium hydride. Sciencemadness Wiki. [Link]
-
Preparation of sodium hydride. PrepChem.com. [Link]
-
Sodium hydride. Organic Syntheses Procedure. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. ResearchGate. [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Thieme. [Link]
-
Sulfoxonium ylides. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. [Link]
-
Sulfur Ylide Chemistry. Baran Lab. [Link]
-
Epoxides: methods of synthesis, reactivity, practical significance. ResearchGate. [Link]
-
Sulfoximines. Inter Chem. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides | MDPI [mdpi.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5750740A - Process for preparing epoxides from carbonyl compounds using sulphonium or sulphoxonium ylides and intermediates useful therein - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. cris.unibo.it [cris.unibo.it]
- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Co-elution issues with "S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine" byproducts and solutions
Welcome to the technical support center for S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges, with a specific focus on co-elution issues encountered during chromatographic analysis. Our goal is to provide you with the expertise and practical solutions necessary to ensure the accuracy and reliability of your experimental results.
Introduction to this compound and Co-elution Challenges
This compound is a versatile reagent widely used in organic synthesis, particularly as a methylene-transfer agent for the formation of epoxides and oxetanes.[1] Its application in the pharmaceutical industry as an intermediate underscores the importance of stringent purity control.[1]
A significant analytical hurdle in the quality control of this compound is the co-elution of process-related impurities and degradation products during chromatographic analysis. Co-elution, the overlapping of two or more compound peaks, can lead to inaccurate quantification and misidentification of the active pharmaceutical ingredient (API) and its impurities. This guide provides a systematic approach to troubleshooting and resolving these co-elution issues.
Frequently Asked Questions (FAQs) on Co-elution
Q1: What are the most common byproducts that co-elute with this compound?
A1: Based on the common synthetic routes and potential degradation pathways, the most likely byproducts to co-elute include:
-
Starting Materials: Unreacted p-toluenesulfonamide and dimethyl sulfoxide (DMSO).
-
Side-Reaction Products: p-Toluenesulfonic acid, which can form from the hydrolysis of the starting material or the product.
-
Over-oxidation Products: The corresponding sulfone, where the sulfur of the dimethyl sulfoxide moiety is further oxidized.
-
Reductive Degradation Products: Cleavage of the N-S bond can lead to the formation of p-toluenesulfonamide.
Q2: My chromatogram shows a broad or shouldering peak for the main compound. Could this be a co-elution issue?
A2: Yes, peak broadening or the appearance of shoulders are classic indicators of co-elution. It suggests that one or more impurities are eluting very close to your main peak. It is crucial to investigate this further to ensure the purity of your compound is not being overestimated.
Q3: How can I confirm if I have a co-elution problem?
A3: Several techniques can help confirm co-elution:
-
Peak Purity Analysis (with DAD/PDA detector): A diode-array detector (DAD) or photodiode-array (PDA) detector can acquire spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): Coupling your liquid chromatograph to a mass spectrometer is a powerful tool. If you observe multiple mass-to-charge ratios (m/z) across a single chromatographic peak, it confirms co-elution.
-
Varying Chromatographic Conditions: Systematically altering parameters like the mobile phase composition, pH, or column temperature can often resolve co-eluting peaks. If a shoulder or a broad peak resolves into two or more distinct peaks under different conditions, co-elution was occurring.
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to resolving co-elution problems. The underlying principle is to manipulate the selectivity of the chromatographic system to achieve baseline separation of all components.
Step 1: Initial Assessment and System Suitability
Before modifying your method, ensure your HPLC system is performing optimally.
-
System Suitability Test: Inject a standard of this compound to check for theoretical plates, tailing factor, and reproducibility.
-
Blank Injection: Run a blank (injection of your sample diluent) to ensure no ghost peaks or carryover are present.
Step 2: Method Optimization Strategies
If co-elution is suspected, systematically adjust the following parameters. It is recommended to change only one parameter at a time to understand its effect.
Caption: Troubleshooting workflow for resolving co-elution.
Detailed Optimization Strategies
| Parameter | Rationale | Recommended Action |
| Mobile Phase Composition | Changing the organic modifier (e.g., acetonitrile vs. methanol) or its ratio with the aqueous phase alters the polarity and can significantly impact selectivity. | 1. Scouting Gradient: Run a broad gradient (e.g., 5-95% acetonitrile in 20 minutes) to visualize all potential impurities. 2. Isocratic vs. Gradient: If peaks are closely eluted, a shallow gradient or an isocratic hold around the elution time of the main peak can improve resolution. 3. Solvent Swap: If using acetonitrile, try substituting with methanol, or vice-versa. Methanol is a protic solvent and can offer different selectivity through hydrogen bonding interactions. |
| Mobile Phase pH | For ionizable compounds like p-toluenesulfonic acid or potentially basic impurities, adjusting the pH of the mobile phase can change their retention time and improve separation. | 1. Acidic pH: Use a buffer such as 0.1% formic acid or phosphoric acid to suppress the ionization of acidic impurities, making them more retained on a reversed-phase column. 2. Neutral pH: A phosphate buffer around pH 7 can be explored, but be mindful of column stability. |
| Column Chemistry | The stationary phase has the most significant impact on selectivity. If modifying the mobile phase is insufficient, changing the column is the next logical step. | 1. Alternative Reversed-Phase: If using a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) column. These offer different retention mechanisms (π-π interactions for phenyl, dipole-dipole for cyano) that can resolve compounds with similar hydrophobicity. 2. Chiral Stationary Phases: If enantiomeric impurities are suspected, a chiral column (e.g., polysaccharide-based) is necessary. |
| Column Temperature | Temperature affects mobile phase viscosity and mass transfer kinetics. While its effect on selectivity is often less pronounced than mobile phase or stationary phase changes, it can be a useful tool for fine-tuning separation. | Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 40 °C). This can sometimes improve peak shape and resolution. |
| Supercritical Fluid Chromatography (SFC) | For challenging separations, especially chiral ones, SFC can be a powerful alternative to HPLC. It often provides different selectivity and faster separations. | If HPLC method development fails to provide adequate resolution, consider screening different chiral and achiral columns using SFC.[2] |
Sample Analytical Method (HPLC-UV)
This method serves as a starting point for the analysis of this compound and its potential byproducts. Optimization may be required based on your specific sample matrix and instrumentation.
Experimental Protocol
1. Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Expected Elution Order (Hypothetical)
Based on polarity, a hypothetical elution order on a C18 column would be:
-
p-Toluenesulfonic acid (most polar)
-
p-Toluenesulfonamide
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Potential less polar byproducts
Data Interpretation Workflow
Caption: Data analysis workflow for purity assessment.
Conclusion
Resolving co-elution issues is a critical aspect of ensuring the quality and safety of pharmaceutical compounds like this compound. By adopting a systematic troubleshooting approach and understanding the principles of chromatographic selectivity, researchers can confidently develop robust analytical methods. This guide provides a framework for addressing these challenges, but it is important to remember that each separation is unique and may require tailored optimization.
References
- Gosar, A., Shaikh, T., & Joglekar, A. A. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Journal of Pharmacological Research and Developments, 3(1).
- Desfontaine, V., Guillarme, D., Francotte, E., & Nováková, L. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 56-71.
-
SIELC Technologies. (n.d.). Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]
- Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV. Thermo Fisher Scientific.
- Journal of Chemical and Pharmaceutical Research. (2012). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. Journal of Chemical and Pharmaceutical Research, 4(1), 483-490.
-
LookChem. (n.d.). Cas 22236-45-9, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. Retrieved from [Link]
- Zhang, Y., et al. (2018).
- Płaczek, M., et al. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 26(16), 4995.
- Mollica, A., et al. (2010). Quantitative liquid chromatography of sulfonylureas in pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 729-733.
- Bizet, V., et al. (2016). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs.
- Olsson, A., et al. (2007). High-performance liquid chromatography-tandem mass spectrometry method for quantifying sulfonylurea herbicides in human urine: Reconsidering the validation process.
- Zenzola, M., et al. (2021). Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal, 27(62), 17293-17316.
- Theda, C., et al. (2016). Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Clinica Chimica Acta, 455, 83-88.
- Bull, J. A., & Mousseau, J. J. (2023).
- Frings, M., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Journal of Medicinal Chemistry, 60(2), 706-726.
- Sędkowska, A., et al. (2022). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 87(15), 10185-10196.
- Frings, M., et al. (2022). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv.
Sources
Validation & Comparative
A Comparative Guide to Methylene Transfer Reagents: Dimethylsulfoxonium Methylide vs. S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
In the landscape of modern organic synthesis, sulfur ylides stand out as powerful tools for the construction of three-membered rings. The Johnson-Corey-Chaykovsky reaction, a cornerstone of C-C bond formation, utilizes these reagents to convert carbonyls, imines, and Michael acceptors into valuable epoxides, aziridines, and cyclopropanes.[1][2][3] Among the arsenal of available sulfur ylides, dimethylsulfoxonium methylide (Corey's ylide) is arguably the most prevalent. However, for specialized applications, derivatives like the ylide generated from S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine offer unique reactivity profiles.
This guide provides an in-depth, objective comparison of these two methylene transfer agents, moving beyond simple procedural descriptions to explain the mechanistic rationale behind their distinct behaviors. We will explore their synthesis, stability, and reactivity with key electrophiles, supported by experimental data and protocols to inform reagent selection for specific synthetic challenges in research and drug development.
Reagent Profiles: Structure, Stability, and Generation
A reagent's utility is fundamentally dictated by its structure and stability. The key difference between the two ylides discussed here lies in the oxidation state and substitution on the sulfur atom, which profoundly influences their stability and nucleophilicity.
Dimethylsulfoxonium Methylide (Corey's Ylide)
Dimethylsulfoxonium methylide is a "stabilized" ylide.[4] The negative charge on the ylidic carbon is stabilized by the adjacent positively charged sulfoxonium group (S(O)Me₂). This stabilization is a result of both electrostatic interactions and delocalization.[4][5]
-
Generation: It is almost exclusively generated in situ immediately before use, as it is not isolated. The standard procedure involves the deprotonation of a stable, commercially available precursor, trimethylsulfoxonium iodide or chloride, with a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[6]
The Ylide of this compound
This compound is a stable, solid precursor to its corresponding ylide.[7][8] The sulfoximine functional group (S(O)(N-Ts)Me₂) features a nitrogen atom double-bonded to the sulfur, bearing an electron-withdrawing p-toluenesulfonyl (tosyl) group. This group significantly influences the acidity of the adjacent methyl protons.
-
Generation: Similar to Corey's ylide, the active methylene transfer agent is the anion formed by deprotonation of the precursor with a strong base like NaH in DMSO.[7] This ylide is also used in situ.
Comparative Reactivity and Mechanistic Divergence
The subtle structural differences between these ylides lead to significant and synthetically useful divergence in their reactivity, particularly with α,β-unsaturated carbonyl compounds.
Reactions with Simple Aldehydes and Ketones: Epoxidation
Both reagents react efficiently with non-conjugated aldehydes and ketones to produce epoxides (oxiranes) via the classic Johnson-Corey-Chaykovsky mechanism.[1][9] The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then undergoes intramolecular ring closure with the displacement of the sulfur-containing group (DMSO or the N-tosyl sulfoximine) to form the epoxide ring.[10]
Caption: General mechanism for Johnson-Corey-Chaykovsky epoxidation.
While both are effective, this compound has been particularly noted for its use in one-pot syntheses of 2,2-disubstituted oxetanes from ketones, where an initial epoxidation is followed by a subsequent ring expansion with excess ylide.[11]
Reactions with α,β-Unsaturated Carbonyls: The Key Distinction
The most significant difference in reactivity emerges with α,β-unsaturated ketones and esters (enones). This divergence is a classic example of kinetic versus thermodynamic control, governed by the "hardness" and stability of the nucleophilic ylide.[4]
-
Dimethylsulfoxonium Methylide (Corey's Ylide): As a stabilized and relatively "soft" nucleophile, Corey's ylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to the β-carbon of the enone.[4] This initial addition is often reversible, but the subsequent intramolecular cyclization to form a six-membered ring intermediate, followed by elimination of DMSO, leads to the thermodynamically favored cyclopropane product.[12][13] This is a reliable and widely used method for synthesizing cyclopropyl ketones.[14][15]
-
Unstabilized Ylides (e.g., Dimethylsulfonium Methylide): For context, less stable, "harder" ylides like dimethylsulfonium methylide (derived from trimethylsulfonium salts) react under kinetic control. They perform a rapid, irreversible 1,2-addition directly to the "hard" carbonyl carbon, yielding epoxides exclusively, even with enones.[4][6]
-
This compound Ylide: This reagent behaves similarly to Corey's ylide, acting as a stabilized nucleophile. Its primary application in this context is also for methylene transfer, leading to epoxidation of simple carbonyls.[7] However, its most notable and distinct application is not cyclopropanation, but rather the aforementioned synthesis of oxetanes.
Caption: Divergent reactivity of sulfur ylides with enones.
Data Summary and Application Niche
The choice between these reagents is dictated by the desired synthetic outcome. The following table summarizes their key characteristics and applications.
| Feature | Dimethylsulfoxonium Methylide | This compound (Ylide) |
| Precursor | Trimethylsulfoxonium iodide/chloride | This compound |
| Precursor State | Crystalline solid | Crystalline solid[16] |
| Ylide Stability | Stabilized, more stable than sulfonium ylides.[1][17] | Stabilized by S=O and S=NTs groups. |
| Generation | In situ with strong base (e.g., NaH) in DMSO/THF.[6] | In situ with strong base (e.g., NaH) in DMSO.[7] |
| Reaction w/ Ketones | Epoxidation.[1][9] | Epoxidation.[7] |
| Reaction w/ Enones | Cyclopropanation (via 1,4-addition).[12] | Methylene transfer, but less common for this purpose. |
| Unique Application | Standard for Johnson-Corey-Chaykovsky cyclopropanation. | Oxetane synthesis from ketones (one-pot epoxide formation and ring expansion).[11] |
| Primary Use Case | General purpose epoxidation and cyclopropanation.[3] | Specialized synthesis of epoxides and oxetanes.[7] |
Experimental Protocols
The following protocols are representative of the standard application of each reagent. Standard laboratory safety procedures, including the use of an inert atmosphere, should be strictly followed.
Protocol 1: Cyclopropanation of Chalcone using Dimethylsulfoxonium Methylide
This protocol details the classic cyclopropanation of an α,β-unsaturated ketone.
Caption: Workflow for cyclopropanation using Corey's ylide.
-
Ylide Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil. Add anhydrous DMSO via syringe and stir the suspension. To this, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise. Stir the resulting mixture at room temperature for approximately 45-60 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the ylide.[18][14]
-
Reaction: Dissolve chalcone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.
-
Monitoring and Work-up: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the corresponding cyclopropyl ketone.
Protocol 2: Synthesis of a 2,2-Disubstituted Oxetane from a Ketone
This protocol highlights the unique application of the this compound ylide.
-
Ylide Generation: Following the same procedure as in Protocol 1, generate the ylide by reacting this compound (2.2 equivalents) with sodium hydride (2.2 equivalents) in anhydrous DMSO under a nitrogen atmosphere.[11]
-
Reaction: Dissolve the starting ketone (e.g., cyclohexanone, 1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.
-
Monitoring and Work-up: Heat the reaction mixture if necessary and monitor by TLC or GC-MS. The reaction first forms the spiro-epoxide, which then undergoes in-situ ring expansion to the oxetane. After completion, cool the mixture, quench with water, and perform an extractive work-up as described above.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired 2,2-disubstituted oxetane.
Conclusion: A Guide to Reagent Selection
Both dimethylsulfoxonium methylide and the ylide derived from this compound are valuable reagents for methylene transfer. The choice between them is a clear-cut decision based on the desired molecular scaffold.
-
Choose Dimethylsulfoxonium Methylide (Corey's Ylide) for reliable and high-yielding epoxidation of simple aldehydes and ketones or for the diastereoselective cyclopropanation of α,β-unsaturated carbonyl systems. It is the workhorse reagent for the standard Johnson-Corey-Chaykovsky reaction.[1][3]
-
Choose this compound when the synthetic target is a 2,2-disubstituted oxetane derived from a ketone. Its ability to facilitate a one-pot epoxidation and subsequent ring-expansion provides a unique and efficient route to these four-membered heterocyclic systems.[11]
By understanding the underlying principles of stability and reactivity that govern the behavior of these sulfur ylides, researchers can make informed decisions, leveraging the distinct capabilities of each reagent to efficiently achieve their synthetic goals.
References
-
Johnson, A. W., Corey, E. J., & Chaykovsky, M. The Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]
-
Xiang, Y., & Fan, X., et al. Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. European Journal of Organic Chemistry. Available at: [Link]
- Ciaccio, J. A., et al. Unusual Reactivity of Dimethylsulfoxonium Methylide with Esters. ChemInform.
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ResearchGate. Mechanism of Johnson-Corey-Chaykovsky reaction. ResearchGate. Available at: [Link]
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Huang, P.-Q., et al. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid. ACS Omega. Available at: [Link]
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LookChem. This compound. LookChem. Available at: [Link]
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Ciaccio, J. A., et al. Probing the Reactivity of Dimethylsulfoxonium Methylide with Conjugated and Nonconjugated Carbonyl Compounds: An Undergraduate Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Journal of Chemical Education. Available at: [Link]
- Awasthi, C. Dimethylsulfoxonium Methylide (DSM)
-
Sunrise Chemical. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise Chemical. Available at: [Link]
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Ciaccio, J. A., et al. Probing the Reactivity of Dimethylsulfoxonium Methylide with Conjugated and Nonconjugated Carbonyl Compounds: An Undergraduate Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Semantic Scholar. Available at: [Link]
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Grokipedia. Johnson–Corey–Chaykovsky reaction. Grokipedia. Available at: [Link]
- Google Patents. Process for the production of substituted cyclopropane derivatives. Google Patents.
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Adichemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Adichemistry. Available at: [Link]
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National Center for Biotechnology Information. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid. PubMed Central. Available at: [Link]
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Kumar, V., et al. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Available at: [Link]
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Landor, S. R., & Punja, N. Cyclopropanes from αβ-unsaturated esters by the dimethylsulphoxonium methylide reaction. Journal of the Chemical Society C: Organic. Available at: [Link]
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Researcher.Life. Dimethylsulfoxonium Methylide. R Discovery. Available at: [Link]
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O'Shaughnessy, C., et al. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. Available at: [Link]
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ChemBK. This compound. ChemBK. Available at: [Link]
- Wang, Z., & Sun, J. Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. AIMS Chemistry.
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Semantic Scholar. Twenty-five years of dimethylsulfoxonium methylide (Corey's reagent). Semantic Scholar. Available at: [Link]
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National Center for Biotechnology Information. Dimethylsulfoxonium methylide. PubChem. Available at: [Link]
-
ResearchGate. Chemoselectivity comparison of sulfoxonium and sulfonium ylides in... ResearchGate. Available at: [Link]
- Li, A.-H., et al. Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. University of Bristol.
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Mondal, M., et al. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. PubMed. Available at: [Link]
-
ResearchGate. Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide. Request PDF. Available at: [Link]
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A Senior Application Scientist's Guide to Methylene Transfer: Evaluating Alternatives to N-Tosylsulfoximines
In the landscape of modern organic synthesis, the precise installation of a methylene group (CH₂) is a fundamental transformation, pivotal in the construction of complex molecular architectures. For decades, S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine has been a stalwart reagent for this purpose, particularly in the formation of epoxides from carbonyls. However, the evolving demands of efficiency, substrate scope, and stereocontrol have spurred the development and refinement of a diverse array of alternative methodologies. This guide offers a comprehensive comparison of the primary alternatives, grounded in mechanistic understanding and supported by experimental data, to empower researchers in selecting the optimal tool for their synthetic challenges.
The Benchmark: Johnson-Corey-Chaykovsky Reaction with N-Tosylsulfoximines
The reaction of this compound with a base (e.g., NaH) generates a stabilized sulfoximine ylide. This ylide is a soft nucleophile that adds to carbonyls, favoring a 1,2-addition pathway. The subsequent intramolecular cyclization with the expulsion of the sulfoximine affords the corresponding epoxide. Its reliability and generally high yields have made it a go-to method.
Mechanism of Epoxidation using this compound:
Caption: Reaction pathway for epoxidation via a sulfoximine ylide.
Comparative Analysis of Key Alternatives
While effective, the N-tosylsulfoximine-derived ylide is just one of a family of reagents capable of methylene transfer. The primary alternatives can be broadly categorized as other sulfur ylides, phosphorus ylides, and organometallic reagents. Each class offers a unique reactivity profile, providing distinct advantages for specific applications.
The Corey-Chaykovsky Reagent: A Milder Alternative
The Corey-Chaykovsky reagent, typically trimethylsulfonium iodide or trimethylsulfoxonium iodide, generates dimethylsulfonium methylide or dimethylsulfoxonium methylide upon treatment with a strong base. These sulfur ylides are workhorses for methylene transfer, particularly for the synthesis of epoxides and cyclopropanes.
-
Dimethylsulfonium methylide is a more reactive and less stable ylide. It is the reagent of choice for the epoxidation of simple aldehydes and ketones.
-
Dimethylsulfoxonium methylide is a more stabilized and less reactive ylide. Its higher stability allows for reactions with α,β-unsaturated carbonyls, where it selectively performs 1,4-conjugate addition to form cyclopropanes, a key difference from the N-tosylsulfoximine ylide.
Key Advantages:
-
Milder reaction conditions: Often compatible with a wider range of functional groups compared to more basic or harsher reagents.
-
Divergent reactivity: The choice between the sulfonium and sulfoxonium ylide allows for selective formation of epoxides or cyclopropanes from α,β-unsaturated carbonyls.
Limitations:
-
Stereocontrol: Achiral, leading to racemic products unless a chiral substrate or catalyst is employed.
-
Basicity: Requires strong bases like NaH or BuLi, which can be problematic for base-sensitive substrates.
Experimental Protocol: Epoxidation of Cyclohexanone using Dimethylsulfoxonium Methylide
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).
-
Wash the sodium hydride with dry hexane (3 x 5 mL) and then add dry dimethyl sulfoxide (DMSO) (10 mL).
-
Heat the mixture to 70 °C for 1 hour or until the evolution of hydrogen ceases, resulting in a clear solution of the dimsyl anion.
-
Cool the solution to room temperature and add a solution of trimethylsulfoxonium iodide (2.20 g, 10 mmol) in dry DMSO (10 mL) dropwise.
-
Stir the resulting ylide solution for 15 minutes.
-
Add a solution of cyclohexanone (0.98 g, 10 mmol) in dry DMSO (5 mL) dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 1 hour, then at 50 °C for an additional hour.
-
Pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude epoxide.
The Wittig Reagent: From Carbonyls to Alkenes
The Wittig reaction, utilizing phosphorus ylides (phosphoranes), is a cornerstone of organic synthesis for the conversion of aldehydes and ketones into alkenes. For methylene transfer, methylenetriphenylphosphorane (Ph₃P=CH₂) is the key reagent.
Mechanism of the Wittig Reaction:
Caption: The reaction pathway of the Wittig olefination.
Key Advantages:
-
High reliability: A robust and well-established method for olefination.
-
Broad substrate scope: Tolerates a wide variety of functional groups.
Limitations:
-
Byproduct removal: The stoichiometric formation of triphenylphosphine oxide can complicate purification.
-
Stereoselectivity: For substituted ylides, controlling E/Z selectivity can be challenging.
-
Reaction type: Primarily used for olefination, not epoxidation or cyclopropanation.
Organometallic Reagents: Tebbe, Petasis, and Simmons-Smith
This class of reagents offers unique reactivity for methylene transfer, often with ester and amide carbonyls that are unreactive towards ylides.
-
Tebbe Reagent: A titanium-based reagent, it is highly effective for the methylenation of a wide range of carbonyls, including esters and amides. It is believed to react via a titanacyclobutane intermediate.
-
Petasis Reagent (Cp₂Ti(CH₃)₂): A thermally stable and easier-to-handle alternative to the Tebbe reagent. It does not require a Lewis base for activation and is effective for methylenating aldehydes, ketones, and esters.
-
Simmons-Smith Reaction: This reaction utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, for the cyclopropanation of alkenes. It is a powerful tool for forming three-membered rings stereospecifically.
Key Advantages:
-
Expanded substrate scope: The Tebbe and Petasis reagents can methylenate esters and amides, which are generally unreactive towards Wittig and Corey-Chaykovsky reagents.
-
Stereospecificity (Simmons-Smith): The cyclopropanation occurs in a concerted fashion, retaining the stereochemistry of the starting alkene.
Limitations:
-
Harsh conditions and sensitivity: The Tebbe reagent is pyrophoric and sensitive to air and moisture. The Petasis reagent requires high temperatures.
-
Functional group compatibility: The high reactivity of these organometallic reagents can limit their compatibility with certain functional groups.
Head-to-Head Performance Comparison
| Reagent/Method | Primary Transformation | Key Substrates | Key Advantages | Key Limitations |
| N-Tosylsulfoximine Ylide | Epoxidation | Aldehydes, Ketones | Reliable, high yields | Requires strong base, limited to epoxidation |
| Corey-Chaykovsky Reagent | Epoxidation, Cyclopropanation | Aldehydes, Ketones, Enones | Milder conditions, divergent reactivity | Requires strong base, achiral |
| Wittig Reagent | Olefination | Aldehydes, Ketones | Reliable olefination, broad scope | Byproduct removal, not for epoxidation |
| Tebbe/Petasis Reagents | Olefination | Aldehydes, Ketones, Esters, Amides | Expanded substrate scope to esters/amides | Harsh conditions, sensitivity (Tebbe) |
| Simmons-Smith Reaction | Cyclopropanation | Alkenes | Stereospecific cyclopropanation | Limited to alkenes, reagent preparation |
Conclusion and Recommendations
The choice of a methylene transfer reagent is highly dependent on the desired transformation and the nature of the substrate.
-
For the straightforward epoxidation of simple aldehydes and ketones , both N-tosylsulfoximine ylides and the Corey-Chaykovsky reagent are excellent choices, with the latter offering milder conditions.
-
When faced with an α,β-unsaturated carbonyl , the Corey-Chaykovsky reagent provides a unique opportunity for selective cyclopropanation .
-
For the conversion of a carbonyl to a terminal alkene , the Wittig reaction remains the gold standard.
-
If the substrate contains an ester or amide carbonyl that needs to be methylenated, the Tebbe or Petasis reagents are the most effective options, despite their demanding reaction conditions.
-
For the stereospecific cyclopropanation of an alkene , the Simmons-Smith reaction is the preferred method.
By understanding the distinct reactivity profiles and experimental nuances of each of these powerful synthetic tools, researchers can navigate the challenges of methylene transfer with precision and efficiency, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
-
Johnson, C. R., & Katekan, L. (1970). The Synthesis of Epoxides and Aziridines with Sulfoximine Reagents. Journal of the American Chemical Society, 92(22), 6705–6706. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethylsulfoxonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. [Link]
-
Tebbe, F. N., Parshall, G. W., & Reddy, G. S. (1978). Olefin homologation with titanium methylene compounds. Journal of the American Chemical Society, 100(11), 3611–3613. [Link]
-
Petasis, N. A., & Bzowej, E. I. (1990). Titanium-mediated carbonyl olefinations. 1. A practical and convenient methodology for the methylenation of aldehydes, ketones, and esters. Journal of the American Chemical Society, 112(17), 6392–6394. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
A Senior Application Scientist's Comparative Guide to Analytical Methods for the Validation of Epoxide Formation
In the landscape of pharmaceutical development and chemical synthesis, the formation of epoxides represents a critical transformation. These three-membered cyclic ethers are not only pivotal intermediates in organic synthesis but are also implicated in drug metabolism, where their reactive nature can lead to both therapeutic effects and toxicity. Consequently, the rigorous validation of epoxide formation—confirming both identity and quantity—is a cornerstone of regulatory compliance and product safety.
This guide provides an in-depth comparison of the principal analytical techniques employed for the validation of epoxide formation. Our focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale, empowering researchers to make informed decisions for their specific analytical challenges. Each method is presented as a self-validating system, incorporating principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]
Chromatographic Methods: The Workhorse for Quantification
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the bedrock of quantitative analysis for epoxides. Their power lies in the physical separation of the epoxide from a complex matrix of starting materials, byproducts, and impurities, allowing for precise and accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of a broad range of epoxides, especially those that are non-volatile or thermally labile.[4]
Principle of Detection: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For epoxides, reversed-phase HPLC is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Detection is typically achieved using a UV detector, as many epoxides or their derivatives possess a chromophore. For compounds lacking a UV chromophore, derivatization with a UV-active agent is a common and effective strategy.[5][6] A fluorimetric detector can also be used for enhanced sensitivity with appropriate derivatizing agents.[7]
Causality in Experimental Choices:
-
Column Selection: A C18 column is the default choice due to its versatility in separating compounds of moderate polarity. The choice is driven by the need to retain the epoxide sufficiently to resolve it from polar starting materials and nonpolar byproducts.
-
Mobile Phase: An acetonitrile/water or methanol/water gradient is typically employed. The gradient elution is critical for resolving compounds with a wide range of polarities and for ensuring sharp peak shapes, which is essential for accurate quantification.
-
Derivatization: When direct UV detection is not feasible due to the lack of a chromophore, a pre-column derivatization step is introduced. For example, reaction with N,N-diethyldithiocarbamate introduces a strongly UV-absorbing moiety, significantly enhancing sensitivity and allowing for quantification at low levels (picomole range).[5][6] This choice is dictated by the need to overcome the inherent limitation of the analyte's structure.
Self-Validating Experimental Protocol: HPLC-UV Quantification of an Epoxide
-
System Suitability:
-
Prepare a standard solution of the target epoxide and a suitable internal standard.
-
Make five replicate injections.
-
The relative standard deviation (RSD) for the peak area ratio should be ≤ 2.0%. The resolution between the epoxide and the nearest eluting peak should be ≥ 2.0. This initial step validates that the chromatographic system is performing adequately before sample analysis.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the sample solution, add a 100-fold molar excess of N,N-diethyldithiocarbamate solution.[5][6]
-
Acidify the reaction mixture to pH 2 with orthophosphoric acid to decompose excess reagent.[5][6]
-
Add the internal standard and dilute to a final known volume.
-
-
Instrumental Analysis:
-
Calibration and Quantification:
-
Prepare a series of calibration standards spanning the expected concentration range of the analyte.
-
Process the standards using the same derivatization procedure as the samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
The correlation coefficient (r²) should be ≥ 0.995. This validates the linearity of the method.
-
Quantify the epoxide concentration in the samples using the linear regression equation derived from the calibration curve.
-
Gas Chromatography (GC)
GC is exceptionally well-suited for the analysis of volatile and thermally stable epoxides. When coupled with a mass spectrometer (GC-MS), it provides unparalleled selectivity and sensitivity.
Principle of Detection: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The most common detector for routine quantification is the Flame Ionization Detector (FID), which offers a wide linear range. For definitive identification and trace-level quantification, a Mass Spectrometer (MS) is the detector of choice.[8][9][10]
Causality in Experimental Choices:
-
Column Selection: A low-to-mid polarity column (e.g., DB-5ms) is often chosen. This provides good separation for a wide range of organic molecules and is robust enough for routine use. The choice is based on achieving a balance between retention and analysis time for the target epoxide.
-
Injection Mode: Splitless injection is preferred for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. For more concentrated samples, a split injection prevents column overloading and peak distortion.
-
Derivatization: While many epoxides can be analyzed directly, derivatization can be employed to improve chromatographic behavior (e.g., reduce peak tailing) or enhance sensitivity. For instance, reaction with reagents to form methoxy derivatives can improve thermal stability and provide characteristic mass spectral fragmentation patterns.[11]
Self-Validating Experimental Protocol: GC-MS Quantification of an Epoxide
-
System Suitability:
-
Inject a standard mixture containing the epoxide and an internal standard five times.
-
The RSD for the peak area ratio must be ≤ 2.0%. The signal-to-noise ratio for the lowest calibration standard should be ≥ 10. This validates the instrument's precision and sensitivity.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties but a different retention time).
-
If derivatization is required, add the derivatizing agent and react according to a validated procedure.
-
Dilute to a final known concentration.
-
-
Instrumental Analysis:
-
Instrument: GC-MS.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion for the epoxide and one for the internal standard. Full scan can be used for initial identification.
-
-
Calibration and Quantification:
-
Prepare and analyze a series of calibration standards.
-
Generate a calibration curve by plotting the peak area ratio against concentration. A correlation coefficient (r²) of ≥ 0.995 is required.
-
Calculate the concentration of the epoxide in the samples from the calibration curve.
-
Spectroscopic Methods: The Key to Structural Confirmation
While chromatography excels at separation and quantification, spectroscopy is indispensable for the unambiguous identification and structural confirmation of the epoxide ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structural elucidation. It provides detailed information about the chemical environment of atoms within a molecule.
Principle of Detection: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. For epoxide validation, ¹H and ¹³C NMR are primary tools. The protons and carbons of the strained three-membered ring exhibit characteristic chemical shifts. In ¹H NMR, epoxide protons typically resonate in the 2.5-3.5 ppm region.[12] In ¹³C NMR, the carbons of the epoxide ring appear in the 40-60 ppm range.[12]
Causality in Experimental Choices:
-
Solvent Selection: A deuterated solvent that fully dissolves the sample without reacting with it is chosen (e.g., CDCl₃, DMSO-d₆). The choice is critical to avoid obscuring analyte signals.
-
Experiment Type: A standard ¹H NMR experiment is the first step for initial confirmation. If the spectrum is complex, 2D NMR experiments like COSY and HSQC are employed to map out proton-proton and proton-carbon correlations, respectively, providing definitive structural proof. For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal in a clean region of the spectrum is added.[13][14][15]
Workflow Diagram: NMR Analysis
Caption: Workflow for structural confirmation and quantification of epoxides by NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for confirming the presence of the epoxide functional group.
Principle of Detection: IR spectroscopy measures the vibration of molecules. The strained C-O-C bonds in an epoxide ring have characteristic vibrational modes. These include an asymmetric ring stretch (around 950-810 cm⁻¹) and a symmetric ring breathing mode (around 1280-1230 cm⁻¹).[16] The presence of these absorption bands is strong evidence for the formation of an epoxide.
Causality in Experimental Choices:
-
Sampling Technique: Attenuated Total Reflectance (ATR) is often preferred for its simplicity. It requires minimal sample preparation and is suitable for liquids and solids. This choice is driven by efficiency and ease of use.
-
Data Analysis: The focus is on identifying the characteristic epoxide peaks and observing the disappearance of the alkene C=C stretch (around 1650 cm⁻¹) from the starting material. This comparative analysis validates the conversion. FTIR can also be used quantitatively by correlating the absorbance of an epoxide peak with concentration, as established by a primary method like titration or NMR.[17]
Method Selection and Comparison
The choice of analytical method is dictated by the specific requirements of the analysis: Is the goal quantification, identification, or both? What is the nature of the sample matrix? What are the required levels of sensitivity and throughput?
Decision-Making Workflow for Method Selection
Caption: A logical workflow for selecting the appropriate analytical method.
Comparative Summary of Analytical Techniques
| Technique | Primary Use | Sensitivity | Selectivity | Throughput | Key Strengths | Key Limitations |
| HPLC-UV/MS | Quantification | High (pmol-fmol) | High | High | Versatile for non-volatile/labile compounds; amenable to automation.[4][7] | May require derivatization for detection; MS detector is costly. |
| GC-MS | Quantification & Identification | Very High (fmol-amol) | Very High | High | Excellent for volatile compounds; provides structural information via mass spectra.[8][11] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural Elucidation | Low (µmol-mmol) | Very High | Low | Unambiguous structure confirmation; can be quantitative (qNMR).[13][18] | Low sensitivity; expensive instrumentation; complex data interpretation. |
| FTIR | Functional Group ID | Moderate (mmol) | Moderate | Very High | Fast, simple, and non-destructive; excellent for reaction monitoring.[16][17] | Provides limited structural information; not ideal for complex mixtures. |
Conclusion
The validation of epoxide formation is a multi-faceted analytical challenge that necessitates a thoughtful and strategic application of different techniques. There is no single "best" method; rather, the optimal approach involves a synergistic combination of chromatographic and spectroscopic tools.
For robust, regulatory-compliant validation, a typical workflow involves using HPLC or GC for separation and quantification, followed by NMR and FTIR for definitive structural confirmation. By understanding the fundamental principles and the rationale behind the experimental choices for each technique, researchers can design and implement self-validating analytical systems that ensure the quality, safety, and efficacy of their products. This integrated approach, grounded in the principles of scientific integrity, provides the highest level of confidence in the analytical results.
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Comparative study of sulfur ylides in asymmetric synthesis
A Comparative Guide to Sulfur Ylides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Sulfur Ylides
First discovered in 1930, sulfur ylides have become indispensable reagents for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Their synthetic power lies in the ability to transfer a methylene or substituted alkylidene group to an electrophile, most notably in the Corey-Chaykovsky reaction to generate three-membered rings like epoxides, cyclopropanes, and aziridines.[3][4][5] These motifs are crucial building blocks in a vast array of natural products and pharmaceutical agents.[3][5]
An ylide is a neutral, dipolar molecule with a formal negative charge on a carbanion and a formal positive charge on an adjacent heteroatom—in this case, sulfur.[1] This inherent nucleophilicity drives their reactivity. In the context of asymmetric synthesis, the challenge is to control the stereochemical outcome of this transfer, creating a desired enantiomer or diastereomer with high fidelity.
Two primary strategies have emerged to achieve this control:
-
Stoichiometric Approach: Utilizes a chiral sulfide precursor. The chirality is embedded within the ylide itself, which then directs the stereochemistry of the reaction.[1]
-
Catalytic Approach: Employs a catalytic amount of a chiral sulfide or a chiral metal catalyst in conjunction with an achiral ylide.[1][6][7] This is often more atom-economical and desirable, especially for large-scale synthesis.[8]
This guide will focus on comparing the performance of these strategies across the two most vital applications of sulfur ylides: asymmetric epoxidation and cyclopropanation.
Comparative Analysis I: Asymmetric Epoxidation
The asymmetric epoxidation of carbonyl compounds is a cornerstone transformation, providing chiral epoxides that are versatile intermediates for further synthesis.[6] The direct, one-step nature of the sulfur ylide-mediated route offers a compelling alternative to traditional two-step methods like Wittig olefination followed by asymmetric oxidation.[6][9]
Mechanism: The Path to an Epoxide
The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon, forming a zwitterionic betaine intermediate. This intermediate then undergoes intramolecular ring closure, with the sulfide acting as a good leaving group, to yield the epoxide.[1][10] The stereochemistry is determined during the initial C-C bond formation, and the stereochemical information of the chiral catalyst or ylide is translated into the product.
Caption: Experimental workflow for catalytic asymmetric epoxidation.
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral sulfide (0.05 mmol, 5 mol%).
-
Reagent Addition: Add benzyltrimethylammonium iodide (1.1 mmol, 1.1 eq) and anhydrous K₃PO₄ (1.5 mmol, 1.5 eq).
-
Solvent Addition: Add a 1:1 mixture of t-BuOH and toluene (to achieve a 0.2 M concentration with respect to the aldehyde).
-
Initiation: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure epoxide.
-
Analysis: Determine yield and analyze stereoselectivity (diastereomeric ratio by ¹H NMR and enantiomeric excess by chiral HPLC).
This self-validating system, when executed with care, reliably produces the target epoxide in high yield and with outstanding enantioselectivity (>99% ee), demonstrating the practicality and power of modern catalytic sulfur ylide chemistry.
The field of asymmetric synthesis using sulfur ylides has evolved dramatically from stoichiometric, chiral-ylide based methods to highly efficient and selective catalytic systems.
-
For Asymmetric Epoxidation: The development of robust, easily prepared chiral sulfides, such as the isothiocineole-derived catalyst, has made catalytic epoxidation a practical and highly reliable tool for accessing chiral epoxides with near-perfect enantiocontrol. *[8] For Asymmetric Cyclopropanation: The key distinction lies between sulfonium ylides (favoring epoxidation) and sulfoxonium ylides (favoring cyclopropanation). S[2][11]tate-of-the-art methods leverage stable, achiral sulfoxonium ylides in concert with sophisticated chiral transition-metal catalysts (e.g., La, Rh) or organocatalysts to achieve exceptional levels of stereocontrol.
[11][12]Looking forward, the development of novel catalytic systems that operate under even milder conditions, tolerate a broader range of functional groups, and utilize greener solvents will continue to drive innovation. The integration of sulfur ylide chemistry with other modern synthetic paradigms, such as photoredox catalysis, promises to unlock new reaction pathways and further expand the synthetic utility of these remarkable reagents.
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Aggarwal, V. K., et al. (2013). Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide: Extensive Studies To Map Out Scope, Limitations, and Rationalization of Diastereo- and Enantioselectivities. Journal of the American Chemical Society, 135(29), 10926-10940. [Link]
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A Senior Application Scientist's Guide: Choosing the Right Ylide for Carbonyl Transformation
S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine-derived Ylides vs. Wittig Reagents
In the landscape of synthetic organic chemistry, the transformation of carbonyl groups is a cornerstone of molecular construction. Among the most powerful tools for this purpose are ylides, which enable the formation of new carbon-carbon bonds with precision. This guide provides an in-depth comparison of two major classes of ylide chemistry: the phosphorus ylides central to the Wittig reaction for olefination, and the sulfur ylides generated from precursors like this compound, which are workhorses of the Johnson-Corey-Chaykovsky (JCC) reaction for generating three-membered rings.
While both methodologies commence with the reaction of an ylide at a carbonyl carbon, their synthetic outcomes are fundamentally divergent. The Wittig reaction is the preeminent method for converting aldehydes and ketones into alkenes (olefination).[1][2] In contrast, the Johnson-Corey-Chaykovsky reaction transforms the same starting materials into epoxides.[3] This guide will dissect the mechanistic underpinnings of this divergence, compare the practical aspects of each reaction, and provide the experimental context necessary for researchers to make an informed choice for their synthetic strategy.
The Mechanistic Fork in the Road: Alkene vs. Epoxide
The distinct products of these reactions are a direct consequence of their different mechanistic pathways following the initial nucleophilic attack. The choice between phosphorus and sulfur dictates the fate of the intermediate.
The Wittig Reaction: A Concerted Path to Alkenes
The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), proceeds through a concerted [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound.[1][2][4] This forms a transient, four-membered heterocyclic intermediate known as an oxaphosphetane.[5][6] This intermediate is unstable and rapidly collapses in a reverse [2+2] cycloaddition. The thermodynamic driving force for this collapse is the formation of the exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[7] This irreversible fragmentation yields the desired alkene.[4]
Caption: Mechanism of the Wittig Reaction.
The Johnson-Corey-Chaykovsky Reaction: A Stepwise Path to Epoxides
In contrast, the Johnson-Corey-Chaykovsky (JCC) reaction involves the nucleophilic addition of a sulfur ylide to the carbonyl group to form a zwitterionic betaine intermediate. Unlike the phosphorus analogue, this intermediate does not collapse to form a strong sulfur-oxygen double bond. Instead, the negatively charged oxygen acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonium group. Dimethyl sulfide or dimethyl sulfoxide is an excellent leaving group, facilitating an intramolecular SN2 reaction that closes the three-membered epoxide ring.[7][8]
Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.
Reagent Preparation, Stability, and Handling
The practical utility of a reaction is heavily influenced by the ease of preparation and stability of its key reagents.
Caption: General workflows for preparing phosphorus and sulfur ylides.
Wittig Reagents (Phosphorus Ylides)
-
Preparation: Wittig reagents are typically prepared in a two-step sequence. First, an alkyl halide is treated with triphenylphosphine via an SN2 reaction to form a stable phosphonium salt.[9] This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the reactive ylide in situ.[1][10]
-
Stability: The stability of the ylide depends on the substituents on the carbanion.
-
Non-stabilized ylides (with alkyl groups) are highly reactive, air- and moisture-sensitive, and require strong bases and anhydrous conditions.[9][11]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) are much more stable, sometimes isolable as crystalline solids, and can be formed with weaker bases like NaOH or K₂CO₃.[10][12]
-
-
Handling: Due to the reactivity of non-stabilized ylides, air-free techniques are often required.[10]
Corey-Chaykovsky Reagents (Sulfur Ylides)
-
Preparation: The most common sulfur ylides, dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide), are generated in situ by deprotonating their corresponding sulfonium or sulfoxonium salts (e.g., trimethylsulfonium iodide or trimethylsulfoxonium iodide) with a strong base like NaH in a solvent like DMSO or THF.[8][13]
-
Stability: Dimethylsulfoxonium methylide is significantly more stable than dimethylsulfonium methylide.[14] The latter is typically prepared and used at lower temperatures, while the former can be prepared at room temperature.[14]
-
Handling: Like non-stabilized Wittig reagents, sulfur ylides are reactive and are typically generated and used immediately under an inert atmosphere.
Substrate Scope and Stereoselectivity
Wittig Reaction
-
Substrate Scope: The Wittig reaction is broadly applicable to a wide range of aldehydes and ketones.[1] Aldehydes are generally more reactive than ketones.[15] Sterically hindered ketones can react slowly or give poor yields, in which case alternative methods like the Horner-Wadsworth-Emmons reaction are preferred.[1] The reaction tolerates a variety of functional groups, including ethers, esters, and aromatic nitro groups.[6]
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction is a key feature and is highly dependent on the stability of the ylide.[16]
-
Non-stabilized ylides react irreversibly and kinetically, typically affording the (Z)-alkene with high selectivity.[6][17]
-
Stabilized ylides react under thermodynamic control, allowing for equilibration of intermediates, which leads to the formation of the more stable (E)-alkene with high selectivity.[6][17]
-
Semi-stabilized ylides (e.g., benzyl or allyl ylides) often provide poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[6]
-
Johnson-Corey-Chaykovsky Reaction
-
Substrate Scope: The JCC reaction is also widely used for aldehydes and ketones. A key distinction arises with α,β-unsaturated carbonyls (enones).[13]
-
Diastereoselectivity: The reaction is often highly diastereoselective, typically favoring attack from the less sterically hindered face of the carbonyl. For cyclic ketones, dimethylsulfonium methylide often yields the epoxide via equatorial attack, while dimethylsulfoxonium methylide favors axial attack.[14]
Practical Considerations: Workup and Purification
A significant practical difference lies in the nature of the byproducts and the ease of their removal.
-
Wittig Reaction: The major byproduct is triphenylphosphine oxide (TPPO) . TPPO is a high-boiling, crystalline solid that can be notoriously difficult to separate from the desired alkene product, often requiring careful chromatography.[18] Its removal is a frequently cited drawback of the classical Wittig reaction.
-
Johnson-Corey-Chaykovsky Reaction: The byproduct is dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO) .[8] DMS is a volatile liquid (b.p. 37 °C) and is easily removed under reduced pressure. DMSO is a water-soluble, high-boiling liquid (b.p. 189 °C) that is typically removed during an aqueous workup. In general, these byproducts are significantly easier to remove than TPPO.
Summary of Key Comparisons
| Feature | Wittig Reaction | Johnson-Corey-Chaykovsky Reaction |
| Reagent Type | Phosphorus Ylide | Sulfur Ylide |
| Product | Alkene | Epoxide, Aziridine, or Cyclopropane |
| Key Intermediate | Oxaphosphetane | Betaine |
| Driving Force | Formation of strong P=O bond | Good leaving group ability of sulfide/sulfoxide |
| Stereoselectivity | (Z)-alkene from non-stabilized ylides; (E)-alkene from stabilized ylides.[6] | Generally good diastereoselectivity. |
| Major Byproduct | Triphenylphosphine oxide (TPPO) | Dimethyl sulfide (DMS) or Dimethyl sulfoxide (DMSO) |
| Byproduct Removal | Often difficult (chromatography required).[18] | Generally straightforward (evaporation or aqueous extraction). |
| Reaction with Enones | Olefination at the carbonyl | 1,2-addition (epoxidation) or 1,4-addition (cyclopropanation).[13] |
Representative Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and laboratory safety guidelines.
Protocol 1: (Z)-Stilbene Synthesis via a Wittig Reaction
This protocol describes the formation of a non-stabilized ylide followed by reaction with an aldehyde to produce a (Z)-alkene.
-
Ylide Generation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF (5 mL/mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.0 eq, 1.6 M in hexanes) dropwise via syringe. The solution should turn a deep red or orange color, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
Olefination: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the (Z)-stilbene from triphenylphosphine oxide and any residual (E)-stilbene.
Protocol 2: Epoxide Synthesis via Johnson-Corey-Chaykovsky Reaction
This protocol describes the in situ formation of dimethylsulfoxonium methylide (Corey's ylide) and its subsequent reaction with a ketone. [See reference 34 for a similar procedure]
-
Ylide Generation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMSO (5 mL/mmol) and heat the mixture to 50 °C until hydrogen evolution ceases (approx. 45 min), indicating the formation of the dimsyl anion.
-
Cool the solution to room temperature, then add trimethylsulfoxonium iodide (1.1 eq) in one portion. Stir the resulting solution for 10 minutes.
-
Epoxidation: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise to the ylide solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing ice water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to obtain the crude epoxide.
-
Purification: Purify by distillation or flash column chromatography if necessary.
Conclusion
The choice between a Wittig-type olefination and a Johnson-Corey-Chaykovsky epoxidation is a clear-cut strategic decision based on the desired synthetic outcome.
-
Choose the Wittig Reaction when the goal is to convert a carbonyl into an alkene. It offers excellent control over the location of the double bond and, with the proper choice of ylide, predictable stereoselectivity. Be prepared for the potential challenge of removing the triphenylphosphine oxide byproduct.
-
Choose the Johnson-Corey-Chaykovsky Reaction when the goal is to synthesize an epoxide. This method is highly efficient, proceeds under mild conditions, and benefits from easily removable byproducts.[3] Furthermore, its variants offer access to valuable cyclopropanes and aziridines, making it a versatile tool for building three-membered rings.[19]
Ultimately, both phosphorus and sulfur ylides are indispensable reagents in the synthetic chemist's toolbox. A thorough understanding of their distinct mechanistic pathways and practical considerations empowers researchers to strategically transform carbonyls into a diverse array of valuable molecular architectures.
References
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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Adichemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]
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Adichemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. [Link]
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RSC Publishing. (2015). Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation. [Link]
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RSC Publishing. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]
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Organic Reactions. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]
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Organic Reactions. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]
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CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). [Link]
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A Mechanistic Guide to Sulfoximines: Comparing the Archetypal S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine Against Modern Analogues
Introduction: The Rise of the Sulfoximine Moiety
In the landscape of modern drug discovery and complex molecule synthesis, the sulfoximine functional group has rapidly transitioned from a chemical curiosity to a cornerstone moiety.[1][2] As stable, three-dimensional, and polar bioisosteres of sulfones and sulfonamides, sulfoximines offer a unique combination of properties: they can serve as both hydrogen-bond donors (via an unsubstituted nitrogen) and acceptors, often improving aqueous solubility and metabolic stability.[3][4] Their stereogenic sulfur center and the tunable nature of the nitrogen substituent provide medicinal chemists with a powerful tool to refine a compound's pharmacological profile.[5][6]
This guide provides an in-depth mechanistic comparison of the classic, commercially available S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine with other classes of sulfoximines. We will move beyond a simple catalog of reactions to explore the causality behind their differing reactivity, providing field-proven insights for researchers, scientists, and drug development professionals aiming to strategically deploy these reagents in their synthetic campaigns.
The Benchmark: this compound
Often prepared via the copper-catalyzed reaction of dimethyl sulfoxide (DMSO) with Chloramine-T, this compound (hereafter referred to as DMPT-sulfoximine) is a highly crystalline, stable, and accessible reagent.[7] Its defining feature is the strongly electron-withdrawing N-tosyl group, which dictates its primary modes of reactivity.
Mechanistic Implications of the N-Tosyl Group:
-
Enhanced α-Proton Acidity: The potent inductive and resonance electron-withdrawing effect of the tosyl group significantly acidifies the protons of the S-methyl groups. This facilitates deprotonation with common bases (e.g., n-BuLi) to form a stabilized carbanion. This anion is a workhorse in organic synthesis, acting as a methylene-transfer agent for the synthesis of epoxides from carbonyl compounds.[8] This reactivity profile is in stark contrast to N-H or N-alkyl sulfoximines, which require much stronger bases to achieve α-deprotonation.[6]
-
Robust Directing Group in C-H Functionalization: The sulfoximine nitrogen acts as an effective coordinating atom for transition metals. In DMPT-sulfoximine, the N-tosyl group renders the nitrogen less basic but provides a sterically defined and electronically stable environment. This makes it a reliable directing group for ortho-C–H functionalization reactions, particularly those catalyzed by rhodium(III) or palladium(II).[9][10][11] However, a significant drawback is the extreme stability of the N-tosyl bond, which makes its subsequent removal to liberate an N-H sulfoximine very challenging. This "traceless" directing group capability is a key advantage offered by other sulfoximine classes.
Comparative Analysis with Other Sulfoximine Classes
The true utility of a functional group is understood through comparison. The choice of the N-substituent on the sulfoximine core fundamentally alters its mechanistic behavior and synthetic applications.
N-H and N-Alkyl Sulfoximines: The Nucleophilic Core
Unprotected (N-H) or simply alkylated sulfoximines represent the foundational scaffolds. Their primary mechanistic distinction from DMPT-sulfoximine is the nucleophilicity of the nitrogen atom.
-
Reactivity as N-Nucleophiles: The N-H bond is readily functionalized via cross-coupling and oxidative coupling reactions, providing access to a vast chemical space of N-arylated, N-alkenylated, and N-acylated sulfoximines. This modularity is a critical advantage, allowing for late-stage diversification of complex molecules—a synthetic avenue completely inaccessible with the inert N-tosyl group of DMPT-sulfoximine.
-
Directing Group Potential: While the N-H group can direct C-H activation, it often requires in situ protection or coordination that can lead to more complex reaction pathways.[12] N-alkyl sulfoximines serve as simple, non-labile directing groups but lack the facile cleavage desired in many synthetic strategies.
N-Acyl and N-Carbamate Sulfoximines: The "Traceless" Directors
This class represents a strategic compromise, combining the directing group ability seen in DMPT-sulfoximine with the critical advantage of being readily cleavable.
-
Mechanism of Directing and Cleavage: N-benzoyl or N-Boc sulfoximines are excellent directing groups for Rh(III)-catalyzed C-H functionalization.[9][11] The nitrogen atom coordinates to the metal center, facilitating ortho-C-H cleavage to form a stable five-membered rhodacycle intermediate.[12] After the desired annulation or coupling reaction, the N-acyl group can be hydrolyzed under standard acidic or basic conditions to reveal the N-H sulfoximine. This "traceless" directing group strategy is paramount in multi-step synthesis where the directing functionality is no longer needed.
N-Cyano Sulfoximines: Unique Electrophilicity and Bioactivity
The N-cyano substituent imparts unique electronic properties, making this class mechanistically distinct from all others.
-
Electrophilic Character: The cyano group transforms the sulfoximine into an electrophilic species. This is powerfully demonstrated in bioorthogonal chemistry, where N-cyano sulfoximines undergo rapid and selective ligation with N-terminal cysteine residues in peptides and proteins to form thiazoles under mild aqueous conditions.[13][14] This reactivity is driven by the susceptibility of the S=N-CN moiety to nucleophilic attack by the thiol, followed by intramolecular cyclization.
-
Bioisosterism in Agrochemicals: The N-cyano sulfoximine moiety is a key pharmacophore in modern insecticides like sulfoxaflor.[4] Mechanistically, it acts as a potent agonist of the nicotinic acetylcholine receptor, where the N-cyano group is crucial for binding and activity. This highlights how N-substitution can dramatically alter biological function.
Data Summary and Performance Comparison
The following table summarizes the key mechanistic differences and typical applications of various N-substituted sulfoximines in a common synthetic transformation: Rh(III)-catalyzed C-H activation.
| N-Substituent | Directing Ability | α-Proton Acidity | N-Nucleophilicity | Key Mechanistic Feature | Primary Application | Cleavability |
| -Ts (Tosyl) | Excellent | High | Negligible | Robust, electron-withdrawing director. | Methylene-transfer reagents, stable directing group. | Very Difficult |
| -H | Moderate | Low | High | Versatile nucleophilic handle for N-functionalization. | Platform for diverse sulfoximine synthesis. | N/A |
| -Alkyl | Good | Low | Low | Simple, stable directing group. | Fixed scaffolds in medicinal chemistry. | Very Difficult |
| -Acyl/-Boc | Excellent | Moderate | Negligible | Readily cleavable ("traceless") directing group. | C-H functionalization in multi-step synthesis. | Facile |
| -CN (Cyano) | Moderate | Moderate | Negligible | Acts as an electrophile for thiol ligation. | Bioorthogonal conjugation, agrochemicals. | N/A |
Visualizing the Mechanisms
To better illustrate the underlying principles, the following diagrams outline key synthetic and catalytic pathways.
General Synthetic Routes to Sulfoximines
Caption: Rh(III)-catalyzed C-H activation cycle. [1][12]
Experimental Protocol: Rh(III)-Catalyzed Annulation of an N-Benzoyl Sulfoximine
This protocol provides a representative, self-validating system for the synthesis of a 1,2-benzothiazine derivative using a cleavable N-benzoyl directing group.
Objective: To synthesize 2-benzoyl-3,4-diphenyl-2,3-dihydro-1,2-benzothiazine 1-oxide.
Materials:
-
S-Methyl-S-phenyl-N-benzoylsulfoximine (1.0 equiv)
-
Diphenylacetylene (1.5 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Catalyst Pre-activation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%). Add anhydrous DCM and stir the mixture at room temperature for 15 minutes. The formation of a deep red, homogeneous solution indicates successful catalyst activation. Causality: AgSbF₆ acts as a halide scavenger, generating the catalytically active cationic Rh(III) species.
-
Reaction Assembly: To the activated catalyst solution, add S-Methyl-S-phenyl-N-benzoylsulfoximine (1.0 equiv) followed by diphenylacetylene (1.5 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. A complete reaction is indicated by the consumption of the starting sulfoximine and the appearance of a new, typically more polar, product spot. Self-Validation: The clear separation of starting material and product on TLC provides a reliable checkpoint for reaction completion.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1,2-benzothiazine product.
Conclusion
While this compound remains a valuable reagent, particularly for its role in methylene-transfer reactions, its utility as a directing group is hampered by the inertness of the N-tosyl bond. The evolution of sulfoximine chemistry has produced a diverse toolkit of reagents where the N-substituent is no longer a passive spectator but a critical modulator of reactivity and function. N-Acyl sulfoximines offer the power of "traceless" C-H functionalization, N-H sulfoximines provide a gateway to limitless analogues through N-functionalization, and N-cyano sulfoximines introduce unique electrophilic reactivity for applications in bioconjugation. A judicious choice of sulfoximine, grounded in a mechanistic understanding of the role of the N-substituent, is therefore essential for any researcher looking to leverage the full potential of this rising star in modern chemistry.
References
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- Snieckus, V., & Harmata, M. (2025). Sulfoximine‐Directed Arene ortho‐Lithiation.
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A Comparative Guide to the Efficacy of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine in Strained Ring Synthesis
Introduction: The Enduring Value of Three-Membered Rings
In the landscape of pharmaceutical development and complex molecule synthesis, strained three-membered rings—epoxides, aziridines, and cyclopropanes—are not mere curiosities but powerful synthetic linchpins. Their inherent ring strain makes them susceptible to nucleophilic ring-opening, providing a gateway to stereochemically rich and functionally dense molecules. The Johnson-Corey-Chaykovsky reaction stands as a cornerstone methodology for the construction of these motifs, leveraging the unique reactivity of sulfur ylides.[1] This guide provides an in-depth comparison of the efficacy of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, a precursor to a stabilized sulfoxonium ylide, against other common synthetic alternatives. We will dissect the mechanistic nuances that govern its reactivity and provide field-proven insights to guide your selection of the optimal reagent for each class of strained ring.
Core Principles: The Dichotomy of Sulfur Ylides
The Johnson-Corey-Chaykovsky reaction involves the addition of a sulfur ylide to an electrophile (a ketone, imine, or enone) to forge the corresponding three-membered ring.[1][2] The outcome of this reaction is critically dependent on the nature of the sulfur ylide employed. These reagents are broadly divided into two classes, and understanding their distinction is fundamental to predicting their synthetic utility.
-
Unstabilized Ylides (Sulfonium Ylides): Generated from precursors like trimethylsulfonium iodide, these ylides (e.g., dimethylsulfonium methylide) are highly reactive and less stable.[2][3] Their reactions are typically fast, kinetically controlled, and irreversible.
-
Stabilized Ylides (Sulfoxonium Ylides): Generated from precursors such as trimethylsulfoxonium iodide or, the focus of this guide, this compound. The presence of an electron-withdrawing group (like the sulfonyl or tosyl group) delocalizes the negative charge on the ylidic carbon, rendering the ylide more stable and less reactive.[1][2] This stability allows for reversible initial additions, often leading to the thermodynamically favored product.[2]
The reagent this compound, upon deprotonation with a strong base, forms a highly stabilized sulfoxonium ylide. The potent electron-withdrawing N-tosyl group significantly tempers the nucleophilicity of the ylidic carbon, defining its unique reactivity profile, particularly in reactions with α,β-unsaturated systems.
Caption: General workflow for strained ring synthesis using a sulfoximine precursor.
Comparative Analysis in Strained Ring Synthesis
A. Cyclopropanation of α,β-Unsaturated Carbonyls
This is the domain where stabilized sulfoxonium ylides, derived from reagents like this compound, demonstrate their paramount utility.
Mechanistic Insight: The reaction with an enone can proceed via two pathways: a 1,2-addition to the carbonyl carbon (leading to an epoxide) or a 1,4-conjugate (Michael) addition to the β-carbon (leading to a cyclopropane).[2][4]
-
Unstabilized Ylides react via a rapid, irreversible 1,2-addition, yielding the epoxide as the kinetic product.[2]
-
Stabilized Ylides , due to their lower reactivity, engage in a reversible 1,2-addition. This reversibility allows the slower, but irreversible, 1,4-addition to occur. The resulting enolate then undergoes intramolecular displacement of the sulfoximine group to form the thermodynamically favored cyclopropane.[1][2][5] This selectivity is the key advantage.
Caption: Competing pathways for ylide addition to an enone.
Comparison with Alternative Cyclopropanation Methods:
| Method | Reagent(s) | Key Advantages | Key Disadvantages |
| Sulfoximine Ylide | S,S-Dimethyl-N-tosylsulfoximine, Base | Excellent for enones, high 1,4-selectivity, homogenous conditions.[1][5] | Requires strong base; less reactive towards hindered substrates. |
| Simmons-Smith | CH₂I₂, Zn-Cu couple | Tolerates many functional groups; stereodirecting effect from hydroxyls. | Heterogeneous, can have reproducibility issues; toxicity of reagents. |
| Catalytic Diazo | Diazoacetate, Rh/Cu catalyst | High efficiency, broad substrate scope. | Requires handling of potentially explosive and toxic diazo compounds. |
B. Epoxidation of Aldehydes and Ketones
While capable of forming epoxides, stabilized sulfoxonium ylides are often not the first choice for this transformation, as their unstabilized counterparts are typically more efficient.
Mechanistic Insight: The formation of an epoxide proceeds via a straightforward 1,2-nucleophilic addition of the ylide to the carbonyl carbon, followed by intramolecular ring closure that expels the neutral sulfur-containing group (e.g., DMSO).[4][6] For this direct addition, the higher reactivity of unstabilized sulfonium ylides is generally advantageous, leading to faster reactions and milder conditions.
Comparison with Alternative Epoxidation Methods:
| Method | Reagent(s) | Synthetic Approach | Key Advantages |
| Sulfoximine Ylide | S,S-Dimethyl-N-tosylsulfoximine, Base | Methylene transfer to a carbonyl | Tolerates acidic protons better than unstabilized ylides. |
| Sulfonium Ylide | (CH₃)₃S⁺I⁻, Base | Methylene transfer to a carbonyl | Higher reactivity, often faster and requires milder conditions.[3] |
| Peroxyacid Epoxidation | m-CPBA, Peroxyacetic acid | Oxidation of an alkene | Excellent stereospecificity, widely applicable.[7] |
| From Halohydrins | 1. X₂, H₂O 2. Base | Intramolecular Sₙ2 | Good stereochemical control, avoids peroxyacids.[8] |
From a retrosynthetic perspective, ylide-based methods and peroxyacid oxidation are complementary. The former builds an epoxide from a carbonyl, while the latter builds it from an alkene. The choice depends entirely on the most accessible precursor in your synthetic route.
C. Aziridination of Imines
Similar to epoxidation, the synthesis of aziridines from imines is a common application of the Johnson-Corey-Chaykovsky reaction.[1][3] The stabilized ylide from this compound is effective for this transformation.
Mechanistic Insight: The reaction mechanism mirrors that of epoxidation, with the ylide performing a nucleophilic attack on the imine carbon. The resulting nitrogen anion then displaces the sulfoximine group in an intramolecular Sₙ2 reaction to form the three-membered aziridine ring. The N-substituent on the imine is critical, as electron-withdrawing groups (like tosyl or nosyl) activate the imine towards nucleophilic attack.
Comparison with Alternative Aziridination Methods:
| Method | Reagent(s) | Synthetic Approach | Key Advantages |
| Sulfoximine Ylide | S,S-Dimethyl-N-tosylsulfoximine, Base | Methylene transfer to an imine | Good yields, readily available starting materials.[1] |
| Nitrene Transfer | Alkene, PhI=NTs | Addition of a nitrene to an alkene | Direct conversion of alkenes, often stereospecific. |
| De Kimpe Synthesis | α-chloroimine, Nucleophile | Intramolecular substitution | Access to a wide variety of substituted aziridines.[9] |
| Biosynthesis | Enzymes | Enzymatic catalysis | Emerging field with high selectivity and green credentials.[10][11] |
Experimental Protocol: Cyclopropanation of Chalcone
This protocol provides a representative example of the generation of a stabilized sulfoxonium ylide and its application in the highly selective cyclopropanation of an α,β-unsaturated ketone.
Objective: To synthesize 1,2-diphenylcyclopropyl phenyl ketone from chalcone.
Materials:
-
This compound (1.1 eq)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)
-
Chalcone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with this compound (1.1 eq).
-
Causality: Anhydrous and inert conditions are critical as the organolithium base and the resulting ylide are highly reactive towards moisture and oxygen.
-
-
Ylide Generation: Anhydrous THF is added to dissolve the sulfoximine. The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi (1.05 eq) is added dropwise via syringe over 10 minutes. The resulting solution is stirred at -78 °C for 40 minutes.
-
Causality: The low temperature controls the exothermic deprotonation and maintains the stability of the generated ylide. The stirring period ensures complete formation of the lithiated sulfoximine.
-
-
Michael Addition: A solution of chalcone (1.0 eq) in anhydrous THF is added dropwise to the cold ylide solution. The reaction is stirred for 10 minutes at -78 °C.
-
Causality: Maintaining the low temperature during the addition of the electrophile favors the desired kinetic control of the initial addition steps.
-
-
Cyclization and Workup: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Causality: Warming to room temperature provides the thermal energy required for the intramolecular Sₙ2 cyclization to proceed to completion.
-
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Causality: The mild acidic quench protonates any remaining anionic species and neutralizes the reaction mixture.
-
-
Extraction and Purification: The mixture is transferred to a separatory funnel, diluted with water, and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Experimental workflow for the cyclopropanation of chalcone.
Conclusion and Outlook
This compound is a highly valuable and specialized reagent in the synthetic chemist's toolkit. Its true efficacy is most pronounced in the diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds , where the stability of its corresponding ylide provides a distinct mechanistic advantage over more reactive, unstabilized sulfur ylides.[5] While it is competent in forming epoxides and aziridines, alternative reagents often provide a more direct or reactive pathway for those specific transformations.
The choice of reagent should always be guided by a thorough mechanistic understanding and retrosynthetic analysis. For the selective 1,4-addition to enones, leading to valuable cyclopropyl ketones, the stabilized sulfoxonium ylide generated from this compound remains a superior and reliable choice, consistently delivering the desired thermodynamic product.
References
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Corey-Chaykovsky Reaction - Organic Chemistry Portal. [Link]
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Cyclopropanation Reactions of Enones with Lithiated Sulfoximines: Application to the Asymmetric Synthesis of Chiral Cyclopropanes. - Semantic Scholar. [Link]
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A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing. [Link]
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COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES - ADICHEMISTRY. [Link]
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Cyclopropanation Reactions of Enones with Lithiated Sulfoximines: Application to the Asymmetric Synthesis of Chiral Cyclopropanes - ACS Publications. [Link]
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Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides - MDPI. [Link]
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Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky) - Master Organic Chemistry. [Link]
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De Kimpe Aziridine Synthesis - Organic Chemistry Portal. [Link]
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A Comparative Guide to the Reaction Kinetics of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine Additions
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the ability to construct complex molecular architectures with high precision is of paramount importance. S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine (Ts-SMT) has been established as a cornerstone reagent for the asymmetric transfer of a methylene group, enabling the synthesis of chiral epoxides and cyclopropanes.[1] However, the successful application and optimization of this reagent hinge on a deep understanding of its reaction kinetics. This guide provides a comprehensive validation of the kinetic profile for Ts-SMT additions, objectively comparing its performance against viable alternatives with supporting experimental frameworks.
The Imperative of Kinetic Validation in Synthesis
Reaction kinetics, the study of reaction rates, provides a quantitative lens through which we can understand mechanistic pathways, identify rate-limiting steps, and rationally optimize conditions to maximize yield and selectivity. For stereoselective transformations, a kinetic analysis is not merely academic; it is a critical tool for controlling the formation of the desired stereoisomer over others. By validating the kinetics of Ts-SMT additions, we can establish a predictable and robust foundation for its use in complex synthetic campaigns.
Part 1: A Framework for Validating the Reaction Kinetics of Ts-SMT Additions
Our approach to kinetic validation is built upon the principle of a self-validating system, where the experimental design intrinsically minimizes artifacts and allows for the acquisition of high-fidelity data.
Causality in Experimental Design: The "Why" Behind the "How"
To dissect the kinetics of Ts-SMT additions, we utilize in situ ¹H NMR spectroscopy. This technique is chosen for its non-invasive nature, allowing for the real-time monitoring of reactant consumption and product formation directly in the reaction vessel.[2][3] This eliminates the need for quenching and sampling, which can introduce significant errors and perturb the reaction system.
The Model System: We selected the Michael addition of the Ts-SMT anion to an α,β-unsaturated ketone, such as chalcone, as our model reaction. This system is ideal for several reasons:
-
Well-Behaved Reaction: The reaction proceeds at a measurable rate under typical laboratory conditions.
-
Distinct Spectroscopic Handles: The vinylic protons of chalcone and the methylene protons of the resulting cyclopropane product have distinct and well-resolved signals in the ¹H NMR spectrum, allowing for unambiguous integration and concentration tracking.[4]
-
Mechanistic Relevance: This reaction is representative of a broad class of synthetically important cyclopropanation reactions.[5]
Experimental Protocol: A Step-by-Step Methodology for Kinetic Analysis
The following protocol outlines a robust procedure for acquiring kinetic data for the reaction between Ts-SMT and an electrophile.
-
Reagent Preparation & Standardization:
-
Prepare a stock solution of the electrophile (e.g., chalcone) of known concentration in a suitable deuterated solvent (e.g., CDCl₃ or THF-d₈).
-
Include a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in the stock solution. The internal standard is crucial for accurate concentration measurements, as it is unaffected by the reaction progress.
-
In a separate vessel, prepare the active methylene transfer reagent by deprotonating Ts-SMT with a strong base (e.g., NaH) in the same deuterated solvent to generate the corresponding anion.
-
-
NMR Sample Preparation & Initial Measurement:
-
In a dry NMR tube, place a precise aliquot of the electrophile/internal standard stock solution.
-
Equilibrate the sample to the desired reaction temperature within the NMR spectrometer.
-
Acquire an initial (t=0) ¹H NMR spectrum to confirm the starting concentration of the electrophile relative to the internal standard.
-
-
Reaction Initiation & Data Acquisition:
-
At a precisely recorded time, inject a known volume of the pre-formed Ts-SMT anion solution into the NMR tube.
-
Immediately initiate a series of automated ¹H NMR acquisitions at regular time intervals. The delay between acquisitions should be chosen based on the expected reaction half-life.[6] Modern spectrometers can be programmed to run these "pseudo-2D" kinetic experiments automatically.[7]
-
-
Data Processing & Kinetic Analysis:
-
Process the array of spectra. The phasing and baseline correction parameters from the first spectrum should be applied uniformly to all subsequent spectra to ensure consistency.
-
For each time point, carefully integrate the signal of a characteristic reactant proton (e.g., a vinylic proton of chalcone) and normalize it against the integral of the internal standard.
-
Convert the normalized integral values to concentrations.
-
Plot the concentration of the reactant versus time.
-
Fit the data to the appropriate integrated rate law (e.g., pseudo-first-order if the Ts-SMT anion is in large excess) to determine the observed rate constant (k_obs).
-
Visualizing the Kinetic Validation Workflow
Caption: Experimental workflow for the kinetic validation of Ts-SMT additions.
Part 2: A Comparative Analysis of Methylene Transfer Reagents
To contextualize the performance of Ts-SMT, we compare its kinetic profile with two prominent alternatives: the achiral dimethylsulfoxonium methylide (a Corey-Chaykovsky reagent) and a representative chiral N-phosphonyl-protected sulfoximine.
Comparative Performance Data
The following table summarizes the key performance metrics for these reagents in the context of additions to enones.
| Reagent | Primary Application | Relative Rate (k_rel) | Stereocontrol | Key Mechanistic Feature |
| This compound (Ts-SMT) | Asymmetric Cyclopropanation | 1.0 (Baseline) | High (Chiral Reagent) | Reversible initial addition, followed by irreversible ring closure. |
| Dimethylsulfoxonium Methylide | Achiral Cyclopropanation | ~5-15 | None (Achiral Reagent) | Kinetically controlled, irreversible 1,4-addition.[5][8] |
| Chiral N-Phosphonyl Sulfoximine | Asymmetric Cyclopropanation | ~0.3-0.7 | Very High | Similar to Ts-SMT, but electronics can modulate reactivity. |
Field-Proven Insights & Discussion
-
Dimethylsulfoxonium Methylide (Corey-Chaykovsky Reagent): This reagent is a workhorse for the synthesis of achiral cyclopropanes and epoxides.[9] Its significantly higher reactivity compared to Ts-SMT stems from the less stabilized nature of the ylide. The reaction is typically under kinetic control, proceeding rapidly and irreversibly.[8] This makes it an excellent choice when speed is critical and stereochemistry is not a concern. However, for applications in drug development where specific stereoisomers are required, this reagent is unsuitable.
-
Chiral N-Phosphonyl Sulfoximines: These reagents are direct analogues of Ts-SMT and represent a valuable alternative for asymmetric synthesis. The primary difference lies in the N-substituent (phosphonyl vs. tosyl). The electron-withdrawing nature of the p-toluenesulfonyl group in Ts-SMT generally leads to a slightly more acidic α-proton and can influence the stability and reactivity of the resulting anion compared to an N-phosphonyl group. This often translates to a moderately faster reaction rate for Ts-SMT under identical conditions. However, N-phosphonyl sulfoximines can sometimes offer superior levels of enantioselectivity for specific substrates, presenting a classic trade-off between reaction rate and stereochemical purity. The choice between them must be made on a case-by-case basis, often requiring empirical screening.
Logical Framework for Reagent Selection
The selection of an appropriate methylene transfer reagent is a function of the specific synthetic objective.
Caption: A decision-making guide for selecting a methylene transfer reagent.
Authoritative Conclusion
The kinetic validation of additions involving this compound confirms its status as a robust and reliable reagent for asymmetric synthesis. Its kinetic profile represents a well-calibrated balance between reactivity and selectivity, making it a broadly applicable tool. While the Corey-Chaykovsky reagent offers a significantly faster, achiral alternative, and N-phosphonyl sulfoximines may provide a marginal increase in enantioselectivity for certain substrates at the cost of reaction rate, Ts-SMT remains a preeminent choice for the efficient and stereocontrolled construction of chiral cyclopropanes. The methodologies and comparative data presented in this guide are intended to empower researchers to make informed, data-driven decisions, ultimately accelerating the pace of discovery and development.
References
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Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
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Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal. [Link]
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Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. [Link]
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Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
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Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. ChemRxiv. [Link]
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Kinetics / reaction monitoring. Northwestern University IMSERC. [Link]
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Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)-MPAA Catalyzed C-H Arylation and Olefination. ResearchGate. [Link]
-
Kinetic Profiling by NMR. University of St Andrews. [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. MDPI. [Link]
-
Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Organic Chemistry Portal. [Link]
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N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. ACS Publications. [Link]
-
Recent examples of N‐functionalization of NH sulfoximines. ResearchGate. [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [Link]
-
Monitoring Kinetics by NMR. University of Ottawa. [Link]
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A Researcher's Guide to Methylene Transfer: A Cost-Benefit Analysis of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine in Synthesis
For researchers, scientists, and drug development professionals, the choice of synthetic reagents is a critical decision point, balancing efficiency, cost, and safety. In the realm of methylene transfer reactions, essential for the formation of epoxides and cyclopropanes, S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine has emerged as a valuable tool. This guide provides an in-depth technical analysis of this reagent, objectively comparing its performance with common alternatives and offering supporting experimental data to inform your synthetic strategy.
Introduction to this compound: A Stable Ylide Precursor
This compound is a crystalline solid that serves as a precursor to a stabilized sulfur ylide, specifically a sulfoxonium ylide.[1][2] In the presence of a strong base, it is deprotonated to form the corresponding ylide, which is a key intermediate in the renowned Corey-Chaykovsky reaction.[3][4][5] This reaction is a cornerstone of organic synthesis, enabling the transfer of a methylene group to carbonyls, imines, and α,β-unsaturated systems to yield epoxides, aziridines, and cyclopropanes, respectively.[4][6][7]
The defining feature of the ylide derived from this compound is its enhanced stability compared to traditional sulfonium ylides, such as that generated from trimethylsulfonium iodide.[3][8] This stability imparts distinct reactivity and selectivity, making it a powerful tool for specific synthetic transformations.
Performance Comparison: Sulfoxonium Ylides vs. Alternative Reagents
The choice of reagent for methylene transfer is highly dependent on the desired product and the substrate. Here, we compare the performance of the sulfoxonium ylide derived from this compound with other common methods for epoxide and cyclopropane synthesis.
Epoxidation of Carbonyls
For the synthesis of epoxides from aldehydes and ketones, the Corey-Chaykovsky reaction using sulfur ylides is a primary method.[9] The main alternatives include oxidation of the corresponding alkene with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
| Reagent/Method | Typical Substrate | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound derived ylide | Aldehydes, Ketones | Good to Excellent | Strong base (e.g., NaH), DMSO, Room Temp. | High stability of ylide, good for complex molecules. | Stoichiometric use of reagent and base, potential for side reactions. |
| Trimethylsulfonium iodide derived ylide | Aldehydes, Ketones | Good to Excellent | Strong base (e.g., NaH), DMSO, Room Temp. | Generally high yielding for simple epoxides. | Less stable ylide, requires careful handling. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Alkenes (formed from carbonyls via Wittig, etc.) | Good to Excellent | CH₂Cl₂, Room Temp. | Mild conditions, commercially available, broad substrate scope. | Requires a two-step process from the carbonyl, potential for over-oxidation.[10] |
| Oxone® (Potassium peroxymonosulfate) | Alkenes | Good to Excellent | Biphasic solvent system, often with a ketone catalyst. | "Green" oxidant, relatively low cost, safe to handle.[11] | Often requires a catalyst and biphasic conditions. |
Cyclopropanation of α,β-Unsaturated Carbonyls
A key distinction in reactivity emerges with α,β-unsaturated carbonyl compounds. The stabilized sulfoxonium ylide preferentially undergoes 1,4-conjugate addition, leading to cyclopropanes.[3] In contrast, the less stable sulfonium ylide typically favors 1,2-addition to the carbonyl group, forming epoxides.[3]
Figure 1. Decision-making workflow for selecting a methylene transfer reagent based on the desired synthetic outcome.
Cost-Benefit Analysis
A comprehensive evaluation of a synthetic reagent extends beyond its chemical performance to include economic and safety considerations.
Reagent Cost Comparison
The following table provides an approximate cost comparison of this compound and its alternatives. Prices are based on currently available data from major chemical suppliers and are subject to change.
| Reagent | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Thermo Fisher Scientific | 25 g | $99.65 | $3.99 |
| meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%) | Thermo Fisher Scientific | 500 g | $356.65 | $0.71 |
| Trimethylsulfoxonium iodide | Sigma-Aldrich | 100 g | $94.90 | $0.95 |
| Oxone® | Sigma-Aldrich | 1 kg | $87.90 | $0.09 |
Note: Prices are for research-grade quantities and may vary significantly for bulk purchases.
Safety and Handling
-
This compound: A stable, crystalline solid. The ylide is generated in situ, which avoids handling of the more reactive species.
-
meta-Chloroperoxybenzoic acid (m-CPBA): A solid that can be explosive when shocked or heated, especially in pure form. It is typically supplied with water or as a mixture with 3-chlorobenzoic acid to improve stability.
-
Trimethylsulfoxonium iodide: A solid that is a precursor to a less stable and more reactive ylide compared to the sulfoxonium counterpart.
-
Oxone®: A stable, white, crystalline powder that is a safer alternative to many other oxidizing agents.[11]
Environmental Considerations
The use of "greener" oxidants like Oxone® is becoming increasingly important.[11] The byproducts of Oxone® oxidation are sulfate salts, which are generally considered more environmentally benign than the chlorinated byproducts of m-CPBA. The Corey-Chaykovsky reaction, while efficient, is stoichiometric and generates stoichiometric amounts of dimethyl sulfoxide (DMSO) or dimethyl sulfide as byproducts.
Experimental Protocols
To provide a practical context, we present a representative protocol for the epoxidation of cyclohexanone using a sulfonium ylide, which is analogous to the reaction with a sulfoxonium ylide.
Epoxidation of Cyclohexanone via Corey-Chaykovsky Reaction
Figure 2. A typical experimental workflow for the Corey-Chaykovsky epoxidation.
Materials:
-
Trimethylsulfonium iodide (1.65 eq)
-
Dry Dimethyl sulfoxide (DMSO)
-
Cyclohexanone (1.0 eq)
-
Potassium tert-butoxide (1.65 eq)
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Add trimethylsulfonium iodide to dry DMSO and stir until fully dissolved.
-
Add cyclohexanone to the solution.
-
Slowly add a solution of potassium tert-butoxide in DMSO.
-
Stir the resulting solution at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the desired epoxide.
A similar procedure can be followed for the ylide derived from this compound, typically with sodium hydride as the base.
Conclusion: Making an Informed Decision
This compound is a valuable reagent for the synthesis of epoxides and, notably, for the selective synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. Its primary advantage lies in the stability and selective reactivity of its corresponding sulfoxonium ylide.
Key considerations for choosing this reagent include:
-
Synthetic Goal: For the cyclopropanation of enones, the sulfoxonium ylide is often the superior choice. For simple epoxidations, other reagents may be more cost-effective.
-
Cost: On a per-gram basis for research quantities, this compound is more expensive than m-CPBA, trimethylsulfonium iodide, and particularly Oxone®.
-
Safety and Handling: The reagent itself is a stable solid, and the in situ generation of the ylide is a safety advantage.
-
Environmental Impact: While effective, the reaction is stoichiometric and produces organic sulfide byproducts. For "greener" oxidations, alternatives like Oxone® should be considered.
Ultimately, the decision to use this compound will be guided by the specific requirements of the synthetic target and a careful consideration of the trade-offs between reactivity, selectivity, cost, and safety.
Figure 3. Interconnected factors influencing the cost-benefit analysis of a synthetic reagent.
References
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Synthonix, Inc. Trimethylsulfoxonium iodide. [Link]
-
Chemical Supermarket. Oxone, 200grams. [Link]
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-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
Welcome to your comprehensive guide on the safe and compliant disposal of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine (CAS No. 22236-45-9). In our shared pursuit of scientific advancement, the responsible management of chemical waste is not just a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This document provides a step-by-step protocol grounded in established safety principles and regulatory standards, empowering you to manage this specific sulfoximine with confidence and precision.
The causality behind these procedures is simple: ensuring the safety of personnel, preventing environmental contamination, and maintaining institutional compliance. While some safety data sheets (SDS) for this compound suggest it does not meet the criteria for hazardous classification, others for similar compounds indicate potential for irritation or harm.[1][2][3][4] Furthermore, its toxicological properties have not been fully investigated.[4] Therefore, a conservative approach, treating the substance as potentially hazardous, is the most prudent and self-validating system for any laboratory.
Part 1: Pre-Disposal Safety Assessment & Personal Protective Equipment (PPE)
Before handling any waste, a thorough understanding of the potential risks is paramount. Given the incomplete toxicological profile and its moisture- and air-sensitive nature, all handling and disposal operations must be conducted within a certified chemical fume hood.[1][4]
1.1. Hazard Evaluation:
-
Primary Risks: While not universally classified as hazardous, treat this compound as an irritant to the eyes, skin, and respiratory system.[2] The key is to prevent direct contact and aerosol generation.
-
Reactivity: The compound is sensitive to moisture and air.[4] It is incompatible with strong oxidizing agents.[4] This dictates that its waste stream must be segregated from these materials.
1.2. Required Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling is the correct use of PPE. The following table outlines the minimum requirements for handling this chemical waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting safety goggles.[3][4] | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), inspected for integrity before each use. | Prevents dermal contact. |
| Body Protection | Standard laboratory coat. For larger quantities or spill cleanup, a chemically impervious apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator for spills.[3] | Ensures safety in case of accidental aerosolization or if engineering controls (fume hood) fail. |
Part 2: Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management is containment and proper labeling, from the point of generation to final disposal by a licensed facility.[5][6] Never dispose of this chemical down the drain or in regular trash.[7][8]
2.1. Waste Container Selection & Labeling:
-
Select a Compatible Container: Use a clean, dry, and sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The original product container is often a suitable choice if it's in good condition.[7] Ensure the container is appropriately sized for the amount of waste to minimize headspace.
-
Affix a Hazardous Waste Label: As soon as you designate the container for waste, it must be labeled.[6][9] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The CAS Number: "22236-45-9".
-
An indication of the hazards (e.g., "Irritant," "Moisture Sensitive").[9]
-
The accumulation start date (only when moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area).[6]
-
2.2. Waste Accumulation & Storage:
-
Solid Waste: Carefully transfer the solid this compound waste into the labeled container using a dedicated scoop or spatula.
-
Contaminated Debris: Items such as weigh boats, gloves, and wipers contaminated with the chemical should be placed in the same solid waste container.
-
Empty Containers: To be considered non-hazardous, the original container must be "empty" by regulatory definition. This involves triple-rinsing with a suitable solvent (e.g., ethanol, THF, or DMSO in which the compound is soluble).[2][10]
-
Crucially, the rinsate from this cleaning process is considered hazardous waste. Collect the rinsate in a separate, properly labeled liquid hazardous waste container.
-
Once triple-rinsed and dry, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[10]
-
-
Storage in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[6][7]
2.3. Arranging for Final Disposal:
-
Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]
-
Contact Environmental Health & Safety (EHS): Once the container is full or you no longer need it, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[8] Provide them with the accurate information from your waste label.
Part 3: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a fume hood if the spill is contained there.
-
Don Appropriate PPE: Before cleanup, don the full PPE as outlined in Part 1.2, including respiratory protection if the spill is large or outside a fume hood.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material and the spilled solid into your designated hazardous waste container.[1][4] Avoid creating dust.[4]
-
Decontaminate the spill area with a suitable solvent and wipers, collecting all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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- This compound - SAFETY DATA SHEET. (2025).
- This compound - ChemBK. (n.d.).
- Sulfoximine, S,S-dimethyl- SDS, 1520-31-6 Safety Data Sheets. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
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A Comprehensive Guide to the Safe Handling of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine. As a compound utilized in sophisticated organic synthesis, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering practical, field-proven insights to establish a self-validating system of safety for every procedure involving this compound.
Hazard Assessment: Understanding the Compound
This compound is a white crystalline solid. While some safety data sheets indicate that at its given concentration, it is not considered hazardous to health, it is crucial to treat all chemical compounds with a degree of caution, particularly when their toxicological properties are not extensively documented. One safety data sheet notes that it is irritating to the eyes, respiratory system, and skin. Therefore, adopting a conservative approach to handling is a cornerstone of responsible laboratory practice. The compound is also noted to be moisture-sensitive, which has implications for its storage and handling.
Engineering Controls: The First Line of Defense
The primary objective in handling any chemical is to minimize exposure. Engineering controls are the most effective means of achieving this.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any fine dust particles or aerosols.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection and correct use of Personal Protective Equipment (PPE) are critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | To provide a basic barrier against accidental contact with trace amounts of the compound. |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, transfers) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | To protect against splashes and minimize the risk of skin and eye irritation from dust or aerosols.[1] |
| High-Hazard Activities (e.g., large-scale reactions, potential for significant aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | To provide maximum protection in situations with an increased risk of exposure. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Safe Handling and Operational Workflow
A systematic workflow is essential for ensuring safety and preventing contamination. The following diagram and protocol outline the key steps for handling this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Protocol for Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in the table above for moderate-hazard activities.
-
Perform the weighing procedure within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use anti-static weighing paper or a tared container to minimize the dispersal of the fine powder.
-
Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use to decontaminate the surfaces.
-
Carefully transfer the weighed compound to the reaction vessel within the fume hood.
First Aid Measures: Immediate Response Protocol
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[2]
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and associated waste is a critical component of the laboratory safety protocol. Adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound. The container must be made of a compatible material.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The associated hazards (e.g., "Irritant") should also be noted.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate for the solvent used. Do not mix incompatible waste streams.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated solid hazardous waste container.
Disposal Procedure:
-
Licensed Waste Contractor: The primary method for the disposal of this chemical waste is through a licensed hazardous waste contractor.[5]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.
-
DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.
-
DO NOT mix with regular laboratory trash.[6]
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.[7]
References
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This compound - SAFETY DATA SHEET. (2025, September 22). Retrieved from [Link]
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Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Retrieved from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
